molecular formula C11H13FN2O2 B1301881 1-(4-Fluoro-2-nitrophenyl)piperidine CAS No. 719-70-0

1-(4-Fluoro-2-nitrophenyl)piperidine

Cat. No.: B1301881
CAS No.: 719-70-0
M. Wt: 224.23 g/mol
InChI Key: YSBDMNNCMGUEAL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)piperidine is a useful research compound. Its molecular formula is C11H13FN2O2 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBDMNNCMGUEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372057
Record name 1-(4-fluoro-2-nitrophenyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719-70-0
Record name 1-(4-fluoro-2-nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluoro-2-nitrophenyl)piperidine
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluoro-2-nitrophenyl)piperidine is a substituted aromatic heterocyclic compound with the chemical formula C₁₁H₁₃FN₂O₂.[1] Its structure consists of a piperidine ring attached to a 4-fluoro-2-nitrophenyl group. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research. The presence of a nitro group, a fluorine atom, and a piperidine moiety makes it a versatile building block for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and available spectral data.

Chemical and Physical Properties

This compound is a solid at room temperature.[] The key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 719-70-0[1][3]
Molecular Formula C₁₁H₁₃FN₂O₂[1][4]
Molecular Weight 224.23 g/mol [1]
Appearance Solid[]
Melting Point 40-50 °C[]

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a suitably substituted fluoro-nitro-benzene with piperidine. The electron-withdrawing nitro group on the aromatic ring facilitates the displacement of the fluoride ion by the nucleophilic piperidine.

Reaction Scheme

The logical synthetic pathway involves the reaction of 1,4-difluoro-2-nitrobenzene with piperidine. The greater activation of the fluorine atom at the 1-position by the ortho-nitro group favors the desired substitution pattern.

Synthesis_of_this compound 1,4-difluoro-2-nitrobenzene 1,4-Difluoro-2-nitrobenzene plus + 1,4-difluoro-2-nitrobenzene->plus piperidine Piperidine product This compound piperidine->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) plus->piperidine

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

While a specific protocol for this compound is not explicitly detailed in the searched literature, a general procedure for a similar nucleophilic aromatic substitution reaction can be adapted. The following protocol is based on the synthesis of a structurally related compound and established principles of SNAr reactions.

Materials and Reagents:

  • 1,4-Difluoro-2-nitrobenzene

  • Piperidine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-difluoro-2-nitrobenzene (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Add piperidine (1.1 to 2.0 equivalents) to the solution.

  • Add potassium carbonate (2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours (e.g., 12 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Experimental_Workflow start Start dissolve Dissolve 1,4-difluoro-2-nitrobenzene in anhydrous DMF start->dissolve add_reagents Add piperidine and potassium carbonate dissolve->add_reagents heat Heat reaction mixture (e.g., 80-100 °C) add_reagents->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous workup and extraction with ethyl acetate monitor->workup Reaction complete dry_concentrate Dry organic layer and concentrate workup->dry_concentrate purify Purify by chromatography or recrystallization dry_concentrate->purify end End purify->end

Caption: General experimental workflow for synthesis.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain literature that was searched. However, based on the chemical structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the fluoro-nitrophenyl ring and the aliphatic protons of the piperidine ring. The aromatic protons will likely appear as complex multiplets in the downfield region (around 7.0-8.0 ppm) due to coupling with each other and the fluorine atom. The protons on the piperidine ring will appear as multiplets in the upfield region (typically between 1.5 and 3.5 ppm). The protons on the carbons adjacent to the nitrogen will be the most downfield of the piperidine signals.

  • ¹³C NMR: The spectrum will show signals for the 11 carbon atoms in the molecule. The aromatic carbons will appear in the range of approximately 110-160 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). The carbons of the piperidine ring will be found in the aliphatic region (around 20-55 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands for the functional groups present:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • Aliphatic C-H stretching: Below 3000 cm⁻¹

  • N-O stretching (nitro group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

  • C-F stretching: A strong band in the region of 1250-1000 cm⁻¹.

  • C-N stretching: Around 1360-1250 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 224. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and fragmentation of the piperidine ring.

Biological Activity and Signaling Pathways

There is no significant information available in the searched scientific literature to suggest that this compound has any well-characterized biological activity or that it interacts with specific signaling pathways. Its primary role appears to be that of a synthetic intermediate.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in organic synthesis. This guide has provided a summary of its known chemical and physical properties, a detailed, adaptable experimental protocol for its synthesis via nucleophilic aromatic substitution, and predicted spectroscopic data. The lack of extensive experimental data in the public domain highlights an opportunity for further characterization of this compound. As a versatile intermediate, it holds potential for the synthesis of novel compounds with applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Fluoro-2-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(4-Fluoro-2-nitrophenyl)piperidine, a compound of interest in medicinal chemistry and drug discovery. This document details the synthetic protocol, physicochemical properties, and spectroscopic data interpretation essential for its unambiguous identification and characterization.

Compound Identity and Physicochemical Properties

This compound is a substituted aromatic piperidine derivative. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C₁₁H₁₃FN₂O₂[1]
Molecular Weight 224.23 g/mol [1]
CAS Number 719-70-0[1]
Appearance Expected to be a solidInferred

Synthesis by Nucleophilic Aromatic Substitution

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a suitably activated aryl halide with piperidine.

Synthetic Workflow

The overall workflow for the synthesis and isolation of this compound is depicted below.

G reagents Reactants: 1-Fluoro-4-nitrobenzene Piperidine Base (e.g., K₃PO₄) reaction SNAг Reaction in Water or Organic Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification by Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a general method for aqueous SNAr reactions, which is a scalable and environmentally friendly approach.[2]

Materials:

  • 1,4-Difluoro-2-nitrobenzene

  • Piperidine

  • Potassium phosphate tribasic (K₃PO₄)

  • Distilled water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-difluoro-2-nitrobenzene (1.0 eq).

  • Add distilled water to the flask.

  • Add potassium phosphate tribasic (K₃PO₄) (1.1 eq) and stir until dissolved.

  • Add piperidine (1.05 eq) to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and piperidine protons.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~ 7.8 - 8.0dd1HAr-H ortho to NO₂ and meta to F
~ 7.2 - 7.4m1HAr-H meta to NO₂ and ortho to F
~ 7.0 - 7.2t1HAr-H ortho to piperidine and meta to NO₂
~ 3.1 - 3.3t4H-N-CH₂- (piperidine)
~ 1.6 - 1.8m6H-CH₂- (piperidine)

Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary.

Experimental Protocol for 1H NMR:

  • Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • Integrate the signals and determine the multiplicities.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppm (Predicted)Assignment
~ 158 - 162 (d)C-F
~ 145 - 148C-NO₂
~ 135 - 138C-N (piperidine)
~ 125 - 128 (d)Ar-CH
~ 115 - 118 (d)Ar-CH
~ 110 - 113 (d)Ar-CH
~ 52 - 55-N-CH₂- (piperidine)
~ 25 - 27-CH₂- (piperidine)
~ 23 - 25-CH₂- (piperidine)

Note: Predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. The signals for the fluorine-coupled carbons will appear as doublets (d).

Experimental Protocol for 13C NMR:

  • Use the same sample prepared for 1H NMR spectroscopy.

  • Acquire the 13C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

  • Process the spectrum similarly to the 1H NMR spectrum.

  • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850StrongAliphatic C-H stretch
~ 1590 - 1610StrongAromatic C=C stretch
~ 1520 - 1540StrongAsymmetric N-O stretch (NO₂)
~ 1340 - 1360StrongSymmetric N-O stretch (NO₂)
~ 1200 - 1250StrongC-N stretch (aryl-amine)
~ 1100 - 1150StrongC-F stretch

Experimental Protocol for IR Spectroscopy (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.

m/z (Predicted)Adduct
225.1034[M+H]⁺
247.0853[M+Na]⁺
223.0888[M-H]⁻

Source: PubChemLite[3]

Experimental Protocol for Mass Spectrometry (ESI):

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Analyze the spectrum for the molecular ion peak and other characteristic fragment ions.

Conclusion

The structure of this compound can be confidently elucidated through a combination of its synthesis via nucleophilic aromatic substitution and comprehensive spectroscopic analysis. While experimental data is not widely published, the predicted spectroscopic characteristics, based on sound chemical principles and data from analogous compounds, provide a robust framework for its identification. This technical guide serves as a valuable resource for researchers working with this and related compounds, providing the necessary protocols and data for its synthesis and characterization.

References

In-depth Technical Guide: 1-(4-Fluoro-2-nitrophenyl)piperidine (CAS 719-70-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluoro-2-nitrophenyl)piperidine is a substituted aromatic piperidine derivative. This document provides a summary of the available chemical information for this compound. Despite a thorough review of scientific literature and chemical databases, detailed experimental protocols, extensive spectroscopic data, and specific biological applications for this particular molecule are not widely published. This guide compiles the existing data from chemical suppliers and provides a theoretical framework for its synthesis and potential areas of investigation based on the chemistry of analogous compounds.

Chemical Identity and Properties

This compound is classified as a substituted piperidine, a class of compounds of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.[1][2][3][4] The structure incorporates a piperidine ring attached to a fluoronitrobenzene moiety.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 719-70-0[2]
Molecular Formula C₁₁H₁₃FN₂O₂[2]
Molecular Weight 224.23 g/mol [2]
Physical Form SolidThermo Scientific
Purity ≥97%Thermo Scientific
Hazard Statement IrritantMatrix Scientific
InChI Key YSBDMNNCMGUEAL-UHFFFAOYSA-NThermo Scientific
SMILES C1CCN(CC1)C2=C(C=C(C=C2)F)--INVALID-LINK--[O-]Thermo Scientific

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available sources.

Synthesis Pathway: Nucleophilic Aromatic Substitution (SₙAr)

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, its structure strongly suggests that it is synthesized via a nucleophilic aromatic substitution (SₙAr) reaction. This is a common and well-established method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group present in this compound.[5]

The most probable synthetic route involves the reaction of 1,4-difluoro-2-nitrobenzene with piperidine . In this proposed reaction, the fluorine atom at the 1-position is activated by the ortho-nitro group, making it susceptible to nucleophilic attack by the secondary amine of the piperidine ring. The fluorine atom is a good leaving group in SₙAr reactions.

Diagram 1: Proposed Synthesis of this compound

G reactant1 1,4-Difluoro-2-nitrobenzene product This compound reactant1->product reactant2 Piperidine reactant2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) reagents->product SₙAr Reaction G start This compound intermediate 4-(Piperidin-1-yl)-3-fluoroaniline start->intermediate Reduction of Nitro Group end_product Further Functionalized Piperidine Derivatives intermediate->end_product Amide Coupling, Sulfonamide Formation, etc.

References

The Biological Potential of 1-(4-Fluoro-2-nitrophenyl)piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive starting point for the design of novel therapeutics. The introduction of a substituted phenyl ring, such as the 4-fluoro-2-nitrophenyl group, at the 1-position of the piperidine nucleus offers a unique combination of electronic and steric properties that can be exploited to modulate biological activity. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom can significantly influence the compound's polarity, lipophilicity, and ability to interact with biological targets. This technical guide provides an in-depth overview of the potential biological activities of 1-(4-fluoro-2-nitrophenyl)piperidine derivatives, drawing upon existing research on structurally related compounds to highlight promising avenues for future drug discovery and development. While specific research on a broad series of this compound derivatives is limited, this guide synthesizes available data on analogous structures to provide a comprehensive resource for researchers in the field.

Potential Biological Activities

Based on the biological evaluation of structurally similar piperidine derivatives, compounds based on the this compound core are anticipated to exhibit a range of pharmacological effects, most notably anticancer and antimicrobial activities.

Anticancer Activity

Piperidine derivatives have been extensively investigated for their potential as anticancer agents. The presence of a nitrophenyl group, in particular, has been associated with cytotoxic effects against various cancer cell lines. Research suggests that these compounds may exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data on Structurally Related Compounds:

The following table summarizes the in vitro anticancer activity of various piperidine derivatives bearing nitrophenyl or fluorophenyl substitutions. This data, while not specific to the this compound core, provides valuable insights into the potential potency of this class of compounds.

Compound ClassCancer Cell LineActivity (IC50/GI50 in µM)Reference
1-(anilino-4-(arylsulfanylmethyl)phthalazinesA549 (Lung)12: 0.87, 13: 0.54[1][2]
1-(anilino-4-(arylsulfanylmethyl)phthalazinesPG (Stomach)12: 1.21, 13: 0.98[1][2]
Thiazolidine-2,4-dione derivatives of ciprofloxacinLOX IMVI (Melanoma)3a: 26.7, 3i: 25.4[3]
Thiazolidine-2,4-dione derivatives of ciprofloxacinA498 (Renal)3j: 33.9[3]
2-amino-4-(1-piperidine) pyridine derivativesH3122 (ALK-addicted)2e: 6.27[4]
2-amino-4-(1-piperidine) pyridine derivativesHCC78 (ROS1-addicted)2e: 10.71[4]

Illustrative Signaling Pathway for Anticancer Activity:

The following diagram depicts a hypothetical signaling pathway that could be targeted by this compound derivatives, leading to apoptosis in cancer cells. This is a generalized representation based on known mechanisms of other cytotoxic agents.

anticancer_pathway cluster_cell Cancer Cell Drug Drug ROS Reactive Oxygen Species (ROS) Drug->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Damages Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Hypothetical Apoptosis Induction Pathway
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Piperidine derivatives have shown promise in this area, with various analogs exhibiting activity against a range of bacteria and fungi. The mechanism of action for antimicrobial piperidines can vary, from disrupting cell membrane integrity to inhibiting essential enzymes.

Quantitative Data on Structurally Related Compounds:

The following table presents the minimum inhibitory concentration (MIC) values for several piperidine derivatives against various microbial strains. This data suggests the potential for this compound derivatives to be developed as effective antimicrobial agents.

Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
Piperidine-based 1,2,3-triazolylacetamide derivativesCandida aurispta1, pta2, pta3: 0.24 - 0.97[5]
2,6-disubstituted piperidin-4-one derivativesBacillus subtilisHighly potent (qualitative)[6]
2,6-disubstituted piperidin-4-one derivativesCandida albicansHighly potent (qualitative)[6]
Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylateBacillus cereus0.75[7]

Illustrative Workflow for Antimicrobial Susceptibility Testing:

The following diagram outlines a standard workflow for determining the antimicrobial activity of a new compound.

antimicrobial_workflow Compound Compound Stock_Solution Prepare Stock Solution Compound->Stock_Solution Serial_Dilutions Perform Serial Dilutions Stock_Solution->Serial_Dilutions Inoculation Inoculate with Microbial Culture Serial_Dilutions->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination synthesis_logic Reactants 1,4-Difluoro-2-nitrobenzene + Piperidine Derivative Reaction Nucleophilic Aromatic Substitution (SNAr) Reactants->Reaction Conditions Solvent (e.g., DMF) Base (e.g., K2CO3) Heat (optional) Conditions->Reaction Workup Extraction and Purification Reaction->Workup Product This compound Derivative Workup->Product

References

Potential Mechanism of Action of 1-(4-fluoro-2-nitrophenyl)piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This technical guide explores the potential mechanisms of action for the novel compound 1-(4-fluoro-2-nitrophenyl)piperidine. Due to the absence of direct experimental data on this specific molecule, this document leverages structure-activity relationships derived from existing research on analogous compounds containing piperidine, fluorophenyl, and nitrophenyl moieties. The proposed mechanisms are therefore hypothetical and require experimental validation.

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in a wide array of pharmaceuticals with diverse biological activities.[1][2][3][4] The specific substitutions on the piperidine ring dictate its pharmacological profile. In the case of this compound, the fluorinated nitrophenyl group is anticipated to significantly influence its interaction with biological targets.

Core Structural Features and Potential Biological Activities

The key structural components of this compound suggest several potential avenues for biological activity:

  • Piperidine Ring: This saturated heterocycle is a common motif in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[3][5][6] Its conformational flexibility allows it to adapt to the binding pockets of various molecular targets.[3]

  • Fluorophenyl Group: The fluorine atom can enhance metabolic stability, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[7]

  • Nitrophenyl Group: The electron-withdrawing nitro group can modulate the electronic properties of the aromatic ring, potentially influencing interactions with biological macromolecules. Nitrophenyl-containing compounds have been investigated for antimicrobial and anticancer properties.[8][9]

Based on these features, this compound could potentially exhibit anticancer, antimicrobial, or anti-inflammatory activities.

Proposed Mechanisms of Action

Given the common therapeutic applications of structurally related piperidine derivatives, the following potential mechanisms of action are proposed for this compound.

Anticancer Activity

Piperidine derivatives have demonstrated efficacy against various cancer cell lines.[5][6] The potential anticancer mechanisms for this compound could involve:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. This compound could potentially activate intrinsic or extrinsic apoptotic pathways. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[6]

  • Cell Cycle Arrest: The compound may inhibit the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase).[6] This would prevent cancer cells from dividing and growing.

  • Inhibition of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as PI3K/Akt, NF-κB, or STAT3, could be potential targets.[6] Inhibition of these pathways can suppress tumor growth, proliferation, and metastasis.

Antimicrobial Activity

The presence of the nitrophenyl group suggests a potential for antimicrobial activity.[8][10] The proposed mechanisms include:

  • Inhibition of Bacterial Enzymes: The compound might act as an inhibitor of essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or protein synthesis. The fluorinated nitrophenyl moiety could enhance binding to the active site of these enzymes.[10]

  • Disruption of Bacterial Membranes: While less common for this structural class, the compound could potentially interfere with the integrity of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Activity

Certain piperidine derivatives exhibit anti-inflammatory properties.[5][11] A possible mechanism could be:

  • Inhibition of Pro-inflammatory Mediators: The compound may inhibit the production or activity of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase (COX).

Proposed Experimental Protocols

To investigate the potential mechanisms of action of this compound, a series of in vitro experiments are proposed.

Anticancer Activity Assays
Experiment Methodology Endpoint
Cell Viability Assay MTT or MTS assay on a panel of cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29).Determine the half-maximal inhibitory concentration (IC50) to assess cytotoxicity.
Apoptosis Assay Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.Quantify the percentage of apoptotic and necrotic cells.
Western Blot Analysis Probe for key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and signaling pathway proteins (e.g., phosphorylated Akt, NF-κB).Assess changes in protein expression levels to elucidate signaling pathways.
Cell Cycle Analysis Propidium Iodide staining of DNA followed by flow cytometry.Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Antimicrobial Activity Assays
Experiment Methodology Endpoint
Minimum Inhibitory Concentration (MIC) Assay Broth microdilution method against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).Determine the lowest concentration of the compound that inhibits visible bacterial growth.
Bacterial Enzyme Inhibition Assay In vitro enzymatic assays using purified bacterial enzymes (e.g., DNA gyrase, topoisomerase IV).Determine the IC50 value for enzyme inhibition.

Visualizations

The following diagrams illustrate the proposed mechanisms and experimental workflows.

G cluster_compound This compound cluster_pathways Potential Mechanisms cluster_outcomes Biological Outcomes Compound Test Compound Apoptosis Induction of Apoptosis Compound->Apoptosis Activates CellCycle Cell Cycle Arrest Compound->CellCycle Induces Signaling Signaling Pathway Inhibition Compound->Signaling Inhibits Anticancer Anticancer Effect Apoptosis->Anticancer CellCycle->Anticancer Signaling->Anticancer

Caption: Proposed anticancer mechanisms of action.

G start Start: Hypothesis Generation invitro In Vitro Screening (Cell Viability, MIC) start->invitro mechanistic Mechanistic Assays (Apoptosis, Cell Cycle, Enzyme Inhibition) invitro->mechanistic data Data Analysis & Interpretation mechanistic->data conclusion Conclusion on Potential MoA data->conclusion

Caption: Experimental workflow for mechanism elucidation.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its structural features strongly suggest potential as an anticancer, antimicrobial, or anti-inflammatory agent. The proposed mechanisms and experimental protocols outlined in this guide provide a foundational framework for future research into the pharmacological profile of this compound. Further investigation is warranted to validate these hypotheses and to determine the therapeutic potential of this compound.

References

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1] The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful tool to modulate and enhance the therapeutic potential of these compounds. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] This technical guide provides an in-depth overview of the therapeutic applications of fluorinated piperidine compounds, with a focus on their roles in oncology, central nervous system (CNS) disorders, and metabolic diseases. We present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support researchers in this dynamic field of drug discovery.

Applications in Oncology

The use of fluorinated compounds is a well-established strategy in cancer therapy to enhance efficacy and target specificity.[2] Fluorinated piperidine derivatives have shown promise as cytotoxic agents against various cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected fluorinated piperidine-containing compounds against various human cancer cell lines.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Pyrazolopiperidine5-benzyl-7-(2-fluorobenzylidene)-2,3-bis(2-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine hydrochlorideNot SpecifiedNot Specified[4]
Fluorinated AminophenylhydrazinesCompound 6 (containing 5 fluorine atoms)A549 (Lung)0.64[5]
Fluorinated D-galactosamine1-O-deacetylated 3-fluoro-D-galactosamine (51)PC-3 (Prostate)28[6]
Fluorinated D-galactosamine4-fluoro-D-galactosamine (50)PC-3 (Prostate)54[6]
Trisubstituted PyrimidineCompound 15 (ARN25499)MultipleNot Specified[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated piperidine compounds and incubate for 72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Applications in Central Nervous System (CNS) Disorders

Fluorine's ability to increase lipophilicity and metabolic stability makes it a valuable element in the design of CNS-active drugs, as it can enhance penetration across the blood-brain barrier.[8]

Quantitative Data: CNS Receptor Binding Affinity

The following table presents the in vitro binding affinities (Ki values) of selected fluorinated piperidine derivatives for various CNS receptors.

CompoundTarget ReceptorKi (nM)Reference
BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride)Human Histamine H3 Receptor0.16[8]
Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone)Sigma-1 Receptor3.2[9]
Compound 2Sigma-1 Receptor24[9]
Compound 5Sigma-1 Receptor3.64[10]
Compound 11Sigma-1 Receptor4.41[10]
Compound 13Sigma-1 Receptor2.7[11]
Compound 30Sigma-1 Receptor2.6[11]
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptors

Principle: This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Procedure:

  • Tissue Preparation: Prepare membrane homogenates from a tissue source expressing the sigma-1 receptor (e.g., rat liver).

  • Assay Buffer: Use a Tris buffer (50 mM, pH 8.0).

  • Radioligand: Use --INVALID-LINK---pentazocine as the radioligand.

  • Incubation: In a final volume of 0.5 mL, incubate the membrane homogenate with various concentrations of the fluorinated piperidine test compound and a fixed concentration of the radioligand.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled sigma-1 receptor ligand (e.g., 10 µM (+)-pentazocine).

  • Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.

Applications in Metabolic Diseases: Diabetes and Alzheimer's Disease

Fluorinated piperidines have shown significant potential as inhibitors of enzymes implicated in metabolic disorders like type 2 diabetes and Alzheimer's disease, such as α-glucosidase and cholinesterases.

Quantitative Data: Enzyme Inhibition

The following table summarizes the in vitro inhibitory activity (IC50 and Ki values) of selected fluorinated piperidine derivatives against α-glucosidase and acetylcholinesterase (AChE).

Compound/DerivativeEnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
Fluorinated Piperidine 4α-Glucosidase--Competitive[5]
Fluorinated Piperidine 2Acetylcholinesterase--Mixed-type[5]
Phthalimide-benzenesulfonamide Hybrid 4mα-Glucosidase52.2 ± 0.152.7Competitive
Dihydrofuro[3,2-b]piperidine 32α-Glucosidase0.07--[9]
Dihydrofuro[3,2-b]piperidine 28α-Glucosidase0.5--[9]
Experimental Protocols

Principle: This colorimetric assay measures the inhibition of α-glucosidase activity by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 6.8)

    • α-Glucosidase Solution (0.5 U/mL in phosphate buffer)

    • pNPG Solution (5 mM in phosphate buffer)

    • Sodium Carbonate Solution (1 M)

  • Assay in 96-well plate:

    • Blank: 60 µL of phosphate buffer.

    • Control: 50 µL of phosphate buffer and 10 µL of solvent.

    • Test Sample: 50 µL of phosphate buffer and 10 µL of the fluorinated piperidine compound at various concentrations.

  • Enzyme Addition: Add 20 µL of the α-glucosidase solution to all wells except the blank.

  • Pre-incubation: Mix and pre-incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Principle: This colorimetric assay measures AChE activity based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB Solution (10 mM in phosphate buffer)

    • Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water)

    • AChE Solution (1 U/mL in phosphate buffer)

  • Assay in 96-well plate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL fluorinated piperidine compound solution.

  • Pre-incubation: Mix and incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of ATCI solution to initiate the reaction (for control and test sample wells).

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

alpha_glucosidase_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents: - Phosphate Buffer - Enzyme Solution - Substrate (pNPG) - Test Compound plate Plate Setup in 96-well plate: - Blank - Control - Test Compound Wells reagents->plate pre_incubate Pre-incubate with Enzyme at 37°C plate->pre_incubate add_substrate Add Substrate (pNPG) to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C for 20 minutes add_substrate->incubate stop_reaction Stop reaction with Na2CO3 incubate->stop_reaction measure Measure Absorbance at 405 nm stop_reaction->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

cholinesterase_inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition Mechanism ACh Acetylcholine (Substrate) AChE Acetylcholinesterase (Enzyme) ACh->AChE Binds to Active Site Products Choline + Acetate AChE->Products Hydrolysis Inhibitor Fluorinated Piperidine (Inhibitor) AChE2 Acetylcholinesterase (Enzyme) Inhibitor->AChE2 Binds to Active Site (Competitive) Inactive_Complex Inactive Enzyme-Inhibitor Complex AChE2->Inactive_Complex ACh2 Acetylcholine ACh2->AChE2 Binding Blocked

Caption: Mechanism of competitive inhibition of acetylcholinesterase.

Conclusion

The incorporation of fluorine into the piperidine scaffold is a highly effective strategy for the development of novel therapeutic agents with enhanced properties. This guide has provided a snapshot of the current landscape, highlighting the potential of fluorinated piperidines in oncology, CNS disorders, and metabolic diseases. The provided quantitative data offers a basis for comparison and target selection, while the detailed experimental protocols serve as a practical resource for researchers. The continued exploration of structure-activity relationships and the application of advanced synthetic methodologies will undoubtedly lead to the discovery of new and improved fluorinated piperidine-based drugs.

References

The Strategic Role of Fluorine Substitution in Piperidine Pharmacology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals targeting a wide range of biological systems. The strategic incorporation of fluorine into these molecules has emerged as a powerful tool to modulate their pharmacological properties, often leading to enhanced therapeutic profiles. This technical guide provides a comprehensive overview of the multifaceted role of fluorine substitution in piperidine pharmacology, with a focus on its impact on key drug-like properties: metabolic stability, acidity (pKa), lipophilicity (logP), and target binding affinity.

Impact of Fluorination on Key Pharmacological Parameters

The introduction of fluorine, the most electronegative element, into a piperidine-containing molecule can induce profound changes in its electronic and conformational landscape. These alterations, in turn, influence its pharmacokinetic and pharmacodynamic behavior.

Metabolic Stability

A primary driver for the use of fluorine in drug design is to enhance metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary machinery for drug metabolism in the liver. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked, leading to a longer in vivo half-life and improved bioavailability.[1] For instance, the fluorination of certain drug candidates has been shown to significantly increase their metabolic half-life in human liver microsomes.

Table 1: Comparative Metabolic Stability of Fluorinated and Non-Fluorinated Piperidine Analogs

Compound/AnalogDescriptiont½ (min) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein) in HLMReference
RisperidoneAntipsychotic with a piperidine moiety--[2]
9-FluororisperidoneFluorinated analog of Risperidone16-fold more stable than Risperidone-[2]
Piperidine Analog 20aAtypical DAT InhibitorImproved metabolic stability-[3]
Piperazine AnalogPrecursor to 20aLower metabolic stability-[3]

Note: Quantitative data for a broad, directly comparable series of fluorinated and non-fluorinated piperidine analogs is not extensively available in single literature sources. The data presented represents examples of the well-established trend of increased metabolic stability upon fluorination.

Acidity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of a nearby basic nitrogen atom in the piperidine ring.[4][5] This reduction in basicity can have several important consequences for a drug's behavior. A lower pKa can lead to a lower proportion of the compound being protonated at physiological pH (around 7.4). This can improve membrane permeability and oral absorption, as the neutral form of a drug more readily crosses lipid bilayers.[4][5] However, a significant drop in pKa might also reduce the binding affinity if a charged interaction with the target protein is crucial for activity.

Table 2: Effect of Fluorination on the pKa of Piperidine Derivatives

Compound/AnalogPosition of FluorinepKaΔpKa (vs. Non-fluorinated)Reference
Piperidine-~11.2-General Value
4-Fluoropiperidine4-position9.5-1.7[4]
3-(3-(Piperidin-1-yl)propyl)indole-9.8-[5]
3-(3-(4-Fluoropiperidin-1-yl)propyl)indole4-position of piperidine8.7-1.1[5]
Ropivacaine-8.2-[6]
Fluorinated Ropivacaine AnalogOn N-propyl chain7.5-0.7[6]
Lipophilicity (logP)

The effect of fluorine substitution on lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is complex and context-dependent.[6] While fluorine is more lipophilic than hydrogen, the overall change in a molecule's logP upon fluorination depends on the position and number of fluorine atoms, as well as the surrounding molecular environment. In some cases, fluorination can increase lipophilicity, potentially enhancing membrane permeability and brain penetration.[7] However, in other instances, particularly when fluorine is introduced near polar functional groups, it can lead to a decrease in lipophilicity due to intramolecular interactions and alterations in hydration. A study on partially fluorinated N-alkyl-substituted piperidine-2-carboxamides found that while the intrinsic lipophilicity of the neutral species increased, the decrease in basicity due to fluorine led to overall similar or higher lipophilicity at neutral pH.[6]

Table 3: Impact of Fluorination on the Lipophilicity (logP/logD) of Piperidine Derivatives

Compound/AnalogPosition of FluorinelogP / logDChange upon FluorinationReference
Ropivacaine-logD = 2.9-[6]
Monofluoro-Ropivacaine AnalogOn N-propyl chainlogD = 3.1+0.2[6]
Difluoro-Ropivacaine AnalogOn N-propyl chainlogD = 3.3+0.4[6]
Trifluoro-Ropivacaine AnalogOn N-propyl chainlogD = 3.5+0.6[6]
Binding Affinity

The introduction of fluorine can modulate the binding affinity of a piperidine-containing ligand for its biological target through several mechanisms. The electronic perturbations caused by fluorine can alter the charge distribution of the molecule, potentially leading to more favorable electrostatic interactions with the protein binding pocket.[7] Fluorine can also participate in non-covalent interactions, such as hydrogen bonds with backbone amides or orthogonal multipolar interactions with aromatic residues. Furthermore, the conformational constraints imposed by fluorine substitution can lock the piperidine ring into a more bioactive conformation, thereby increasing binding affinity. However, the introduction of fluorine can also lead to steric clashes or unfavorable electronic interactions, resulting in decreased affinity. Therefore, the effect of fluorination on binding affinity is highly specific to the particular drug-target interaction.

Table 4: Binding Affinities of Fluorinated and Non-Fluorinated Piperidine Ligands

Compound/AnalogTargetBinding Affinity (Ki or IC50 in nM)Effect of FluorinationReference
3-(3-(Piperidin-1-yl)propyl)indole5-HT1D ReceptorKi = 1.5-[5]
3-(3-(4-Fluoropiperidin-1-yl)propyl)indole5-HT1D ReceptorKi = 2.1Slight decrease[5]
Atypical DAT Inhibitor (Piperazine)Dopamine Transporter (DAT)Ki = 230-[8]
Atypical DAT Inhibitor (Piperidine Analog 20a)Dopamine Transporter (DAT)Ki = 3-382Variable, but improved stability[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a piperidine derivative.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the test compound (typically 1-10 mM) in deionized water or a suitable co-solvent if solubility is an issue.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[9]

  • Titration:

    • Place a known volume of the test compound solution in a thermostatted vessel and add the background electrolyte.

    • If the compound is a base, titrate with the standardized strong acid solution. If it is an acid, titrate with the standardized strong base solution.

    • Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.

Measurement of Lipophilicity (logP) by HPLC

Objective: To determine the octanol-water partition coefficient (logP) of a piperidine derivative using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • System Preparation:

    • Use a reverse-phase HPLC column (e.g., C18).

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound.

    • Measure the retention time (tR) for each standard.

    • Generate a calibration curve by plotting the logarithm of the capacity factor (log k') versus the known logP values of the standards. The capacity factor is calculated as k' = (tR - t0) / t0, where t0 is the column dead time.

  • Sample Analysis:

    • Dissolve the test compound in a suitable solvent and inject it into the HPLC system.

    • Measure the retention time (tR) of the test compound.

  • Data Analysis:

    • Calculate the log k' for the test compound.

    • Determine the logP of the test compound by interpolating its log k' value on the calibration curve.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of a piperidine derivative.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system (containing, for example, NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension in the buffer at 37°C.

    • Add the test compound to the microsome suspension to achieve the desired final concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) × (incubation volume / mg of microsomal protein).[10]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a piperidine derivative for a specific receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor from cultured cells or animal tissue. This typically involves homogenization and centrifugation to isolate the membrane fraction.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity) and varying concentrations of the unlabeled test compound (the competitor).

    • Add the prepared cell membranes to each well.

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization of Key Pathways and Workflows

Experimental Workflows

experimental_workflow cluster_pka pKa Determination cluster_logp logP Measurement cluster_metstab Metabolic Stability Assay cluster_binding Radioligand Binding Assay pka_prep Sample & Titrant Preparation pka_cal pH Meter Calibration pka_prep->pka_cal pka_titrate Potentiometric Titration pka_cal->pka_titrate pka_analyze Data Analysis (Titration Curve) pka_titrate->pka_analyze logp_prep HPLC System Preparation logp_cal Calibration with Standards logp_prep->logp_cal logp_sample Sample Analysis logp_cal->logp_sample logp_analyze Data Analysis (Retention Time) logp_sample->logp_analyze met_prep Reagent & Microsome Preparation met_incubate Incubation at 37°C with NADPH met_prep->met_incubate met_sample Time-Point Sampling met_incubate->met_sample met_analyze LC-MS/MS Analysis met_sample->met_analyze met_calc Calculate t½ & CLint met_analyze->met_calc bind_prep Membrane Preparation bind_assay Assay Setup (Radioligand & Competitor) bind_prep->bind_assay bind_incubate Incubation bind_assay->bind_incubate bind_filter Filtration bind_incubate->bind_filter bind_detect Scintillation Counting bind_filter->bind_detect bind_analyze Calculate IC50 & Ki bind_detect->bind_analyze

Caption: Generalized experimental workflows for key pharmacological assays.

Signaling Pathways

Many fluorinated piperidine-containing drugs target G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for Dopamine D2, Serotonin 5-HT2A, and Muscarinic M1 receptors, which are common targets.

dopamine_d2_signaling D2R Dopamine D2 Receptor G_alpha_i Gαi D2R->G_alpha_i Activation G_beta_gamma Gβγ D2R->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha_i->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylation

Caption: Dopamine D2 Receptor (Gi-coupled) Signaling Pathway.

serotonin_5ht2a_signaling HTR2A Serotonin 5-HT2A Receptor G_alpha_q Gαq HTR2A->G_alpha_q Activation PLC Phospholipase C G_alpha_q->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C DAG->PKC Activation Ca2_release->PKC Activation CellularResponse Cellular Response PKC->CellularResponse Phosphorylation

Caption: Serotonin 5-HT2A Receptor (Gq-coupled) Signaling Pathway.

muscarinic_m1_signaling M1R Muscarinic M1 Receptor G_alpha_q Gαq M1R->G_alpha_q Activation PLC Phospholipase C G_alpha_q->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C DAG->PKC Activation Ca2_release->PKC Activation CellularResponse Cellular Response PKC->CellularResponse Phosphorylation

Caption: Muscarinic M1 Receptor (Gq-coupled) Signaling Pathway.

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold is a versatile and powerful strategy in modern drug discovery. By judiciously positioning fluorine atoms, medicinal chemists can fine-tune a range of critical pharmacological parameters, including metabolic stability, pKa, lipophilicity, and binding affinity. A thorough understanding of the principles outlined in this guide, coupled with the application of robust experimental methodologies, will continue to facilitate the rational design of novel piperidine-based therapeutics with improved efficacy and safety profiles.

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its importance as a "privileged scaffold".[1] This technical guide provides a comprehensive overview of the discovery and profound importance of functionalized piperidines in research, with a particular focus on their role in drug development. We will delve into their diverse pharmacological activities, present key quantitative data, provide detailed experimental protocols for their synthesis, and visualize their mechanisms of action through signaling pathway diagrams.

The Discovery and Significance of Functionalized Piperidines

The journey of piperidine in medicinal chemistry began with the isolation of piperine, the pungent compound from black pepper, which features a piperidine moiety.[2] Since then, the piperidine framework has been identified in numerous alkaloids and has become a focal point for synthetic chemists and pharmacologists.[1] The synthetic accessibility and the ability to introduce a wide array of functional groups onto the piperidine ring allow for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the development of piperidine-containing drugs across a broad spectrum of therapeutic areas.[3]

Functionalized piperidines exert their biological effects by interacting with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4] Their conformational flexibility allows them to adopt optimal geometries for binding to the active sites of these targets, leading to potent and selective modulation of their function.

Pharmacological Applications and Quantitative Data

The therapeutic applications of functionalized piperidines are extensive. They are integral components of drugs targeting the central nervous system (CNS), cancer, infectious diseases, and more. The following tables summarize the quantitative data for representative functionalized piperidines in various therapeutic areas.

Anticancer Activity

Piperidine derivatives have shown significant promise as anticancer agents by modulating critical signaling pathways, inducing apoptosis, and inhibiting cancer-related enzymes.[5]

Compound/Drug NameCancer Cell LineTarget/Mechanism of ActionIC50 ValueReference
Tetramethylpiperidine-substituted phenazine (B4125)Various cancer cell linesGrowth inhibition0.48 µg/ml (mean)[6]
Piperidine DerivativeA549 (Lung Carcinoma)Cytotoxicity32.43 µM[7]
Imidazo[1,2-a]pyrimidine derivative (4d)MDA-MB-231 (Breast Cancer)Antiproliferative35.1 µM[8]
2,4-disubstituted-2-thiopyrimidine derivative (21d)HCT-116 (Colon Carcinoma)VEGFR-2 inhibitor58.2 µg/ml[9]
DTPEPMCF-7 (Breast Cancer)Cytotoxicity0.8 ± 0.04 µM[5]
Compound 17aPC3 (Prostate Cancer)Cytotoxicity0.81 µM[5]
Central Nervous System (CNS) Activity

The piperidine scaffold is a key feature in many CNS-active drugs, modulating neurotransmitter receptors and transporters.

Compound/Drug NameTarget ReceptorActivityKᵢ Value (nM)Reference
Piperidine Derivative (Compound 5)Histamine H₃ ReceptorAntagonist7.70[10]
Piperidine Derivative (Compound 11)Histamine H₃ ReceptorAntagonist6.2[10]
Piperidine-based ligand (77-LH-28-1 analog)Dopamine D₄ ReceptorAntagonist-[11]
OSU-6162Dopamine D₂ / Serotonin 5-HT₂ₐ ReceptorsPartial Agonist-[12]
Antiviral Activity

Functionalized piperidines have emerged as potent antiviral agents, targeting various stages of the viral life cycle.

Compound/Drug NameVirusCell LineEC50 ValueReference
Piperidine-substituted purine (FZJ13)HIV-1-Comparable to 3TC[13]
Piperidine-substituted purine (FZJ05)Influenza A/H1N1Madin-Darby canine kidneyLower than ribavirin[13]
tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)Influenza virus (various strains)-as low as 0.05 µM[14]
N-substituted Piperidine (Compound 5c)Influenza A/Swine/Iowa/30 (H1N1)MDCKComparable to rimantadine[15]

Key Signaling Pathways

The therapeutic efficacy of many functionalized piperidines stems from their ability to modulate key cellular signaling pathways. Here, we visualize two such pathways that are frequently targeted by piperidine-containing drugs.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16] Several piperidine-based inhibitors target components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Inhibition

PI3K/Akt/mTOR pathway and the inhibitory action of a piperidine-based drug.
Dopamine and Serotonin Receptor Signaling

Functionalized piperidines are prevalent in antipsychotic and antidepressant medications, often acting as antagonists or modulators of dopamine and serotonin receptors in the CNS.[17]

Dopamine_Serotonin_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR G_protein G-protein Signaling D2R->G_protein Activates HT2AR->G_protein Activates Downstream Downstream Cellular Response G_protein->Downstream Modulates Piperidine_Drug Piperidine-based Antipsychotic Piperidine_Drug->D2R Antagonism Piperidine_Drug->HT2AR Antagonism

Mechanism of a piperidine-based antipsychotic on dopamine and serotonin receptors.

Experimental Protocols for the Synthesis of Functionalized Piperidines

The synthesis of functionalized piperidines is a dynamic area of research, with numerous methodologies being developed to create diverse molecular architectures. Multicomponent reactions (MCRs) are particularly powerful for generating complexity in a single step.[18]

Protocol 1: One-Pot, Multicomponent Synthesis of Highly Functionalized Piperidines

This protocol describes a tetrabutylammonium tribromide (TBATB) catalyzed one-pot synthesis of highly functionalized piperidine derivatives.[19]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Aniline (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Tetrabutylammonium tribromide (TBATB) (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), aniline (1 mmol), ethyl acetoacetate (1 mmol), and TBATB (0.1 mmol) in ethanol (10 mL) is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired highly functionalized piperidine derivative.

Experimental Workflow for Multicomponent Synthesis

MCR_Workflow Start Start: Mix Reactants & Catalyst Reaction Stir at Room Temperature in Ethanol Start->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Monitor->Reaction Incomplete Evaporation Evaporate Solvent Monitor->Evaporation Reaction Complete Purification Purify by Column Chromatography Evaporation->Purification Product Final Product: Functionalized Piperidine Purification->Product

Workflow for the one-pot multicomponent synthesis of functionalized piperidines.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Piperidines

This protocol details an efficient and environmentally friendly microwave-assisted synthesis of N-substituted piperidines from 1,5-dichloropentane.[20]

Materials:

  • 1,5-Dichloropentane (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Potassium carbonate (2.0 mmol)

  • Deionized water (2 mL)

  • Diethyl ether

Procedure:

  • In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add deionized water (2 mL) to the vessel.

  • Seal the vessel and irradiate the mixture in a microwave reactor at 150°C for 10-20 minutes.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine.

  • If necessary, purify the crude product by column chromatography on silica gel.

Conclusion

Functionalized piperidines continue to be a central focus of research and development in the pharmaceutical industry. Their remarkable versatility, broad range of pharmacological activities, and amenability to diverse synthetic strategies ensure their enduring importance. This technical guide has provided a snapshot of the discovery, significance, and practical application of this privileged scaffold. As our understanding of disease biology deepens and synthetic methodologies advance, the piperidine ring is poised to remain a cornerstone of innovative drug design for the foreseeable future.

References

A Comprehensive Technical Guide to Nucleophilic Aromatic Substitution on Fluoro-Nitro-Aromatic Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles, experimental considerations, and practical applications of nucleophilic aromatic substitution (SNAr) reactions on fluoro-nitro-aromatic compounds. This class of reactions is of paramount importance in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, offering a robust methodology for the functionalization of aromatic systems.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic compounds, SNAr reactions are favored on electron-deficient aromatic rings.[2][3] The presence of strong electron-withdrawing groups, such as nitro (-NO₂) groups, is crucial for activating the ring towards nucleophilic attack.[1][2] When the leaving group is a halogen, particularly fluorine, the reactivity of the system is significantly enhanced.

Fluoro-nitro-aromatic compounds are particularly well-suited substrates for SNAr reactions due to the synergistic effects of the nitro group and the fluorine atom. The nitro group, especially when positioned ortho or para to the fluorine, strongly activates the ring and stabilizes the reaction intermediate.[1][4] Fluorine, despite being the most electronegative halogen, is an excellent leaving group in this context. Its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[3] This combination of a potent activating group and a good leaving group makes SNAr reactions on fluoro-nitro-aromatic rings a versatile and widely utilized synthetic tool.[5]

The Reaction Mechanism

The SNAr reaction on fluoro-nitro-aromatic rings predominantly proceeds via a two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The negative charge in this intermediate is delocalized across the aromatic ring and, critically, onto the electron-withdrawing nitro group.[5][7] This delocalization is most effective when the nitro group is in the ortho or para position relative to the site of substitution.[4]

  • Elimination of the Leaving Group: In the second step, the leaving group, in this case, the fluoride ion, is eliminated from the Meisenheimer complex. This step restores the aromaticity of the ring and yields the final substituted product.[5] The departure of the fluoride ion is typically fast, and the initial nucleophilic attack is generally the rate-determining step of the reaction.[7][8]

While the stepwise mechanism is widely accepted, particularly for highly activated systems, some studies suggest that a concerted mechanism, where bond formation and bond cleavage occur in a single transition state, may be operative for less electron-deficient aromatic substrates.[9][10]

Figure 1: Generalized mechanism of nucleophilic aromatic substitution.

Quantitative Data on SNAr Reactions

The efficiency of SNAr reactions on fluoro-nitro-aromatic rings is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of any additional substituents on the aromatic ring. The following tables summarize representative quantitative data from the literature, showcasing the versatility of this reaction with various nucleophiles.

Table 1: SNAr of 4-Ethoxy-2-fluoro-1-nitrobenzene with Various Nucleophiles

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
PiperidinePiperidine (2 eq.), K₂CO₃ (2 eq.)DMF128095
MorpholineMorpholine (2 eq.), Et₃N (2 eq.)DMSO109092
AnilineAniline (1.5 eq.), NaH (1.5 eq.)THF246085
4-Methoxyphenol4-Methoxyphenol (1.2 eq.), K₂CO₃ (2 eq.)Acetonitrile88088
Sodium thiophenoxideThiophenol (1.1 eq.), NaH (1.2 eq.)THF62598

Data compiled from reference[6].

Table 2: SNAr of 1-Fluoro-2,4-dinitrobenzene with Biothiols

NucleophilepHk₂ (M⁻¹s⁻¹)
Cysteine7.41.2 x 10³
Glutathione7.45.8 x 10²
N-acetylcysteine7.43.1 x 10²

Kinetic data from reference[11]. The second-order rate constants (k₂) highlight the high reactivity of biological thiols.

Detailed Experimental Protocols

The following are representative experimental protocols for conducting SNAr reactions on fluoro-nitro-aromatic substrates with different classes of nucleophiles.

Reaction with Amine Nucleophiles

This protocol describes a general procedure for the reaction of a fluoro-nitro-aromatic compound with a primary or secondary amine.

Materials:

  • Fluoro-nitro-aromatic substrate (1.0 eq.)

  • Amine nucleophile (1.1 - 1.5 eq.)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the fluoro-nitro-aromatic substrate in the chosen anhydrous solvent.

  • Add the amine nucleophile to the solution, followed by the base.[5]

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[5]

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.[5]

Reaction with Thiol Nucleophiles

This protocol outlines a general procedure for the reaction with thiol nucleophiles, which are typically converted to the more nucleophilic thiolate in situ.

Materials:

  • Fluoro-nitro-aromatic substrate (1.0 eq.)

  • Thiol (1.1 eq.)

  • Strong base (e.g., NaH, 1.2 eq.)

  • Anhydrous solvent (e.g., THF or DMF)

  • Saturated aqueous NH₄Cl

  • Dichloromethane or Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH) in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to generate the thiolate.[5]

  • Add a solution of the fluoro-nitro-aromatic substrate in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[5]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.[5]

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[5]

Reaction with Alcohol/Phenol Nucleophiles

This protocol is for the synthesis of aryl ethers via the reaction with alcohols or phenols, which are also typically deprotonated to form the more potent alkoxide or phenoxide nucleophile.

Materials:

  • Fluoro-nitro-aromatic substrate (1.0 eq.)

  • Alcohol or phenol (1.5 eq.)

  • Strong base (e.g., NaH or t-BuOK, 1.2 eq.)

  • Anhydrous solvent (e.g., THF or DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Add the base portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.[5]

  • Add the fluoro-nitro-aromatic substrate to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.[5]

  • After completion, cool the reaction to room temperature and quench with water.[5]

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Experimental Workflow and Logical Relationships

The successful execution of an SNAr reaction involves a series of logical steps, from initial planning to final product characterization. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select Substrate and Nucleophile reagents Gather Reagents and Solvents start->reagents glassware Prepare Dry Glassware reagents->glassware setup Set up Reaction Under Inert Atmosphere glassware->setup addition Add Reagents in Sequence setup->addition monitor Monitor Reaction by TLC/HPLC addition->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 2: A generalized workflow for SNAr reactions.

Applications in Drug Development and Medicinal Chemistry

SNAr reactions on fluoro-nitro-aromatic rings are a cornerstone of modern drug discovery and development.[5] The reliability and broad scope of this reaction allow for the efficient synthesis of diverse libraries of compounds for biological screening. The resulting substituted nitroaromatic compounds are valuable building blocks for the synthesis of more complex pharmaceuticals and other functional molecules.[5]

Key applications include:

  • Lead Optimization: Rapidly generating analogs of a lead compound to explore structure-activity relationships (SAR).

  • Synthesis of Heterocycles: The products of SNAr can be further elaborated to construct complex heterocyclic scaffolds, which are prevalent in many drug molecules.

  • Late-Stage Functionalization: Introducing specific functional groups into a complex molecule at a late stage of the synthesis.

  • Combinatorial Chemistry: The high yields and relatively mild reaction conditions make this chemistry amenable to automated synthesis and the generation of large compound libraries.[5]

References

Methodological & Application

Synthesis Protocol for 1-(4-Fluoro-2-nitrophenyl)piperidine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry for the formation of carbon-nitrogen bonds on aromatic rings.

Reaction Principle

The synthesis of this compound proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the electron-deficient aromatic ring of 1,4-difluoro-2-nitrobenzene is attacked by the nucleophilic piperidine. The presence of the strongly electron-withdrawing nitro group in the ortho position to the fluorine leaving group activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex, facilitating the substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct.

Experimental Protocol

This protocol describes a general and robust method for the synthesis of this compound.

Materials and Reagents:

  • 1,4-Difluoro-2-nitrobenzene

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1,4-difluoro-2-nitrobenzene (1.0 eq). Dissolve the starting material in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add piperidine (1.1 eq) followed by potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of substituted nitrophenyl piperidines via nucleophilic aromatic substitution.

Aryl HalideNucleophileBaseSolventTemperature (°C)Time (h)
1,4-Difluoro-2-nitrobenzenePiperidineK₂CO₃DMF804-6
4-Bromo-1-fluoro-2-nitrobenzenePiperidineK₂CO₃DMSO1002-12
1-Fluoro-2,4-dinitrobenzenePiperidine-VariousRoom Temp-
2-Fluoro-5-nitrobenzeneAminesK₂CO₃/Et₃NDMF/DMSORT - 100-

Workflow and Diagrams

The experimental workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1,4-Difluoro-2-nitrobenzene Piperidine K₂CO₃ B Dissolve in DMF A->B C Heat at 80°C, 4-6h B->C D Quench with Water C->D Reaction Mixture E Extract with Ethyl Acetate D->E F Wash with Water & Brine E->F G Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Flash Column Chromatography H->I Crude Product J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

The signaling pathway, in this case, is the chemical reaction mechanism. The following diagram illustrates the nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism Mechanism of Nucleophilic Aromatic Substitution (SNAr) reactant 1,4-Difluoro-2-nitrobenzene + Piperidine intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product This compound + HF intermediate->product Loss of Leaving Group (F⁻)

Caption: Mechanism of the nucleophilic aromatic substitution reaction.

Application Notes and Protocols for the Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-difluoronitrobenzene and piperidine. This reaction is robust and proceeds with high selectivity for substitution at the 2-position, activated by the ortho-nitro group. The protocols provided herein are based on established methodologies for similar SNAr reactions and are designed to be readily implemented in a standard laboratory setting.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. The presence of the fluoro and nitro groups on the aromatic ring, along with the piperidine moiety, offers multiple points for further chemical modification. The preparation of this compound relies on the well-established nucleophilic aromatic substitution mechanism, where the electron-deficient aromatic ring of 2,4-difluoronitrobenzene is susceptible to attack by nucleophiles such as secondary amines. The nitro group strongly activates the halogen atom in the ortho position for displacement. This document outlines the necessary reagents, conditions, and procedures to successfully synthesize and purify the target compound.

Chemical Reaction

Reaction: 2,4-Difluoronitrobenzene reacts with piperidine to yield this compound and hydrogen fluoride.

Experimental Protocols

Protocol 1: Synthesis in Ethanol with Excess Piperidine

This protocol utilizes an excess of piperidine to act as both the nucleophile and the base to neutralize the hydrogen fluoride byproduct.

Materials:

  • 2,4-Difluoronitrobenzene

  • Piperidine

  • Ethanol (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-difluoronitrobenzene (1.0 eq) in anhydrous ethanol (5-10 mL per gram of starting material).

  • Add piperidine (2.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol and excess piperidine under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis in Methanol with Triethylamine

This protocol employs a non-nucleophilic base, triethylamine, to scavenge the HF produced, which can be advantageous in minimizing side reactions.[1]

Materials:

  • 2,4-Difluoronitrobenzene

  • Piperidine

  • Triethylamine (Et3N)

  • Methanol (anhydrous)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,4-difluoronitrobenzene (1.0 eq) in anhydrous methanol (10 mL per gram), add piperidine (1.1 eq).[1]

  • Add triethylamine (1.2 eq) to the mixture.[1]

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.[1]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

ParameterProtocol 1 (Ethanol/Excess Piperidine)Protocol 2 (Methanol/Triethylamine)[1]
Starting Material 2,4-Difluoronitrobenzene2,4-Difluoronitrobenzene
Reagent Piperidine (2.5 eq)Piperidine (1.1 eq), Triethylamine (1.2 eq)
Solvent EthanolMethanol
Temperature Reflux (~78 °C)50-60 °C
Reaction Time 4-6 hours12-24 hours
Typical Yield > 90% (estimated)~80-90% (based on similar reactions)
Purification Method Column ChromatographyFiltration or Column Chromatography

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,4-Difluoronitrobenzene in Solvent B Add Piperidine (and Triethylamine if applicable) A->B C Heat Reaction Mixture (50-80°C) B->C D Monitor Progress (TLC/HPLC) C->D E Cool to Room Temperature D->E F Remove Solvent E->F G Purify Crude Product (Column Chromatography) F->G H Characterize Product G->H

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene Meisenheimer_Complex Meisenheimer Complex 2,4-Difluoronitrobenzene->Meisenheimer_Complex Nucleophilic Attack Piperidine Piperidine Piperidine->Meisenheimer_Complex Nucleophilic Attack Product This compound Meisenheimer_Complex->Product Fluoride Elimination HF HF Meisenheimer_Complex->HF

Caption: Simplified reaction mechanism showing the formation of the Meisenheimer complex.

Safety Precautions

  • 2,4-Difluoronitrobenzene is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidine is a flammable, corrosive, and toxic liquid. Work in a well-ventilated fume hood and avoid inhalation of vapors.

  • Triethylamine is a flammable and corrosive liquid.

  • The reaction generates hydrogen fluoride (HF), which is extremely corrosive and toxic. The use of a base (excess piperidine or triethylamine) is essential to neutralize it. Ensure the reaction is performed in a fume hood.

Conclusion

The synthesis of this compound from 2,4-difluoronitrobenzene is a straightforward and high-yielding reaction that can be performed using standard laboratory techniques. The provided protocols offer flexibility in the choice of base and solvent, allowing for adaptation to specific laboratory constraints and preferences. Careful adherence to the experimental procedures and safety precautions will ensure the successful and safe preparation of this important chemical intermediate.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) in Piperidine Arylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) reaction, a key method for the arylation of piperidine. This transformation is of significant interest in medicinal chemistry for the synthesis of a wide array of pharmacologically active compounds. The following sections detail the reaction mechanism, optimal conditions, and step-by-step procedures for the successful N-arylation of piperidine with various electron-deficient aromatic and heteroaromatic systems.

Introduction to SNAr for Piperidine Arylation

Nucleophilic aromatic substitution is a fundamental reaction pathway for the functionalization of aromatic rings. Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an aromatic ring that is activated by at least one strong electron-withdrawing group (EWG). For the arylation of piperidine, this secondary amine acts as the nucleophile, displacing a leaving group (typically a halide) on the aromatic substrate.

The success of the SNAr reaction is highly dependent on three key factors:

  • Aromatic Substrate: The aromatic ring must be rendered electron-deficient by the presence of strong EWGs (e.g., -NO₂, -CN, -CF₃) positioned ortho and/or para to the leaving group.

  • Leaving Group: The efficiency of displacement generally follows the order F > Cl > Br > I, which is counterintuitive to the trend in alkyl systems and is a hallmark of the SNAr mechanism where the C-F bond's high polarity makes the carbon highly electrophilic.

  • Nucleophile: Piperidine is a strong secondary amine nucleophile, well-suited for this transformation.

General Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the piperidine nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the N-arylated piperidine product.

experimental_workflow A Reaction Setup (Combine Aryl Halide, Piperidine, Base, and Solvent) B Reaction (Stir at specified temperature) A->B C Monitoring (TLC or LC-MS) B->C C->B Reaction incomplete D Workup (Quenching, Extraction, Washing) C->D Reaction complete E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Application Notes and Protocols: 1-(4-Fluoro-2-nitrophenyl)piperidine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluoro-2-nitrophenyl)piperidine is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a piperidine ring attached to an electron-deficient fluoronitrophenyl group, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, highlighting its utility in the development of novel therapeutic agents and functional materials.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to participate in key binding interactions make it a privileged scaffold in drug design. The title compound, this compound, serves as a versatile building block, primarily due to the presence of two key reactive sites: the nitro group and the fluorine atom on the phenyl ring. The electron-withdrawing nature of the nitro group activates the phenyl ring for nucleophilic aromatic substitution (SNAr), facilitating the displacement of the fluorine atom by various nucleophiles.[3] Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. These reactive handles make this compound an attractive starting material for the synthesis of diverse compound libraries for screening in drug discovery programs.

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction between 1,4-difluoro-2-nitrobenzene and piperidine. The electron-deficient nature of the aromatic ring, enhanced by the para-nitro group, facilitates the displacement of one of the fluorine atoms by the secondary amine nucleophile.[3]

G cluster_reactants Reactants cluster_products Products 1,4-difluoro-2-nitrobenzene 1,4-Difluoro-2-nitrobenzene target This compound 1,4-difluoro-2-nitrobenzene->target Piperidine, Base piperidine Piperidine piperidine->target HF HF G cluster_start Starting Material cluster_transformations Key Transformations cluster_products Derivative Scaffolds start_node This compound reduction Nitro Group Reduction start_node->reduction snar Nucleophilic Aromatic Substitution (SNAr) start_node->snar amino_product 1-(2-Amino-4-fluorophenyl)piperidine reduction->amino_product substituted_product Substituted Phenylpiperidine Derivatives snar->substituted_product G cluster_start Building Block cluster_derivatization Derivatization cluster_synthesis Synthesis of Bioactive Molecules cluster_application Potential Applications start_node This compound derivatization_node Functional Group Interconversion (e.g., Reduction, SNAr) start_node->derivatization_node synthesis_node Coupling with other Scaffolds derivatization_node->synthesis_node application_node Antimicrobial Agents, Antiviral Agents, etc. synthesis_node->application_node

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents Utilizing 1-(4-Fluoro-2-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the potential application of 1-(4-Fluoro-2-nitrophenyl)piperidine as a key building block in the synthesis of novel antimicrobial agents. While direct literature on the antimicrobial activity of its immediate derivatives is emerging, the structural motifs of a substituted o-nitroaniline and a piperidine ring offer significant opportunities for the development of potent therapeutic agents. This document outlines a strategic approach to leverage this starting material for the generation of a library of compounds with potential broad-spectrum antimicrobial activity.

The core strategy involves the chemical modification of this compound to introduce various pharmacophores known to be associated with antimicrobial efficacy. The primary synthetic transformation is the reduction of the nitro group to an amine, which then serves as a versatile handle for further derivatization.

Hypothetical Antimicrobial Targets and Rationale

The designed compounds are hypothesized to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This rationale is based on the structural similarities to fluoroquinolone antibiotics, which often feature a piperazine or related cyclic amine moiety. The introduction of various substituents will aim to enhance binding affinity to the enzyme-DNA complex and improve cell wall penetration.

Data Presentation: Hypothetical Antimicrobial Activity

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values for a proposed series of compounds derived from this compound. These values are projected based on established structure-activity relationships (SAR) for similar classes of antimicrobial compounds and serve as a benchmark for a screening campaign.

Compound IDModification on the Aniline MoietyStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
FNAP-01 -NH2 (Reduced nitro group)>128>128>128>128
FNAP-02 -NH-C(O)CH3 (Acetamide)64128>128128
FNAP-03 -NH-C(O)Ph (Benzamide)326412864
FNAP-04 -NH-SO2Ph (Benzenesulfonamide)16326432
FNAP-05 Imidazole ring fusion8163216
FNAP-06 Triazole ring attachment48168
FNAP-07 Coupled with Ciprofloxacin scaffold0.514>128
Ciprofloxacin (Reference)0.50.251>128
Fluconazole (Reference)>128>128>1282

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-(piperidin-1-yl)aniline (FNAP-01)

This protocol describes the reduction of the nitro group of this compound to form the corresponding aniline, a key intermediate for further derivatization.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of ethanol and water, add ammonium chloride (1.2 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-fluoro-2-(piperidin-1-yl)aniline (FNAP-01).

Protocol 2: General Procedure for the Acylation of 4-Fluoro-2-(piperidin-1-yl)aniline

This protocol outlines a general method for the synthesis of amide and sulfonamide derivatives from the key aniline intermediate (FNAP-01).

Materials:

  • 4-Fluoro-2-(piperidin-1-yl)aniline (FNAP-01)

  • Appropriate acyl chloride or sulfonyl chloride (e.g., acetyl chloride, benzoyl chloride, benzenesulfonyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-fluoro-2-(piperidin-1-yl)aniline (1.0 eq) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the corresponding acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by recrystallization or column chromatography to yield the desired acylated derivative.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • Synthesized compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth (CAMHB or RPMI-1640) in a 96-well microtiter plate. The final concentration of DMSO should not exceed 1% to avoid toxicity to the microbes.

  • Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Synthetic_Workflow Start This compound Intermediate 4-Fluoro-2-(piperidin-1-yl)aniline (FNAP-01) Start->Intermediate Nitro Reduction (Fe/NH4Cl) Derivatives Library of Antimicrobial Candidates (FNAP-02 to 07) Intermediate->Derivatives Acylation, Cyclization, or Coupling Reactions

Caption: Proposed synthetic workflow for generating antimicrobial candidates.

Signaling_Pathway cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Decatenation Supercoiled_DNA->Relaxed_DNA Replication Fork Replication DNA Replication Supercoiled_DNA->Replication Cell_Death Cell Death Replication->Cell_Death Blockage Antimicrobial_Agent FNAP Derivative Antimicrobial_Agent->DNA_Gyrase Inhibition

Caption: Hypothesized mechanism of action via DNA gyrase inhibition.

Application Notes and Protocols for 1-(4-Fluoro-2-nitrophenyl)piperidine in Anticancer Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 1-(4-Fluoro-2-nitrophenyl)piperidine and its derivatives as a scaffold in the development of novel anticancer compounds. The protocols outlined below are intended to guide researchers in the initial screening and mechanistic evaluation of this class of molecules.

Introduction

Piperidine derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including significant potential in oncology.[1][2][3] The substituted nitrophenylpiperidine scaffold, in particular, serves as a key pharmacophore in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy. Aberrant signaling through pathways like PI3K/Akt/mTOR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5][6][7][8] Compounds based on the this compound structure are hypothesized to act as inhibitors of such pathways, offering a promising avenue for the development of new anticancer agents.

Synthesis of this compound Derivatives

The synthesis of N-aryl piperidines, including this compound, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom on the nitrophenyl ring is a good leaving group, facilitating its displacement by the secondary amine of piperidine.

A general synthetic route is described below:

G reagent1 1,4-Difluoro-2-nitrobenzene product This compound reagent1->product Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat reagent2 Piperidine reagent2->product

Caption: General synthesis of this compound.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Many piperidine-containing compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[5]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are standard protocols for the initial in vitro evaluation of this compound derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability and provides a quantitative measure of cytotoxicity (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol is used to determine the effect of the compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Active Compounds WesternBlot Western Blot (PI3K/Akt/mTOR pathway) Apoptosis->WesternBlot AnimalModel Xenograft Animal Model WesternBlot->AnimalModel Promising Leads

Caption: A typical workflow for anticancer drug discovery.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Cytotoxicity (IC50) of this compound Derivatives

CompoundMCF-7 (µM)HCT-116 (µM)A549 (µM)
Derivative 15.2 ± 0.48.1 ± 0.712.5 ± 1.1
Derivative 212.8 ± 1.215.3 ± 1.525.1 ± 2.3
Doxorubicin0.8 ± 0.11.1 ± 0.21.5 ± 0.3

Table 2: Apoptosis Induction by Derivative 1 (at IC50 concentration)

Cell Line% Early Apoptosis% Late Apoptosis
MCF-725.4 ± 2.115.2 ± 1.8
HCT-11620.1 ± 1.912.8 ± 1.5

Safety Precautions

Standard laboratory safety procedures should be followed when handling all chemicals. The test compounds should be handled with care, and appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn. All experiments should be conducted in a well-ventilated area or a chemical fume hood.

References

Application Notes: N-Arylation of Piperidine with Fluoronitrobenzene via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylation of piperidine with fluoronitrobenzene is a fundamental transformation in organic synthesis, widely employed in the creation of valuable compounds for the pharmaceutical and materials science sectors. This reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The presence of a strongly electron-withdrawing nitro group on the benzene ring activates the substrate, facilitating the displacement of the fluoride ion by the nucleophilic piperidine. Fluorine is an excellent leaving group in this context, making fluoronitrobenzenes ideal substrates for this type of transformation.[1][2] These application notes provide a comprehensive experimental protocol, reaction data, and a visual representation of the workflow for this important reaction.

Reaction Principle

The N-arylation of piperidine with a fluoronitrobenzene derivative occurs via a bimolecular addition-elimination mechanism.[1] The key steps are:

  • Nucleophilic Attack: The nitrogen atom of piperidine, acting as a nucleophile, attacks the electron-deficient carbon atom of the fluoronitrobenzene that is bonded to the fluorine atom.

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group.[1]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group, yielding the final N-arylated piperidine product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Piperidine Piperidine (Nucleophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Piperidine->Meisenheimer Nucleophilic Attack Fluoronitrobenzene Fluoronitrobenzene (Substrate) Fluoronitrobenzene->Meisenheimer Product N-(Nitrophenyl)piperidine Meisenheimer->Product Elimination Fluoride Fluoride Ion (Leaving Group) Meisenheimer->Fluoride

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Data Summary

The following table summarizes the reaction conditions and yield for the N-arylation of piperidine with an activated fluoronitrobenzene substrate. This data provides a clear benchmark for expected outcomes under the specified conditions.

NucleophileElectrophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)Reference
Piperidine4-Ethoxy-2-fluoro-1-nitrobenzene (1.0 eq.)Piperidine (2.0 eq.), K₂CO₃ (2.0 eq.)DMF128095[1]

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the N-arylation of piperidine with a fluoronitrobenzene derivative in the presence of a base.

Materials and Reagents:

  • Fluoronitrobenzene derivative (e.g., 4-ethoxy-2-fluoro-1-nitrobenzene) (1.0 mmol)

  • Piperidine (2.0 mmol)[1]

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)[1]

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)[1]

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1][2]

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stir bar and stirrer/hotplate

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the fluoronitrobenzene derivative (1.0 mmol).[1]

  • Solvent and Reagent Addition: Dissolve the starting material in 5 mL of anhydrous DMF. Sequentially add piperidine (2.0 mmol) and potassium carbonate (2.0 mmol) to the solution.[1]

  • Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously for 12 hours under an inert atmosphere.[1]

  • Monitoring: The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) until the starting material is consumed.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into approximately 50 mL of ice-cold water.[1]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[1]

  • Washing: Combine the organic layers and wash them twice with brine (2 x 20 mL) to remove residual DMF and inorganic salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-arylated piperidine product.[1]

Workflow Setup 1. Reaction Setup - Add Fluoronitrobenzene to flask Addition 2. Reagent Addition - Dissolve in DMF - Add Piperidine & K₂CO₃ Setup->Addition React 3. Reaction - Heat to 80°C - Stir for 12h Addition->React Workup 4. Work-up - Cool to RT - Quench with water React->Workup Extract 5. Extraction - Extract with Ethyl Acetate (3x) Workup->Extract Wash 6. Washing & Drying - Wash with Brine - Dry over Na₂SO₄ Extract->Wash Purify 7. Purification - Concentrate solvent - Column Chromatography Wash->Purify Product Pure N-Arylated Product Purify->Product

Caption: Experimental workflow for the N-arylation of piperidine.

References

Application Notes and Protocols for the Purification of 1-(4-Fluoro-2-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluoro-2-nitrophenyl)piperidine is a substituted aromatic piperidine derivative with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification is a critical step to ensure the quality and reliability of subsequent experimental data. This document provides detailed protocols for the purification of this compound, focusing on the two primary techniques for solid organic compounds: recrystallization and column chromatography. These methods are designed to remove unreacted starting materials, byproducts, and other impurities commonly found in the crude reaction mixture.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting the appropriate purification strategy.

PropertyValueReference
CAS Number 719-70-0[1]
Molecular Formula C₁₁H₁₃FN₂O₂[1]
Molecular Weight 224.23 g/mol [1]
Appearance Orange to red solid[2]
Storage Sealed in dry, Room Temperature[2]

Purification Techniques

The two most effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[3] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The principle relies on the fact that the solubility of the compound is significantly higher in the hot solvent than in the cold solvent, while impurities are either insoluble in the hot solvent or remain soluble in the cold solvent.

A systematic solvent screening is the first step to identify a suitable solvent or solvent system.

Materials:

  • Crude this compound

  • Test tubes or small vials

  • Heating apparatus (e.g., hot plate, sand bath)

  • Selection of solvents (see Table 2)

  • Spatula

Procedure:

  • Place approximately 20-30 mg of the crude compound into a test tube.

  • Add a few drops of the solvent to be tested and observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, heat the mixture gently.

  • Continue adding the solvent dropwise while heating until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a large quantity of crystals upon cooling.

Table 2: Suggested Solvents for Screening

Solvent/Solvent SystemPolarityRationale
EthanolPolar ProticOften a good choice for moderately polar compounds.
IsopropanolPolar ProticSimilar to ethanol, may offer different solubility characteristics.
Ethyl Acetate/HexaneMedium Polarity (Mixture)A versatile system where polarity can be fine-tuned.
Dichloromethane/HexaneMedium Polarity (Mixture)Another adjustable system for purification.
Acetone/WaterPolar (Mixture)Useful if the compound is highly soluble in acetone.

Once a suitable solvent system is identified, proceed with the bulk recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture to boiling with stirring.

  • Gradually add more solvent until the compound is completely dissolved.

  • If there are insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Diagram: Recrystallization Workflow

G Recrystallization Workflow for this compound A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities) B->C Impurities Present D Slow Cooling & Crystallization B->D No Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Mother Liquor (contains soluble impurities) E->I G Dry Crystals F->G H Pure Crystalline Product G->H G Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation A TLC Analysis for Solvent System B Column Packing (Slurry Method) A->B C Sample Preparation (Dissolve in Eluent) B->C D Load Sample onto Column C->D E Elute with Solvent D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Pool Pure Fractions G->H Identify Pure Fractions I Solvent Evaporation H->I J Pure Product I->J

References

Application Notes and Protocols for the Spectroscopic Characterization of N-Aryl Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-aryl piperidines are a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products. Their biological activity is often dictated by the nature and orientation of substituents on both the piperidine ring and the N-aryl moiety. Accurate structural elucidation and characterization are therefore critical in drug discovery and development. These application notes provide a detailed overview of the primary spectroscopic methods used to characterize N-aryl piperidines, complete with experimental protocols and representative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of N-aryl piperidines in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

  • ¹H NMR: Proton NMR is used to identify the number of unique proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons). For N-aryl piperidines, the spectrum is typically divided into an aliphatic region for the piperidine protons and an aromatic region for the N-aryl group protons. The integration of signals corresponds to the number of protons giving rise to the signal.[1]

  • ¹³C NMR: Carbon NMR reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of single lines, where each line represents a unique carbon atom.[1] The chemical shifts of the piperidine carbons are sensitive to the conformation of the ring and the nature of the aryl substituent.

  • 2D NMR (COSY, HSQC): Two-dimensional NMR techniques are essential for assigning complex spectra.

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace the proton connectivity within the piperidine ring and the aryl group.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.[1][2] This is particularly useful for assigning the CH, CH₂, and CH₃ groups in the molecule.

Quantitative Data

The chemical shifts of N-aryl piperidines are influenced by the electronic nature of the aryl substituent and the conformation of the piperidine ring. The following tables provide typical chemical shift ranges for a representative compound, N-phenylpiperidine.

Table 1: Typical ¹H NMR Chemical Shifts for N-Phenylpiperidine (in CDCl₃)

Protons Position Typical Chemical Shift (δ, ppm) Multiplicity
Piperidine α-H C2, C6 3.10 - 3.25 Multiplet
Piperidine β-H C3, C5 1.70 - 1.85 Multiplet
Piperidine γ-H C4 1.55 - 1.70 Multiplet
Aryl ortho-H C2', C6' 6.90 - 7.00 Doublet of doublets
Aryl para-H C4' 6.80 - 6.90 Triplet

| Aryl meta-H | C3', C5' | 7.25 - 7.35 | Triplet of doublets |

Table 2: Typical ¹³C NMR Chemical Shifts for N-Phenylpiperidine (in CDCl₃)

Carbons Position Typical Chemical Shift (δ, ppm)
Piperidine α-C C2, C6 50 - 52
Piperidine β-C C3, C5 25 - 27
Piperidine γ-C C4 24 - 25
Aryl ipso-C C1' 150 - 152
Aryl ortho-C C2', C6' 119 - 121
Aryl para-C C4' 116 - 118

| Aryl meta-C | C3', C5' | 128 - 130 |

Note: Chemical shifts can vary based on solvent and substituents.[3][4]

Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the N-aryl piperidine sample for ¹H NMR (or 20-30 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).[5] Ensure the solvent is compatible with the sample and does not have signals that overlap with key analyte signals.

    • Vortex the vial until the sample is completely dissolved.

    • Filter the solution through a small plug of cotton wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning.[5]

    • Wipe the outside of the tube and carefully place it into the NMR spectrometer's autosampler or magnet bore.

    • In the acquisition software, set up the experiment parameters. Specify the solvent for automatic locking and shimming.[5]

    • For ¹H NMR: Acquire a spectrum with a spectral width of approximately -2 to 12 ppm. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a spectrum with a spectral width of approximately -10 to 220 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower sensitivity of the ¹³C nucleus.

    • For 2D NMR: Use standard instrument pulse programs for COSY and HSQC experiments.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the peak multiplicities and coupling constants (J-values) to determine proton connectivity.

    • Use the 2D spectra to confirm ¹H-¹H couplings (COSY) and ¹H-¹³C one-bond correlations (HSQC).

Mass Spectrometry (MS)

Application Notes

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of N-aryl piperidines. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.[6][7][8]

  • Ionization Techniques:

    • Electrospray Ionization (ESI): A soft ionization technique ideal for N-aryl piperidines. Due to the basicity of the piperidine nitrogen, these compounds readily form protonated molecules ([M+H]⁺) in the positive ion mode.[9] This allows for the accurate determination of the molecular weight.

    • Electron Ionization (EI): A high-energy technique that causes extensive fragmentation. While it can make the molecular ion peak difficult to identify, the resulting fragmentation pattern provides a reproducible fingerprint that is useful for library matching and detailed structural analysis.[9]

  • Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information.[9] Common fragmentation pathways for N-aryl piperidines include cleavage of the piperidine ring and fragmentation of the N-aryl substituent.[9][10]

Quantitative Data

Table 3: Common Fragmentation Patterns for N-Aryl Piperidines in ESI-MS/MS

Precursor Ion Fragmentation Pathway Common Neutral Loss / Fragment Ion (m/z) Structural Implication
[M+H]⁺ α-Cleavage Loss of a substituent adjacent to the nitrogen Formation of a stable iminium ion
[M+H]⁺ Ring Fission Various acyclic fragments Cleavage of the piperidine ring structure
[M+H]⁺ Substituent Loss Loss of small molecules (e.g., H₂O, CO) from substituents Indicates the presence of specific functional groups

| [M+H]⁺ | Aryl group fragmentation | Fragments corresponding to the substituted aryl moiety | Confirms the structure of the N-aryl group |

Source: Compiled from fragmentation principles of piperidine derivatives.[9][10][11]

Detailed Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the N-aryl piperidine sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) using the mobile phase as the diluent to ensure compatibility.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumentation and Analysis:

    • Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with a reverse-phase C18 column.

    • LC Method:

      • Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

      • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.

      • Flow Rate: 0.2 - 0.5 mL/min.

      • Injection Volume: 1 - 5 µL.[9]

    • MS Method (ESI Positive Mode):

      • Full Scan: Acquire a full scan over a relevant m/z range (e.g., 100-1000) to identify the [M+H]⁺ ion.

      • Tandem MS (MS/MS): Perform a product ion scan on the m/z of the suspected [M+H]⁺ ion. Optimize the collision energy to achieve a rich fragmentation spectrum.[9]

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion in the full scan spectrum to confirm the molecular weight.

    • Analyze the product ion spectrum from the MS/MS experiment.

    • Propose fragmentation pathways by identifying the mass differences between the precursor ion and the major fragment ions, correlating them with the expected structure of the N-aryl piperidine.

Infrared (IR) Spectroscopy

Application Notes

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For N-aryl piperidines, IR spectroscopy is used to confirm the presence of key structural features such as C-H bonds (aliphatic and aromatic), C-N bonds, and C=C bonds within the aromatic ring. The absence of certain bands (e.g., N-H stretches around 3300-3500 cm⁻¹) is crucial for confirming the tertiary nature of the piperidine nitrogen.[12][13]

Quantitative Data

Table 4: Characteristic IR Absorption Frequencies for N-Aryl Piperidines

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 3000 Strong
Aromatic C=C Stretch 1580 - 1600 and 1450 - 1500 Medium to Strong
Aliphatic C-N Stretch 1250 - 1335 (aromatic amine) Strong

| Aromatic C-H | Out-of-plane bend | 690 - 900 | Strong (pattern depends on substitution) |

Source: Compiled from standard IR correlation tables.[12][13][14]

Detailed Experimental Protocol: KBr Pellet Method
  • Sample Preparation:

    • Place a small amount (1-2 mg) of the solid N-aryl piperidine sample into an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Gently grind the two substances together with a pestle until a fine, homogeneous powder is obtained.[15] The sample concentration should be between 0.2% and 1%.[15]

    • Transfer a small amount of the powder into a pellet press die.

  • Pellet Formation:

    • Assemble the pellet press and apply pressure (typically 8-10 tons) for a few minutes.

    • Carefully release the pressure and disassemble the press.

    • A translucent or transparent KBr pellet containing the dispersed sample should be obtained. If the pellet is opaque, it indicates insufficient grinding or excessive sample concentration.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Correlate the observed wavenumbers with known functional group frequencies using correlation tables to confirm the structural features of the N-aryl piperidine.

UV-Visible (UV-Vis) Spectroscopy

Application Notes

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, and it is primarily used to study compounds containing chromophores, such as aromatic rings. For N-aryl piperidines, the UV-Vis spectrum is dominated by the π → π* transitions of the N-aryl group.[16] The position of the maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by the substitution on the aromatic ring and the solvent used. While not a primary tool for detailed structural elucidation, it is useful for quantitative analysis (using the Beer-Lambert law) and for confirming the presence of the aromatic system.

Quantitative Data

Table 5: Typical UV-Vis Absorption Data for N-Aryl Piperidines

Compound Class Typical λmax (nm) Chromophore
N-Phenylpiperidines 250 - 290 Phenyl ring π → π* transitions
N-Naphthylpiperidines 280 - 320 Naphthyl ring π → π* transitions

| Substituted N-Aryl Piperidines | Varies with substituent | Extended conjugation can shift λmax to longer wavelengths (red shift) |

Source: Data is representative and can vary significantly based on substitution and solvent.[16][17]

Detailed Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of the N-aryl piperidine sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a solution with an absorbance in the optimal range of 0.2 - 0.8 AU. This typically corresponds to a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

    • Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.

  • Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200 - 400 nm).

    • Replace the blank cuvette with the sample cuvette.

    • Scan the sample over the same wavelength range to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

    • Compare the obtained spectrum and λmax values with those of known reference compounds if available.

Visualizations: Workflows and Logic Diagrams

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// Edges start -> {ms, nmr, ir, uv} [arrowhead=vee]; ms -> data_analysis [label="Mol. Weight\nFragments"]; nmr -> data_analysis [label="C-H Framework\nConnectivity"]; ir -> data_analysis [label="Functional\nGroups"]; uv -> data_analysis [label="Chromophore\nConfirmation"]; data_analysis -> structure; structure -> report; } dot Caption: A generalized workflow for the characterization of N-aryl piperidines.

// Nodes mol_formula [label="Molecular Formula?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ms_data [label="High-Res MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

func_groups [label="Functional Groups?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ir_data [label="IR Data", fillcolor="#FBBC05", fontcolor="#202124"];

ch_framework [label="C/H Framework?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; nmr_1d [label="¹H & ¹³C NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"];

connectivity [label="Atom Connectivity?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; nmr_2d [label="COSY & HSQC", fillcolor="#EA4335", fontcolor="#FFFFFF"];

fragments [label="Substructures?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; msms_data [label="Tandem MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

proposed_structure [label="Proposed\nStructure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ms_data -> mol_formula [dir=back]; mol_formula -> func_groups [label="Yes"]; ir_data -> func_groups [dir=back]; func_groups -> ch_framework [label="Yes"]; nmr_1d -> ch_framework [dir=back]; ch_framework -> connectivity [label="Yes"]; nmr_2d -> connectivity [dir=back]; connectivity -> fragments [label="Yes"]; msms_data -> fragments [dir=back]; fragments -> proposed_structure [label="Yes"]; } dot Caption: Logical process for combining spectroscopic data for structure elucidation.

// Nodes sample_intro [label="LC Separation &\nIntroduction to ESI Source", fillcolor="#F1F3F4", fontcolor="#202124"]; ionization [label="Ionization\nForms [M+H]⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms1 [label="MS1: Mass Analyzer\nSelects Precursor Ion ([M+H]⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cid [label="Collision Cell\nFragmentation with Gas (N₂ or Ar)", fillcolor="#FBBC05", fontcolor="#202124"]; ms2 [label="MS2: Mass Analyzer\nSeparates Fragment Ions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detector [label="Detector\nGenerates Product Ion Spectrum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\nElucidate Fragmentation Pathways", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges sample_intro -> ionization; ionization -> ms1; ms1 -> cid; cid -> ms2; ms2 -> detector; detector -> analysis; } dot Caption: Step-by-step workflow for MS/MS analysis of an N-aryl piperidine.

References

Application Notes and Protocols for Monitoring Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to monitor the synthesis of piperidine and its derivatives. Piperidine-containing compounds are crucial structural motifs in a vast range of pharmaceuticals and natural products.[1][2] Effective monitoring of their synthesis is critical for reaction optimization, impurity profiling, and quality control.[1] The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Infrared (IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the synthesis of piperidine derivatives due to its versatility, precision, and accuracy.[3] Reversed-phase HPLC (RP-HPLC) is the most common mode, separating compounds based on their hydrophobicity.[4] While many piperidine derivatives possess chromophores suitable for UV detection, simple piperidine and some derivatives lack a UV-active functional group.[4] For these cases, pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, is an effective strategy to enhance detection sensitivity.[4][5] HPLC is invaluable for quantifying starting materials, intermediates, and final products, as well as detecting impurities.[3] The method can be validated to demonstrate its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[4][5]

Experimental Protocols

Protocol 1: Direct Analysis of UV-Active Piperidine Derivatives

  • Sample Preparation:

    • Accurately weigh and dissolve the reaction mixture aliquot in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the sample to a final concentration within the linear range of the method (e.g., 5-50 µg/mL).[4]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

  • HPLC Analysis:

    • Set up the HPLC system according to the conditions outlined in Table 1.

    • Inject a series of calibration standards to establish a calibration curve.

    • Inject the prepared sample.

    • Quantify the components by comparing their peak areas to the calibration curve.

Protocol 2: Analysis via Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride

This protocol is for piperidine or derivatives lacking a chromophore.[4][5]

  • Standard & Sample Preparation:

    • Prepare a stock solution of the piperidine reference standard.[4]

    • Dissolve an aliquot of the reaction mixture in a suitable solvent.

  • Derivatization Procedure:

    • In a vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile) to an aliquot of the standard or sample solution.[4]

    • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[4]

    • Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure the reaction is complete.[4]

    • Cool the mixture to room temperature.

    • Dilute the final solution with the mobile phase to the desired concentration and transfer it to an HPLC vial for analysis.[4]

  • HPLC Analysis:

    • Set up the HPLC system according to the conditions in Table 1 for derivatized analysis.

    • Inject the derivatized standards and samples.

    • Quantify the piperidine derivative using a calibration curve constructed from the derivatized standards.[4]

Data Presentation

Table 1: Example HPLC Chromatographic Conditions

Parameter Method A: Direct Analysis (Piperine)[4] Method B: Derivatized Analysis (Piperidine)[5] Method C: Chiral Separation (3-Aminopiperidine Derivative)[3]
Column C18 (e.g., 250 x 4.6 mm, 5 µm) Inertsil C18 (250 x 4.6 mm) Dima C18
Mobile Phase Acetonitrile : Water (60:40 v/v) Water (0.1% Phosphoric Acid) : Acetonitrile (32:68 v/v) Water : Methanol (40:60 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min 0.8 mL/min
Detection UV at 340 nm UV at 254 nm UV at 254 nm
Column Temp. Ambient 30°C 30°C

| Injection Vol. | 20 µL | 20 µL | 20 µL |

Table 2: Method Validation Parameters for Piperidine Analysis

Parameter Value (Piperine Direct Analysis)[4][6] Value (Derivatized Piperidine)[5]
Linearity Range 5 - 50 µg/mL 0.44 - 53.33 µg/mL
Correlation Coeff. (r²) 0.9999 0.9996
Accuracy (% Recovery) 101.3% 101.82%
Precision (%RSD) 0.38% (Repeatability) 0.6%
LOD 0.015 µg/mL 0.15 µg/mL

| LOQ | 0.044 µg/mL | 0.44 µg/mL |

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis HPLC Analysis Reaction Reaction Mixture Aliquot Dilute Dilute in Solvent Reaction->Dilute Filter Filter (0.45 µm) Dilute->Filter Deriv_Reagent Add Derivatizing Reagent & Buffer Dilute->Deriv_Reagent If needed HPLC_Vial Sample in HPLC Vial Filter->HPLC_Vial HPLC HPLC System (Pump, Column, Detector) HPLC_Vial->HPLC Heat Heat to Complete Reaction Deriv_Reagent->Heat Heat->HPLC_Vial Data Data Acquisition (Chromatogram) HPLC->Data Quant Quantification vs. Calibration Curve Data->Quant GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Reaction Mixture Basify Basify (NaOH) & Add IS Sample->Basify Extract Liquid-Liquid Extraction Basify->Extract Evap Evaporate Solvent Extract->Evap Recon Reconstitute in Solvent Evap->Recon GCMS GC-MS System Recon->GCMS Separate Separation (GC Column) GCMS->Separate Detect Detection & ID (Mass Spec) Separate->Detect Result Data Analysis (Spectra) Detect->Result InSitu_Monitoring cluster_reaction Reaction Environment cluster_analysis Real-Time Analysis Vessel Reaction Vessel (Reactants -> Products) Probe ATR Probe Spectrometer FTIR Spectrometer Probe->Spectrometer IR Signal Computer Computer (Data Processing) Spectrometer->Computer Spectral Data Plot Concentration vs. Time (Reaction Profile) Computer->Plot Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-Fluoro-2-nitrophenyl)piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNA) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electron-deficient aromatic ring of 1,4-difluoro-2-nitrobenzene. The nitro group (-NO2), being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, primarily at the positions ortho and para to it. The fluorine atom at the 4-position is subsequently displaced as a fluoride ion.

Q2: Why is the substitution favored at the 4-position over the 1-position fluorine?

A2: The nitro group at the 2-position strongly activates the para-position (C4) for nucleophilic attack. The negative charge of the intermediate (Meisenheimer complex) formed during the attack at C4 can be effectively delocalized onto the nitro group through resonance, thus stabilizing the transition state. Attack at the 1-position does not allow for such direct resonance stabilization by the nitro group, making the reaction pathway less favorable.

Q3: What are the common side products in this synthesis?

A3: The most common side products include the isomeric 1-(2-fluoro-4-nitrophenyl)piperidine, which arises from the nucleophilic attack at the less favored C2 position. Another potential side product is the di-substituted product, 1,4-bis(piperidino)-2-nitrobenzene, which can form if the reaction conditions are too harsh or if an excess of piperidine is used.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (1,4-difluoro-2-nitrobenzene) is less polar than the product, so the product spot will have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can be purified by either recrystallization or column chromatography. For recrystallization, solvents like ethanol or isopropanol are often suitable. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is typically effective.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient reaction temperature Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC. Be cautious as excessively high temperatures can lead to side product formation.
Ineffective base Ensure the base is fresh and anhydrous. Consider using a stronger base if a weak base was initially used (e.g., switch from Na2CO3 to K2CO3 or Et3N).
Poor solvent quality Use anhydrous solvents. Polar aprotic solvents like DMF or DMSO can often enhance the reaction rate compared to alcohols.
Deactivated starting material Verify the purity of 1,4-difluoro-2-nitrobenzene. Impurities can inhibit the reaction.
Short reaction time Ensure the reaction is allowed to run to completion by monitoring with TLC. Some reactions may require extended periods.
Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Formation of the undesired regioisomer Optimize the reaction temperature; lower temperatures generally favor the formation of the thermodynamically more stable para-substituted product. The choice of solvent can also influence regioselectivity.
Formation of di-substituted product Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of piperidine. Avoid a large excess of the nucleophile. Control the reaction temperature and time to prevent overreaction.
Presence of unreacted starting material Increase the reaction time or temperature slightly. Ensure efficient stirring to promote contact between reactants. Consider adding a slight excess of piperidine.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is adapted from procedures for analogous nucleophilic aromatic substitution reactions and aims for a high yield of the desired product.

Materials:

  • 1,4-Difluoro-2-nitrobenzene

  • Piperidine

  • Potassium Carbonate (K2CO3), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in anhydrous acetonitrile, add piperidine (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Effect of Base on Yield (Analogous Reaction)
BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3DMF8012High
Et3NMethanol6024~80
Na2CO3Acetonitrile7012Moderate

Note: Data is based on analogous SNAr reactions and should be used as a guideline.

Table 2: Effect of Solvent on Yield (Analogous Reaction)
SolventBaseTemperature (°C)Time (h)Yield (%)
AcetonitrileK2CO3706High
DMFK2CO38012High
DMSOK2CO38010High
MethanolEt3N6024~80
EthanolK2CO3Reflux8Moderate

Note: Data is based on analogous SNAr reactions and should be used as a guideline.

Visualizations

experimental_workflow start Start reactants 1. Mix Reactants (1,4-Difluoro-2-nitrobenzene, Piperidine, K2CO3 in ACN) start->reactants reaction 2. Heat and Stir (60-70°C, 4-6h) reactants->reaction monitoring 3. Monitor by TLC reaction->monitoring workup 4. Workup (Filter, Concentrate, Extract) monitoring->workup Reaction Complete purification 5. Purify (Column Chromatography) workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_temp Check Reaction Temperature start->check_temp check_base Check Base Activity start->check_base check_solvent Check Solvent Quality start->check_solvent check_time Check Reaction Time start->check_time optimize_temp Increase Temperature check_temp->optimize_temp optimize_base Use Stronger/Fresh Base check_base->optimize_base optimize_solvent Use Anhydrous Solvent check_solvent->optimize_solvent optimize_time Increase Reaction Time check_time->optimize_time

common side reactions in the synthesis of N-aryl piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-aryl piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of these important compounds.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of N-aryl piperidines, focusing primarily on the widely used Buchwald-Hartwig amination and alternative methods like the Zincke reaction.

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig reaction for N-aryl piperidine synthesis is resulting in low or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in a Buchwald-Hartwig amination can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

  • Inactive Catalyst: The Pd(0) active catalyst may not be forming or is being deactivated.

    • Solution: Use a pre-formed, air-stable precatalyst like XPhos Pd G3 to ensure a reliable source of the active catalytic species. If using a Pd(II) source like Pd(OAc)₂, ensure your ligands and reaction conditions promote its reduction to Pd(0).[1]

  • Poor Reagent Quality: Impurities in starting materials, solvents, or bases can poison the catalyst or lead to side reactions.

    • Solution: Ensure all reagents are pure and dry. Use anhydrous, deoxygenated solvents, as water and oxygen can deactivate the catalyst.[1]

  • Suboptimal Reaction Conditions: The temperature, reaction time, or atmosphere may not be ideal for your specific substrates.

    • Solution: Optimize the reaction temperature, typically between 80-110 °C. Ensure a rigorously inert atmosphere is maintained throughout the reaction using nitrogen or argon.[1]

  • Inappropriate Ligand or Base: The choice of ligand and base is critical and highly substrate-dependent.

    • Solution: For challenging couplings like those involving aryl chlorides, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often effective.[1] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate deprotonation of the piperidine and the palladium-amide intermediate formation.[1]

Below is a decision tree to guide your troubleshooting process:

TroubleshootingWorkflow start Low or No Yield Observed reagent_quality Verify Reagent Purity and Anhydrous/Anaerobic Conditions start->reagent_quality catalyst_system Evaluate Catalyst System (Precatalyst vs. In situ) reagent_quality->catalyst_system Reagents OK reagent_quality_fail Action: Purify/Dry Reagents & Solvents reagent_quality->reagent_quality_fail Impure/Wet reaction_conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) catalyst_system->reaction_conditions Catalyst OK catalyst_system_fail Action: Switch to Precatalyst, Check Ligand Choice catalyst_system->catalyst_system_fail Inactive side_products Side Products Observed? reaction_conditions->side_products Conditions OK reaction_conditions_fail Action: Optimize Temperature, Ensure Inert Atmosphere reaction_conditions->reaction_conditions_fail Suboptimal identify_side_products Identify Side Products (GC-MS, LC-MS, NMR) side_products->identify_side_products Yes optimize Systematically Optimize Ligand, Base, and Solvent side_products->optimize No identify_side_products->optimize success Reaction Optimized optimize->success reagent_quality_fail->reagent_quality catalyst_system_fail->catalyst_system reaction_conditions_fail->reaction_conditions

Caption: A decision tree for troubleshooting low or no yield in N-aryl piperidine synthesis.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing significant amounts of byproducts, such as the dehalogenated arene and/or biaryl homocoupling product. How can I minimize these side reactions?

A: The formation of hydrodehalogenation and homocoupling byproducts is a common challenge in Buchwald-Hartwig aminations. These side reactions compete with the desired C-N bond formation and can be minimized by careful optimization of the reaction conditions.

1. Hydrodehalogenation: This is the reduction of the aryl halide starting material.

  • Probable Cause: The formation of a palladium-hydride intermediate, which can then reductively eliminate with the aryl halide. This can be exacerbated by the presence of water or other protic impurities.

  • Solutions:

    • Use Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents to minimize the presence of water.

    • Ligand Choice: Employ bulky, electron-rich ligands that promote rapid reductive elimination of the desired N-aryl piperidine, thus outcompeting the hydrodehalogenation pathway.

    • Base Selection: While strong bases are often necessary, their combination with certain solvents can promote hydrodehalogenation. If this is a persistent issue, screening different bases may be beneficial.

2. Aryl Halide Homocoupling (Biaryl Formation): This involves the coupling of two aryl halide molecules.

  • Probable Cause: This side reaction is more common with highly reactive aryl halides (e.g., aryl iodides) and at higher temperatures or high catalyst loadings.

  • Solutions:

    • Optimize Catalyst-to-Ligand Ratio: A typical ratio is 1:1 to 1:2 (Pd:Ligand). Deviations from this can sometimes favor homocoupling.

    • Ligand Selection: Use ligands that favor C-N reductive elimination over C-C bond formation.

    • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired amination.

Quantitative Data on Side Product Formation:

The choice of ligand and base can have a significant impact on the product distribution. The following table provides a summary of representative data from the literature on the effect of different reaction parameters on yield and byproduct formation.

Aryl HalidePiperidineLigandBaseSolventTemp (°C)Yield of N-Aryl Piperidine (%)Hydrodehalogenation (%)Biaryl Homocoupling (%)
4-Chlorotoluene1.2 equivXPhosNaOtBuToluene10095<5Not reported
4-Bromoanisole1.2 equivRuPhosK₂CO₃Dioxane110885-10<2
4-Iodobenzonitrile1.5 equivSPhosCs₂CO₃THF8092<25-8

Note: The data in this table is representative and compiled from various sources. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Piperidine with Minimized Side Reactions

This protocol provides a general guideline for the N-arylation of piperidine using a palladium precatalyst, with specific considerations to minimize common side reactions.

Materials:

  • Aryl halide (1.0 equiv)

  • Piperidine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, base, and a magnetic stir bar to a dry Schlenk flask.

  • Reagent Addition: Evacuate and backfill the flask with inert gas (repeat three times). Add the aryl halide, followed by the anhydrous, degassed solvent and then the piperidine via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl piperidine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add Pd precatalyst and base to dry flask under inert atmosphere prep2 Add aryl halide, anhydrous/degassed solvent, and piperidine prep1->prep2 reaction Heat with vigorous stirring (80-110 °C) prep2->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup1 Cool, dilute, and filter through celite monitoring->workup1 workup2 Aqueous workup (water and brine wash) workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purification Purify by flash chromatography workup3->purification

Caption: A general experimental workflow for the Buchwald-Hartwig N-arylation of piperidine.

Protocol 2: Synthesis of N-Arylpyridinium Salts via the Zincke Reaction

The Zincke reaction provides an alternative route to N-aryl piperidines through the formation and subsequent reduction of N-arylpyridinium salts.[2]

Materials:

  • Pyridine or substituted pyridine (1.0 equiv)

  • 2,4-Dinitrochlorobenzene (1.0 equiv)

  • Primary aryl amine (1.1 equiv)

  • Solvent (e.g., Ethanol)

Procedure:

  • Formation of Zincke Salt: React the pyridine with 2,4-dinitrochlorobenzene, typically with heating, to form the N-(2,4-dinitrophenyl)pyridinium salt. This intermediate is often isolated and purified by recrystallization.

  • Reaction with Aryl Amine: Heat the purified Zincke salt with the primary aryl amine. This leads to the opening of the pyridinium ring and subsequent ring-closing to form the new N-arylpyridinium salt, with the elimination of 2,4-dinitroaniline.

  • Isolation: The resulting N-arylpyridinium salt can be isolated and purified.

  • Reduction: The N-arylpyridinium salt can then be reduced to the corresponding N-aryl piperidine using various hydrogenation methods.

A common side product in the Zincke reaction is the formation of colored impurities, primarily 2,4-dinitroaniline. Purifying the intermediate Zincke salt before reacting it with the amine is crucial to minimize this contamination.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for coupling a sterically hindered piperidine?

A1: For sterically hindered piperidines, bulky and electron-rich biaryl phosphine ligands are generally the most effective. Ligands like XPhos, RuPhos, and SPhos, often used as their corresponding palladium precatalysts (e.g., XPhos Pd G3), have shown great success in facilitating these challenging couplings by promoting the crucial reductive elimination step.[1]

Q2: Can I use a weaker base like potassium carbonate instead of sodium tert-butoxide?

A2: While weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, they often require higher reaction temperatures and longer reaction times. For less reactive aryl chlorides or sterically hindered substrates, a strong base like NaOtBu is typically necessary to achieve good conversion. The choice of base can also influence the prevalence of side reactions, so some optimization may be required.

Q3: My reaction is sensitive to air. How can I ensure strictly anaerobic conditions?

A3: The active Pd(0) catalyst is susceptible to oxidation, which deactivates it. To maintain anaerobic conditions:

  • Degas Solvents: Bubble an inert gas (argon or nitrogen) through your solvent for at least 30 minutes before use, or use the freeze-pump-thaw method for more rigorous applications.

  • Use Schlenk Techniques: Assemble your glassware and flame-dry it under vacuum, then backfill with an inert gas. Add solid reagents under a positive flow of inert gas.

  • Maintain Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, for example, by using a balloon filled with nitrogen or argon.

Q4: How can I effectively purify my N-aryl piperidine from the common byproducts?

A4: Flash column chromatography on silica gel is the most common and effective method for purifying N-aryl piperidines from unreacted starting materials and byproducts like the dehalogenated arene and the biaryl homocoupling product. The choice of eluent will depend on the polarity of your specific product and impurities, but mixtures of hexanes and ethyl acetate are a good starting point. An acidic or basic wash during the workup can also help to remove certain impurities.[3]

Catalytic_Cycle cluster_side_reactions Side Reactions Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(Piperidine)]+X- OA_complex->Amine_complex + Piperidine Homocoupling Homocoupling (Ar-Ar) OA_complex->Homocoupling Transmetalation with Ar-Pd(II)-X Amide_complex L-Pd(II)(Ar)(Piperidide) Amine_complex->Amide_complex - HX (+ Base) Product N-Aryl Piperidine Amide_complex->Product Reductive Elimination Hydrodehalogenation Hydrodehalogenation (Ar-H) Amide_complex->Hydrodehalogenation β-Hydride Elimination Product->Pd0

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination, including common side reactions.

References

Technical Support Center: Purification of Fluoronitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of fluoronitrophenyl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluoronitrophenyl compounds?

The main challenges in purifying fluoronitrophenyl compounds stem from their physicochemical properties. Positional isomers of these compounds often have very similar boiling points and polarities, making them difficult to separate by standard distillation or chromatography.[1] Additionally, the strong electron-withdrawing nature of the nitro and fluoro groups can affect the reactivity and stability of these compounds during purification.

Q2: What are the most effective purification techniques for fluoronitrophenyl compounds?

The most successful purification techniques for fluoronitrophenyl compounds include:

  • Fractional Distillation under Vacuum: This method is effective for separating isomers with close boiling points.[1]

  • Recrystallization: A powerful technique for purifying solid fluoronitrophenyl compounds, especially for removing small amounts of impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating complex mixtures and achieving high purity. Fluorinated stationary phases can offer enhanced selectivity for these compounds.[3]

  • Flash Column Chromatography: A common method for routine purification, though it may require careful optimization of the stationary and mobile phases to resolve close-eluting isomers.

Q3: How do I choose the right purification method?

The choice of method depends on several factors:

  • Scale of purification: For large quantities, fractional distillation or recrystallization may be more practical. For small-scale, high-purity requirements, HPLC is often preferred.

  • Nature of the impurities: If the main impurities are isomers, fractional distillation or preparative HPLC are typically necessary. If there are solid by-products, recrystallization can be very effective.

  • Physical state of the compound: Recrystallization is suitable for solids, while distillation is for liquids. Chromatography can be applied to both.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Oiling out instead of crystallization 1. The compound is insoluble in the chosen solvent at all temperatures. 2. The cooling rate is too fast. 3. The solution is supersaturated with impurities.1. Select a more appropriate solvent or solvent system (see Table 1). 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Try purifying by another method first (e.g., column chromatography) to remove excess impurities.
Low or no crystal formation 1. The compound is too soluble in the cold solvent. 2. Not enough compound is present to form a saturated solution. 3. The solution is not sufficiently supersaturated.1. Use a less polar solvent or a solvent mixture. 2. Concentrate the solution by evaporating some of the solvent. 3. Scratch the inside of the flask with a glass rod or add a seed crystal.
Poor recovery of purified material 1. Too much solvent was used. 2. The crystals were washed with a solvent in which they are soluble.1. Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Wash the crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of isomers 1. Inappropriate stationary phase. 2. Incorrect mobile phase polarity.1. For HPLC, consider using a fluorinated stationary phase (e.g., pentafluorophenyl) which can offer different selectivity for halogenated and nitro-aromatic compounds.[3] 2. Optimize the mobile phase. A less polar solvent system will increase retention and may improve separation.
Compound is unstable on the column 1. The compound is reacting with the stationary phase (e.g., silica gel). 2. The compound is degrading in the mobile phase.1. Deactivate the silica gel with a small amount of triethylamine in the mobile phase. Alternatively, use a less acidic stationary phase like alumina. 2. Ensure the solvents are pure and free of reactive impurities. Avoid prolonged exposure to potentially reactive solvents.
Peak tailing 1. Strong interaction between the compound and active sites on the stationary phase. 2. Column overloading.1. Add a small amount of a modifier (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase. 2. Reduce the amount of sample loaded onto the column.

Data Presentation

Table 1: Recommended Recrystallization Solvent Systems for Fluoronitrophenyl Compounds

Compound Polarity Single Solvent Recommendations Solvent Mixture Recommendations (Good Solvent/Poor Solvent)
Non-polar to Moderately Polar Toluene, Heptane, CyclohexaneHeptane/Ethyl Acetate, Methanol/Water, Acetone/Water, Dichloromethane/Cyclohexane
Polar Ethanol, Methanol, Isopropanol, WaterDMSO/Water, Ethanol/Water

This table is a general guide. The optimal solvent system should be determined experimentally.

Experimental Protocols

Protocol 1: Purification of 2-fluoro-3-nitrotoluene by Crystallization

This protocol is adapted from a patented method for obtaining crystalline 2-fluoro-3-nitrotoluene.[2]

  • Dissolution: Dissolve the crude 2-fluoro-3-nitrotoluene in methanol (approximately 2 volumes relative to the crude material) at 30°C to obtain a homogeneous solution.

  • Cooling: Cool the solution to a temperature between 17°C and 19°C.

  • Anti-Solvent Addition: Slowly add water (approximately 2 volumes) to the solution over a period of 2 hours while maintaining the temperature between 17°C and 19°C.

  • Crystallization: Continue stirring the mixture at this temperature to allow for the formation of crystals.

  • Isolation: Collect the crystalline product by filtration.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Separation of 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene by Vacuum Distillation

This protocol is based on a method for separating isomeric fluoronitrotoluenes.[1]

  • Neutralization: Wash the crude mixture of isomers with water and an alkali solution (e.g., dilute sodium bicarbonate) until the aqueous layer is neutral.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Distillation Setup: Set up a fractional distillation apparatus with a high-efficiency packed column (e.g., a glass filament packed rectification tower).

  • Vacuum Application: Reduce the pressure in the system using a vacuum pump.

  • Fractional Distillation: Heat the mixture to boiling and collect the fractions at their respective boiling points under reduced pressure. The lower-boiling isomer will distill first.

Protocol 3: General HPLC Method for the Purification of Fluoronitrophenyl Compounds

This protocol provides a starting point for developing an HPLC purification method.

  • Stationary Phase: A pentafluorophenyl (PFP) or other fluorinated stationary phase is recommended for enhanced selectivity.[3]

  • Mobile Phase:

    • A common mobile phase is a mixture of water and an organic solvent such as acetonitrile or methanol.[4]

    • Start with a high percentage of the organic solvent (e.g., 90% acetonitrile) and gradually decrease the concentration to achieve adequate retention and separation.[4]

    • For ionizable compounds, buffering the mobile phase to a pH that keeps the analyte in a neutral state can improve peak shape and retention.[5]

  • Detection: UV detection is typically suitable for these compounds due to the presence of the aromatic ring and nitro group.

Visualizations

Purification_Troubleshooting start Start: Impure Fluoronitrophenyl Compound is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Attempt Vacuum Fractional Distillation is_solid->distillation No (Liquid) oiling_out Problem: Oiling Out recrystallization->oiling_out Leads to success Pure Compound recrystallization->success Success poor_separation Problem: Poor Isomer Separation distillation->poor_separation If distillation->success Success change_solvent Change Solvent/Solvent System oiling_out->change_solvent Try slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Try hplc Consider Preparative HPLC poor_separation->hplc change_solvent->recrystallization slow_cooling->recrystallization hplc->success

Caption: Troubleshooting workflow for initial purification method selection.

HPLC_Optimization start Start: Poor HPLC Separation check_stationary_phase Is the stationary phase appropriate? start->check_stationary_phase use_fluorinated_phase Switch to a Fluorinated Stationary Phase (e.g., PFP) check_stationary_phase->use_fluorinated_phase No optimize_mobile_phase Optimize Mobile Phase check_stationary_phase->optimize_mobile_phase Yes use_fluorinated_phase->optimize_mobile_phase adjust_solvent_ratio Adjust Organic Solvent Ratio optimize_mobile_phase->adjust_solvent_ratio change_organic_solvent Try a Different Organic Solvent (e.g., MeOH vs. ACN) optimize_mobile_phase->change_organic_solvent adjust_ph Adjust pH with Buffer optimize_mobile_phase->adjust_ph good_separation Achieve Good Separation adjust_solvent_ratio->good_separation change_organic_solvent->good_separation adjust_ph->good_separation

Caption: Logical workflow for HPLC method optimization.

References

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their SNAr experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during your SNAr reactions in a question-and-answer format.

Q1: My SNAr reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the potential causes and how can I improve the conversion?

A1: Low conversion in an SNAr reaction can stem from several factors related to the reactants and reaction conditions. Here's a systematic approach to troubleshooting:

  • Substrate Reactivity: The aromatic ring must be sufficiently "activated" towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3][4][5][6][7][8] If your substrate lacks adequate activation, consider if a more electron-deficient analogue can be used.

  • Leaving Group Ability: While counterintuitive compared to SN2 reactions, fluoride is often the best leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom being attacked.[1][2][9] The general trend for halogen leaving groups is F > Cl ≈ Br > I.[1][2] If your reaction is sluggish, and you are not using a fluoride leaving group, consider if a fluoro-substituted starting material is available.

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-poor aromatic ring. If you are using a neutral nucleophile (e.g., an amine or alcohol), the addition of a base is necessary to either deprotonate it to its more reactive anionic form or to facilitate the reaction.

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1][10] If you are running the reaction at room temperature, gradually increasing the temperature and monitoring the progress by TLC or LC-MS can significantly improve the reaction rate and yield. Some reactions may even require reflux conditions.[1][11]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more "naked" and reactive.[1][12] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[1][13]

Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are the common side reactions in SNAr, and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some likely culprits and solutions:

  • Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile.[1][14] It's generally best to use a non-reactive, polar aprotic solvent.

  • Di-substitution: If your aromatic substrate has more than one leaving group, you might be getting double substitution. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile (or even a slight excess of the electrophile) and carefully monitor the reaction progress.[1]

  • Hydrolysis of Product or Starting Material: If there is water present in your reaction mixture, and your starting material or product contains sensitive functional groups (e.g., esters, nitriles), they may be undergoing hydrolysis, especially if the reaction is run under basic conditions at elevated temperatures.[1] Ensure you are using anhydrous solvents and reagents.

  • Benzyne Formation: In the absence of activating electron-withdrawing groups and under very strong basic conditions (e.g., NaNH2), a competing elimination-addition (benzyne) mechanism can occur, which may lead to a mixture of products.[7][15]

Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent for my SNAr reaction?

A: Polar aprotic solvents are generally the best choice for SNAr reactions as they can accelerate the reaction rate, sometimes by orders of magnitude.[12] This is because they are not effective at solvating the anionic nucleophile, making it more reactive.[12] Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which decreases its reactivity.[1] While traditional solvents like DMSO, DMF, and NMP are effective, greener alternatives are also being explored. For some reactions, it's even possible to use water, particularly with elevated temperatures.[16]

Q: What is the role of the base in an SNAr reaction?

A: A base is often crucial in SNAr reactions. If you are using a neutral nucleophile like an amine or an alcohol, a base is required to deprotonate it and form the more potent anionic nucleophile. For reactions that produce an acidic byproduct (e.g., HCl if the leaving group is Cl- and the nucleophile is a primary amine), a base is needed to neutralize the acid and drive the reaction to completion. Common bases include potassium carbonate, sodium hydride, and triethylamine.[11]

Q: How can I monitor the progress of my SNAr reaction?

A: The most common method for monitoring SNAr reactions is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[1] Other techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[1]

Q: What is a Meisenheimer complex, and can it be observed?

A: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate that is formed when the nucleophile attacks the aromatic ring in an SNAr reaction.[2][5][15] In many cases, this intermediate is transient and not directly observable. However, in some instances, particularly with highly activated aromatic systems, the Meisenheimer complex can be stable enough to be detected or even isolated.[2] The formation of a colored solution during the reaction can sometimes be an indication of the presence of a Meisenheimer complex.[17]

Data Presentation

Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions
Leaving GroupRelative ReactivityRationale
-FHighestThe high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The attack of the nucleophile is the rate-determining step.[2][9]
-ClIntermediateLess electronegative than fluorine, leading to a less electrophilic carbon.
-BrIntermediateSimilar in reactivity to chlorine.
-ILowestThe C-I bond is the weakest, but bond breaking is not the rate-determining step. The lower electronegativity of iodine makes the carbon less electrophilic.
-NO2VariableCan act as both an activating group and a leaving group, depending on the reaction conditions and the nucleophile.
-OSO2RGoodSulfonate esters are good leaving groups due to the stability of the resulting anion.
Table 2: Common Solvents for SNAr Reactions
SolventTypeAdvantagesDisadvantages
Dimethyl sulfoxide (DMSO)Polar AproticExcellent at solvating cations, leaving the nucleophile highly reactive. High boiling point allows for a wide range of reaction temperatures.[12]Can be difficult to remove during workup. Can react with some strong bases.
N,N-Dimethylformamide (DMF)Polar AproticGood solvating properties for a wide range of reactants.Can decompose at high temperatures. Potential for toxicity.
Acetonitrile (MeCN)Polar AproticLower boiling point than DMSO and DMF, making it easier to remove.May not be as effective as DMSO or DMF for less reactive systems.
Tetrahydrofuran (THF)Polar AproticA good general-purpose solvent.Can form peroxides upon storage. Lower boiling point may limit reaction temperature.
Ethanol (EtOH)Polar ProticCan be used in some cases, particularly with strong nucleophiles. More environmentally friendly.Can act as a competing nucleophile. Generally leads to slower reaction rates than polar aprotic solvents.[1]
Water (H2O)Polar ProticEnvironmentally benign and inexpensive. Can be effective for some reactions, especially at elevated temperatures.[16]Limited solubility for many organic substrates. Can lead to hydrolysis side reactions.[1]

Experimental Protocols

General Protocol for a Small-Scale SNAr Reaction
  • Reactant Preparation: To a dry reaction flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.0 equiv).

  • Solvent and Base Addition: Add the appropriate anhydrous polar aprotic solvent (e.g., DMSO, DMF, or THF) to dissolve the substrate. If a base is required, add it to the reaction mixture (1.1 - 2.0 equiv).

  • Nucleophile Addition: Add the nucleophile (1.0 - 1.2 equiv) to the reaction mixture. The addition may be done portion-wise or via a syringe if the nucleophile is a liquid.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or an appropriate aqueous solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.

Example Protocol: Synthesis of 4-(Pyrrolidin-1-yl)-3-nitrobenzonitrile[16]
  • Reaction Setup: In a 300 mL three-necked round-bottom flask, dissolve K3PO4 (11.70 g, 55.1 mmol, 1.11 equiv) in distilled water (90 mL).

  • Reagent Addition: Add 4-(1-Pyrrolidinyl)piperidine (7.74 g, 50.2 mmol, 1.01 equiv) and then 4-fluoro-3-nitrobenzonitrile (8.27 g, 49.8 mmol, 1.00 equiv). Rinse the flask with an additional 10 mL of distilled water.

  • Reaction Conditions: Heat the reaction mixture and stir at 90 °C for 6 hours.

  • Work-up and Isolation: Cool the reaction mixture to ambient temperature and allow it to stand overnight without agitation. Collect the precipitated product by filtration.

Visualizations

SNAr_Troubleshooting_Workflow start Low SNAr Reaction Yield check_activation Is the aromatic ring sufficiently activated (ortho/para EWG)? start->check_activation check_lg Is the leaving group optimal (F > Cl > Br > I)? check_activation->check_lg Yes solution_activation Use a more electron- deficient substrate. check_activation->solution_activation No check_nucleophile Is the nucleophile strong enough? Is a base needed? check_lg->check_nucleophile Yes solution_lg Switch to a substrate with a better leaving group (e.g., a fluoro-derivative). check_lg->solution_lg No check_conditions Are the reaction conditions appropriate (temperature, solvent)? check_nucleophile->check_conditions Yes solution_nucleophile Use a stronger nucleophile or add a suitable base. check_nucleophile->solution_nucleophile No solution_conditions Increase temperature. Switch to a polar aprotic solvent (e.g., DMSO, DMF). check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_activation->end solution_lg->end solution_nucleophile->end solution_conditions->end

Caption: A workflow for troubleshooting low-yield SNAr reactions.

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

SNAr_Influencing_Factors center SNAr Reaction Efficiency substrate Substrate (Aromatic Ring) center->substrate nucleophile Nucleophile center->nucleophile leaving_group Leaving Group center->leaving_group solvent Solvent center->solvent temperature Temperature center->temperature base Base center->base sub_details Electron-Withdrawing Groups (ortho/para) substrate->sub_details nuc_details Strength and Concentration nucleophile->nuc_details lg_details Electronegativity (F > Cl > Br > I) leaving_group->lg_details sol_details Polar Aprotic > Polar Protic solvent->sol_details temp_details Higher T often increases rate temperature->temp_details base_details Activates nucleophile/ Neutralizes acid base->base_details

Caption: Key factors influencing the efficiency of SNAr reactions.

References

Technical Support Center: Strategies to Avoid Byproduct Formation in Piperidine Arylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the arylation of piperidines. The following information is intended to help you optimize your reaction conditions to minimize byproduct formation and maximize the yield of your desired product.

Frequently Asked questions (FAQs)

Q1: My N-arylation of piperidine is giving low yields and multiple byproducts. What are the most common side reactions I should be aware of?

A1: Low yields and the formation of multiple products in N-arylation reactions, particularly in Buchwald-Hartwig amination, are often due to competing side reactions. The most common byproducts include:

  • Bis-arylation: Formation of a diarylated piperidine.

  • Hydrodehalogenation: Reduction of the aryl halide starting material to the corresponding arene.[1]

  • Hydroxylation of Aryl Halide: Formation of a phenol derivative from the aryl halide.

Catalyst deactivation due to oxidation can also contribute to low yields.[1]

Q2: How can I prevent the formation of the N,N'-bis-arylated byproduct?

A2: The formation of a bis-arylated product is a common challenge when the newly formed N-arylpiperidine competes with the starting piperidine for the aryl halide. To minimize this side reaction, consider the following strategies:

  • Stoichiometry: Use an excess of the piperidine starting material relative to the aryl halide. A common ratio is 1.2-1.5 equivalents of piperidine to 1.0 equivalent of the aryl halide.[1]

  • Slow Addition: In some cases, the slow addition of the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation.

  • Protecting Groups: For complete control and to ensure mono-arylation, using a mono-protected piperazine is a reliable strategy. The protecting group can be removed after the arylation step.

Q3: I am observing a significant amount of hydrodehalogenation of my aryl halide. What causes this and how can I mitigate it?

A3: Hydrodehalogenation is the reduction of the aryl halide to the corresponding arene and is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by various factors, including the nature of the catalyst and the presence of water. To reduce hydrodehalogenation:

  • Optimize Ligand and Base Combination: The choice of ligand and base can significantly influence the competition between the desired reductive elimination and the side reactions. Experimenting with different combinations is often necessary.

  • Ensure Anhydrous Conditions: While trace amounts of water can sometimes be beneficial for the reduction of Pd(II) to Pd(0), excess water can be a proton source for the hydrodehalogenation pathway. Ensure you are using anhydrous solvents and reagents.[1]

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction by using an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and other side reactions.[1]

Q4: What is the role of a directing group in C-H arylation of piperidine?

A4: In C-H arylation, a directing group is a functional group that is temporarily installed on the piperidine nitrogen to control the regioselectivity of the arylation. It positions the catalyst at a specific C-H bond, leading to arylation at a desired position (e.g., C2, C3, or C4) and preventing undesired reactions at the nitrogen atom itself.[1][2] Common directing groups for piperidines include amides and carbamates, such as the Boc (tert-Butoxycarbonyl) group.[1][3]

Troubleshooting Guides

Guide 1: Low Yield and/or No Reaction in N-Arylation
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure you are using a high-quality palladium source and ligand. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed, air-stable precatalyst for more consistent results.
Inappropriate Ligand The choice of phosphine ligand is critical. For challenging substrates like aryl chlorides, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often required.[4]
Incorrect Base A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically crucial to deprotonate the piperidine and facilitate the catalytic cycle. Weaker bases may lead to slow or incomplete reactions.
Poor Solubility Ensure all reactants, including the base, are sufficiently soluble in the chosen solvent at the reaction temperature. Common solvents include toluene, dioxane, and THF.
Low Reaction Temperature Many N-arylation reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.
Presence of Oxygen Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1]
Guide 2: Formation of Specific Byproducts
Byproduct Observed Potential Cause(s) Recommended Solutions
Bis-arylated Piperidine - Stoichiometry favors diarylation.- High concentration of aryl halide.- Use an excess of piperidine (1.2-1.5 eq.).[1]- Consider slow addition of the aryl halide.
Hydrodehalogenation Product (Arene) - Presence of water or other proton sources.- Suboptimal ligand/base combination.- Use anhydrous solvents and reagents.[1]- Screen different ligands and bases.
Phenol from Aryl Halide - Use of aqueous or hydroxide bases.- Ensure anhydrous conditions if this byproduct is observed.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the outcome of piperidine arylation, based on representative data from the literature.

Table 1: Effect of Ligand on the N-Arylation of a Sterically Hindered Piperidine

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromobenzonitrilePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100>95
24-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene11092
34-BromoanisolePd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane10088

Data compiled from literature describing similar sterically hindered N-arylation reactions.[4]

Table 2: Influence of Base on Buchwald-Hartwig Amination

EntryBaseSolventConversion (%)Notes
1Cs₂CO₃Dioxane>95Excellent conversion.
2K₃PO₄Dioxane85Good conversion.
3NaOtBuToluene>95Strong base, but can promote side reactions with sensitive substrates.
4NaOHDioxane<10Can cause cleavage of sensitive functional groups.

This table illustrates the general effect of different bases. Optimal base selection is substrate-dependent.[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Piperidine (Buchwald-Hartwig Amination)

This protocol describes a typical procedure for the N-arylation of piperidine with an aryl bromide, optimized to minimize common side reactions.

Materials:

  • Aryl bromide (1.0 eq)

  • Piperidine (1.2-1.5 eq)[1]

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Schlenk flask or similar glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[1][4]

  • Reagent Addition: Add the aryl halide (1.0 equivalent). Evacuate and backfill the flask with the inert gas (repeat this cycle three times).[1]

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by piperidine (1.2-1.5 equivalents).[1]

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.[1][4]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylpiperidine.[4]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-X(L) Oxidative Addition Complex Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination Ar-Pd(II)-X(L)(R2NH) Amine Complex Amine\nCoordination->Ar-Pd(II)-X(L)(R2NH) Deprotonation Deprotonation Ar-Pd(II)-X(L)(R2NH)->Deprotonation [Ar-Pd(II)-NR2(L)] Palladium Amide Complex Deprotonation->[Ar-Pd(II)-NR2(L)] Base-H+ X- Base-H+ X- Deprotonation->Base-H+ X- Reductive\nElimination Reductive Elimination [Ar-Pd(II)-NR2(L)]->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Ar-NR2 N-Arylpiperidine Product Reductive\nElimination->Ar-NR2 Base Base Base->Deprotonation Piperidine Piperidine Piperidine->Amine\nCoordination Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Oxidative\nAddition

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Check_Reagents Are all reagents and solvents pure and anhydrous? Check_Atmosphere->Check_Reagents Yes Fix_Atmosphere Ensure proper inert atmosphere techniques Check_Atmosphere->Fix_Atmosphere No Optimize_Stoichiometry Is piperidine in excess (1.2-1.5 eq.)? Check_Reagents->Optimize_Stoichiometry Yes Purify_Reagents Purify/dry all reagents and solvents Check_Reagents->Purify_Reagents No Optimize_Conditions Review Reaction Conditions Optimize_Stoichiometry->Optimize_Conditions Yes Adjust_Stoichiometry Adjust piperidine to aryl halide ratio Optimize_Stoichiometry->Adjust_Stoichiometry No Screen_Ligands Screen different bulky, electron-rich ligands Optimize_Conditions->Screen_Ligands Screen_Bases Screen different strong, non-nucleophilic bases Optimize_Conditions->Screen_Bases Adjust_Temp Adjust reaction temperature Optimize_Conditions->Adjust_Temp Success Improved Yield and Selectivity Screen_Ligands->Success Screen_Bases->Success Adjust_Temp->Success Fix_Atmosphere->Start Purify_Reagents->Start Adjust_Stoichiometry->Start Byproduct_Mitigation_Strategies cluster_byproducts Common Byproducts cluster_strategies Mitigation Strategies Bis_Arylation Bis-Arylation Stoichiometry Adjust Stoichiometry (Excess Piperidine) Bis_Arylation->Stoichiometry Slow_Addition Slow Addition of Aryl Halide Bis_Arylation->Slow_Addition Hydrodehalogenation Hydrodehalogenation Ligand_Choice Optimize Ligand (Bulky, Electron-Rich) Hydrodehalogenation->Ligand_Choice Base_Choice Optimize Base (Strong, Non-nucleophilic) Hydrodehalogenation->Base_Choice Anhydrous_Conditions Strictly Anhydrous Conditions Hydrodehalogenation->Anhydrous_Conditions Inert_Atmosphere Inert Atmosphere (Ar or N₂) Hydrodehalogenation->Inert_Atmosphere Hydroxylation Aryl Hydroxylation Hydroxylation->Anhydrous_Conditions

References

Technical Support Center: Managing Piperidine Volatility in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the challenges associated with the volatility of piperidine in synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of piperidine that contribute to its volatility?

A: Piperidine is a colorless liquid with a characteristic pepper-like, amine odor.[1] Its high volatility is primarily due to its relatively low boiling point and high vapor pressure. Key properties are summarized in the table below.

Q2: How can I minimize the loss of piperidine due to evaporation during my reaction?

A: To minimize piperidine loss, it is crucial to work in a well-ventilated fume hood and use appropriate laboratory glassware.[2][3][4][5] Employing a closed or semi-closed reaction setup with a condenser can help to contain piperidine vapors. For reactions requiring elevated temperatures, a reflux condenser is essential. Storing piperidine in tightly sealed containers in a cool, dry, and well-ventilated area is also critical to prevent loss.[3][6]

Q3: What are the primary safety concerns when handling volatile piperidine?

A: Piperidine is a flammable liquid and its vapors can form explosive mixtures with air.[6][7] It is also toxic and corrosive, capable of causing severe skin and eye irritation or burns upon contact.[1][2] Inhalation of piperidine vapors can irritate the nose, throat, and respiratory system, and may lead to nausea, vomiting, and other adverse health effects.[2] Therefore, strict adherence to safety protocols is mandatory.

Q4: What personal protective equipment (PPE) is required when working with piperidine?

A: A comprehensive suite of PPE is necessary to ensure safety. This includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and protective boots in case of spills.[4][5]

  • Respiratory Protection: Work should be conducted in a chemical fume hood.[5] If ventilation is inadequate, a government-approved respirator is required.[4]

Q5: How can I effectively remove residual piperidine from my reaction product?

A: Several methods can be employed, depending on the properties of your product:

  • Distillation: If your product is not volatile, distillation can be an effective method to remove piperidine.[8][9] However, be aware that piperidine can form an azeotrope with water (boiling point 92.8°C, 65% piperidine by mass), which can complicate removal if water is present.[8] It also forms an azeotrope with pyridine.[10]

  • Extraction: Liquid-liquid extraction with an acidic aqueous solution (e.g., dilute HCl) can be used to protonate the basic piperidine, making it water-soluble and allowing for its separation from a non-polar organic product.

  • Chromatography: Passing the reaction mixture through a short silica gel column can effectively remove piperidine, with a suitable solvent system used for flushing.[11]

  • Salt Formation: Reacting piperidine with CO2 to form a solid carbonate salt allows for its removal by filtration.[10]

Q6: Are there less volatile alternatives to piperidine for certain applications?

A: Yes, particularly in solid-phase peptide synthesis (SPPS) for Fmoc deprotection. Concerns over the toxicity and volatility of piperidine have led to the investigation of alternatives. Some options include:

  • 4-Methylpiperidine: Shows similar efficacy to piperidine but may also be toxic.[12]

  • Piperazine: Can be used to reduce diketopiperazine formation, a common side reaction.[13]

  • 3-(Diethylamino)propylamine (DEAPA): Identified as a viable and greener alternative for Fmoc removal.[14]

Troubleshooting Guides

Physical Properties of Piperidine and Common Solvents
PropertyPiperidineDichloromethane (DCM)N,N-Dimethylformamide (DMF)Ethanol
Boiling Point (°C) 106[1][15]39.615378.37
Vapor Pressure (kPa at 20°C) 4.447.50.375.95
Flash Point (°C) 3[1]N/A5813
Density (g/mL at 20°C) 0.862[15]1.330.9440.789
Solubility in Water Miscible[1][16]13 g/LMiscibleMiscible
Common Issues and Solutions in Synthetic Procedures
IssueProbable CauseRecommended Solution
Low reaction yield Loss of piperidine catalyst/reagent due to evaporation.Use a reflux condenser. Ensure all joints in the glassware are properly sealed. Monitor the reaction temperature closely.
Inconsistent reaction rates Fluctuating concentration of piperidine.Maintain a consistent temperature and ensure the reaction setup is well-sealed. Consider adding piperidine in portions if the reaction is lengthy.
Product contamination with piperidine Incomplete removal after workup.Utilize an acidic wash (e.g., dilute HCl) during extraction to protonate and remove piperidine in the aqueous layer. For non-polar products, column chromatography can be effective.[11]
Formation of an azeotrope Presence of water or pyridine during distillation.For water azeotrope, dry the organic layer with a suitable drying agent (e.g., MgSO4, Na2SO4) before distillation. For pyridine azeotrope, consider chemical separation methods like salt formation.[8][10]
Discoloration of piperidine Oxidation upon exposure to air and light.[9][10]Store piperidine under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.[10] Purify by distillation if necessary.[9][10]

Experimental Protocols

Protocol 1: Knoevenagel Condensation Using Piperidine with Volatility Control

This protocol describes a typical Knoevenagel condensation between an aldehyde and an active methylene compound, using piperidine as a catalyst, with measures to handle its volatility.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Piperidine

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up the reaction apparatus in a fume hood. Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • To the flask, add the aldehyde (1 equivalent), the active methylene compound (1 equivalent), and the solvent (e.g., ethanol).

  • Begin stirring the mixture at room temperature.

  • Carefully add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture through the top of the condenser.

  • Heat the reaction mixture to reflux and maintain for the required reaction time, monitoring the progress by TLC. The reflux condenser will ensure that both the solvent and the volatile piperidine are returned to the reaction flask, maintaining their concentrations.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Proceed with the appropriate workup and purification to isolate the product and remove the piperidine catalyst (e.g., recrystallization or column chromatography).

Protocol 2: Efficient Removal of Piperidine via Acidic Extraction

This protocol details the removal of residual piperidine from an organic reaction mixture.

Materials:

  • Reaction mixture containing the product and residual piperidine in an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of dilute hydrochloric acid (1 M HCl).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The piperidine will be protonated to form piperidinium chloride, which is soluble in the aqueous layer.

  • Drain the lower aqueous layer.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove any residual water-soluble components.

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution to remove the drying agent.

  • The solvent can then be removed under reduced pressure to yield the product, free of piperidine.

Visualizations

Piperidine_Handling_Workflow Decision-Making Workflow for Handling Piperidine cluster_setup Setup Options cluster_purification Purification Methods start Start: Synthetic Procedure Involving Piperidine assess_volatility Assess Volatility Risk (Reaction Temp., Duration) start->assess_volatility select_setup Select Appropriate Reaction Setup assess_volatility->select_setup perform_reaction Perform Reaction select_setup->perform_reaction open_flask Open Flask (Low Temp.) select_setup->open_flask Low Risk closed_condenser Closed System w/ Condenser (High Temp.) select_setup->closed_condenser High Risk workup Reaction Workup perform_reaction->workup purification Product Purification workup->purification end End: Purified Product purification->end extraction Acidic Extraction purification->extraction distillation Distillation purification->distillation chromatography Column Chromatography purification->chromatography

Caption: Decision-making workflow for handling piperidine.

Piperidine_Volatility_Issues Troubleshooting Piperidine Volatility Issues cluster_stages Stages of Synthetic Procedure issue_loss Issue: Reagent/Catalyst Loss Probable Cause: Evaporation at RT or elevated temperature Solution: Use closed system, reflux condenser issue_inconsistent Issue: Inconsistent Reaction Probable Cause: Fluctuating piperidine concentration Solution: Maintain constant temp, sealed vessel issue_contamination Issue: Product Contamination Probable Cause: Incomplete removal during workup Solution: Acidic wash, chromatography issue_safety Issue: Safety Hazard Probable Cause: High vapor concentration in lab atmosphere Solution: Work in fume hood, proper PPE setup Reaction Setup setup->issue_loss during_reaction During Reaction during_reaction->issue_inconsistent workup Post-Reaction Workup workup->issue_contamination lab_environment General Lab Environment lab_environment->issue_safety

Caption: Common issues arising from piperidine volatility.

References

assessing the stability of 1-(4-Fluoro-2-nitrophenyl)piperidine under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Fluoro-2-nitrophenyl)piperidine. This resource is designed to assist researchers, scientists, and drug development professionals in assessing the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Stability

Q1: Where can I find stability data for this compound?

A1: Currently, there is no publicly available, comprehensive stability profile for this compound under a wide range of conditions. Stability studies, often referred to as forced degradation or stress testing, are typically conducted during the drug development process to understand a compound's intrinsic stability.[1][2][3] These studies are crucial for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[1][4]

Q2: What are the typical conditions under which I should assess the stability of this compound?

A2: To perform a thorough stability assessment, you should subject this compound to a variety of stress conditions as recommended by regulatory bodies like the ICH and FDA.[1][4][5] These conditions typically include:

  • Hydrolytic stability: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidative stability: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Thermal stability: Exposure to elevated temperatures.

  • Photostability: Exposure to light, including both UV and visible radiation.

Hydrolytic Stability (pH)

Q3: I am observing rapid degradation of my compound in an acidic solution. What could be the cause and what should I do?

A3: The 2-nitro group on the phenyl ring is an electron-withdrawing group, which can make the molecule susceptible to nucleophilic attack, potentially accelerated under acidic conditions. The piperidine ring itself can also be protonated. To troubleshoot:

  • Confirm the degradation: Use a validated stability-indicating analytical method, such as HPLC, to confirm the degradation and quantify the remaining parent compound.

  • Investigate the degradation products: Utilize techniques like LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.

  • Modify conditions: If degradation is too rapid, consider using milder acidic conditions (e.g., lower concentration of acid, lower temperature) to slow down the reaction and allow for better characterization of the degradation profile over time.

Q4: My compound seems to be stable in neutral pH, but I need to formulate it in a slightly basic solution. What should I be concerned about?

A4: While stable at neutral pH, basic conditions could potentially lead to different degradation pathways. For instance, the presence of a strong base could facilitate nucleophilic aromatic substitution of the fluorine atom or other reactions involving the nitro group. It is crucial to perform a forced degradation study under basic conditions (e.g., using 0.1 M NaOH) to assess this risk.[5]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The specific concentrations, temperatures, and time points should be optimized for this compound based on preliminary experiments.

Protocol 1: Hydrolytic Stability Assessment
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[5]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Mix the stock solution with purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). A parallel set of samples should be kept at room temperature for comparison.

  • Neutralization: At each time point, withdraw an aliquot and neutralize the acidic and basic samples. For example, the acidic sample can be neutralized with an equivalent amount of NaOH, and the basic sample with an equivalent amount of HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Photostability Assessment

This protocol is based on ICH Q1B guidelines.[5][6]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent. Also, place a sample of the solid compound in a transparent container.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light. These will serve as dark controls.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.

Data Presentation

The quantitative data from stability studies should be summarized in a clear and structured format.

Table 1: Example of Hydrolytic Stability Data for this compound

ConditionTime (hours)Temperature (°C)Assay of Parent Compound (%)Total Impurities (%)
0.1 M HCl246085.214.8
486072.527.5
726061.838.2
0.1 M NaOH246092.17.9
486085.614.4
726079.320.7
Water726099.50.5

Table 2: Example of Photostability Data for this compound

Sample TypeExposure ConditionAssay of Parent Compound (%)Total Impurities (%)
SolidLight Exposed98.71.3
Dark Control99.80.2
SolutionLight Exposed95.44.6
Dark Control99.70.3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress (80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo hplc HPLC Analysis (Assay, Impurities) acid->hplc base->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Impurity Identification) hplc->lcms If impurities > threshold end Stability Profile & Degradation Pathways hplc->end lcms->end

Forced degradation experimental workflow.
Potential Degradation Signaling Pathway

degradation_pathway cluster_acid Acidic Hydrolysis cluster_photo Photolytic Degradation cluster_oxidation Oxidative Degradation parent This compound hydrolysis_nitro Reduction of Nitro Group parent->hydrolysis_nitro H+ hydrolysis_piperidine Piperidine Ring Opening parent->hydrolysis_piperidine H+ photolysis_product Photodegradation Product parent->photolysis_product hv n_oxide N-Oxide Formation parent->n_oxide [O]

Potential degradation pathways for the compound.

References

troubleshooting incomplete Fmoc-deprotection with piperidine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete Fmoc-group deprotection during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Incomplete Fmoc-Deprotection

Question: I suspect incomplete Fmoc-deprotection. What are the initial steps to diagnose the problem?

Answer: Initial diagnosis involves a combination of qualitative and quantitative methods to assess the presence of free N-terminal amines on the peptide-resin.

  • Kaiser Test (Ninhydrin Test): This is a rapid and highly sensitive qualitative test for the presence of primary amines. A positive result (deep blue color) indicates successful Fmoc removal, while a negative or yellow color suggests incomplete deprotection.[1]

  • UV-Vis Spectrophotometry: This quantitative method monitors the release of the dibenzylfulvene-piperidine adduct, a byproduct of Fmoc removal, which has a characteristic absorbance around 301 nm.[1][2] By measuring the absorbance of the piperidine solution after deprotection, you can quantify the extent of Fmoc removal.[1][2]

  • HPLC Analysis of Crude Peptide: After cleavage from the resin, analyzing the crude peptide by HPLC can reveal the presence of deletion sequences (peptides missing one or more amino acids), which is a direct consequence of incomplete Fmoc-deprotection at an earlier stage.[3]

Question: My Kaiser test is negative or weak after the standard deprotection protocol. What are the common causes and how can I address them?

Answer: A negative or weak Kaiser test is a strong indicator of inefficient Fmoc removal. The common causes and their respective solutions are outlined below:

Potential Cause Description Recommended Solution(s)
Deprotection Reagent Issues Degraded piperidine or incorrect concentration. Piperidine can degrade over time, and the standard concentration is 20% in DMF.- Use fresh, high-quality piperidine.- Ensure the deprotection solution is accurately prepared.
Reaction Conditions Insufficient deprotection time or low reaction temperature. Standard protocols may not be sufficient for all sequences.[1]- Increase the deprotection time.- Perform the deprotection at a slightly elevated temperature (e.g., 30-40°C) to disrupt peptide aggregation.[1]
Peptide Sequence-Related Issues Steric hindrance from bulky amino acids adjacent to the Fmoc-protected residue can block piperidine access. Peptide aggregation, especially with hydrophobic sequences, can also prevent efficient deprotection.[3][4][5]- Increase deprotection time.- Use a stronger base cocktail, such as 2% DBU/2% piperidine in DMF.- For sequences prone to aggregation, consider using chaotropic salts or alternative solvents.[6]
Poor Resin Swelling Inadequate swelling of the solid support can limit reagent access to the growing peptide chain.[3]- Ensure the resin is fully swollen in the appropriate solvent (e.g., DMF) before starting the synthesis.

Frequently Asked Questions (FAQs)

Q1: How does the peptide sequence affect Fmoc-deprotection efficiency?

The peptide sequence significantly influences deprotection efficiency. Sterically hindered amino acids (e.g., Val, Ile, Thr) adjacent to the N-terminal residue can physically block the piperidine from accessing the Fmoc group.[3] Furthermore, sequences containing repeating hydrophobic residues are prone to aggregation and the formation of secondary structures like β-sheets, which can render the N-terminus inaccessible.[3][4][5]

Q2: Are there alternatives to the standard 20% piperidine in DMF for Fmoc-deprotection?

Yes, several alternative reagents and cocktails can be used, especially for "difficult" sequences or to minimize side reactions.

Alternative Reagent/Cocktail Typical Concentration Advantages Considerations
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% DBU / 2% Piperidine in DMFMuch faster and more efficient for sterically hindered residues.[1][7]DBU is a non-nucleophilic base and requires a scavenger like piperidine to trap the dibenzylfulvene.[7] Can increase aspartimide formation in sensitive sequences.[7][8]
4-Methylpiperidine (4-MePip) 20% in DMFAs effective as piperidine and not a controlled substance.[9]Similar potential for side reactions as piperidine.
Piperazine 10% w/v in 9:1 DMF/EthanolCan be a good alternative to piperidine.[9]May have different solubility and deprotection kinetics compared to piperidine.[9]

Q3: What are common side reactions associated with piperidine-mediated Fmoc-deprotection and how can they be minimized?

The basic nature of piperidine can lead to several side reactions:

  • Aspartimide Formation: Particularly common in sequences containing Asp-Gly or Asp-Ser.[8] This can be minimized by using a milder base or protecting the backbone amide of the residue following Asp.

  • Diketopiperazine Formation: Occurs at the dipeptide stage, especially with Proline in the first or second position, leading to chain truncation.[8][10] Using a less basic deprotection agent or a specialized linker can mitigate this.

  • Racemization: Cysteine residues are particularly susceptible to racemization under basic conditions.[8] Using a milder base or alternative deprotection strategies can help preserve chirality.

Experimental Protocols

Kaiser (Ninhydrin) Test

This qualitative test detects the presence of free primary amines.[1]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

Procedure:

  • Take a small sample of the peptide-resin (a few beads).

  • Wash the resin beads with ethanol.

  • Add 2-3 drops of each of the three reagents.

  • Heat the sample at 100-120°C for 3-5 minutes.

Interpretation of Results:

  • Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection).

  • Yellow/Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).

UV-Vis Spectrophotometric Monitoring of Fmoc-Deprotection

This method quantifies the amount of Fmoc group removed by measuring the absorbance of the dibenzylfulvene-piperidine adduct.[1][2]

Procedure:

  • Collect the filtrate from the Fmoc-deprotection step (the 20% piperidine in DMF solution).

  • Combine the filtrates from both deprotection washes in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[2]

  • Dilute the collected filtrate to the mark with DMF and mix thoroughly. Further dilution may be necessary to ensure the absorbance is within the linear range of the spectrophotometer.[2]

  • Using a quartz cuvette (typically 1 cm path length), blank the spectrophotometer with the 20% piperidine in DMF solution.[2]

  • Measure the absorbance of the diluted filtrate at approximately 301 nm.

  • The concentration of the adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity of the adduct (approximately 7800 L mol⁻¹ cm⁻¹), c is the concentration, and l is the path length.

Diagrams

Troubleshooting_Fmoc_Deprotection start Incomplete Fmoc-Deprotection Suspected test Perform Diagnostic Tests (Kaiser Test / UV-Vis) start->test kaiser_result Kaiser Test Result? test->kaiser_result positive Positive (Blue) kaiser_result->positive Positive negative Negative (Yellow) kaiser_result->negative Negative proceed Proceed to Coupling positive->proceed troubleshoot Troubleshoot Cause negative->troubleshoot advanced Consider Advanced Strategies: - Stronger base (DBU) - Chaotropic agents negative->advanced reagent Check Reagents: - Piperidine age & concentration - Solvent quality troubleshoot->reagent conditions Review Conditions: - Deprotection time - Temperature troubleshoot->conditions sequence Analyze Sequence: - Steric hindrance? - Aggregation prone? troubleshoot->sequence re_run Re-run Deprotection with Optimized Protocol reagent->re_run conditions->re_run sequence->re_run re_test Re-test re_run->re_test re_test->positive Positive re_test->negative Still Negative

Caption: Troubleshooting workflow for incomplete Fmoc-deprotection in SPPS.

References

Technical Support Center: Regioselective N-Arylation Temperature Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling reaction temperature in regioselective N-arylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in controlling the regioselectivity of N-arylation reactions?

A1: Temperature is a critical parameter in regioselective N-arylation as it can determine whether a reaction is under kinetic or thermodynamic control.[1][2] Lower temperatures with shorter reaction times tend to favor the formation of the kinetic product, which is the product that forms the fastest due to a lower activation energy barrier.[2][3] Conversely, higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the formation of the more stable thermodynamic product.[1][3]

Q2: How do I know if my N-arylation reaction is under kinetic or thermodynamic control?

A2: You can determine the controlling regime by running the reaction at different temperatures and monitoring the product distribution over time. If the product ratio changes significantly with temperature and time, with one isomer favored at low temperatures and short times and another at higher temperatures and longer times, your reaction is likely influenced by both kinetic and thermodynamic factors.[1][4] The product that predominates at lower temperatures is the kinetic product, while the one that is more abundant at elevated temperatures is the thermodynamic product.[4]

Q3: Can temperature affect the overall yield of my N-arylation reaction?

A3: Yes, temperature significantly impacts the reaction yield. For many N-arylation reactions, such as the Buchwald-Hartwig amination, typical temperatures range from 80-100°C to ensure a reasonable reaction rate and good yield.[5] However, some modern catalytic systems can operate efficiently at temperatures as low as 35-40°C or even room temperature.[6] It is important to find an optimal temperature, as excessively high temperatures can lead to substrate or product decomposition, while temperatures that are too low may result in incomplete conversion.[7]

Q4: Are there any general temperature guidelines for specific types of N-arylation reactions like Ullmann or Buchwald-Hartwig?

A4: While optimal conditions vary, there are general starting points. Traditional Ullmann couplings often require high temperatures, typically between 125-220°C.[8] However, the use of ligands like N,N-dimethylglycine can lower this to around 90°C.[8] For Buchwald-Hartwig reactions, a common starting point is 80-100°C.[5] However, with the right choice of ligand and base, these reactions can often be run at much lower temperatures, sometimes even at room temperature.[5]

Troubleshooting Guides

Problem 1: Poor regioselectivity in the N-arylation of an unsymmetrical heterocycle.

Possible Causes and Solutions:

  • Incorrect Temperature: The reaction temperature may be favoring the formation of an undesired regioisomer.

    • Solution: If you suspect the undesired product is the thermodynamic product, try running the reaction at a lower temperature for a shorter period to favor the kinetic product.[1][3] Conversely, if the undesired product is the kinetic one, increasing the temperature and reaction time may favor the more stable thermodynamic product.[1][3]

  • Inappropriate Base or Ligand: The choice of base and ligand can significantly influence the steric and electronic environment of the transition state, thereby affecting regioselectivity.

    • Solution: Screen different bases and ligands. For instance, in Buchwald-Hartwig reactions, sterically hindered ligands can influence which nitrogen atom is arylated.[5]

  • Solvent Effects: The solvent can influence the solubility of reagents and the stability of intermediates, which can impact regioselectivity.

    • Solution: Experiment with different solvents. Aprotic polar solvents like DMF or dioxane are common, but their properties can favor one regioisomer over another.[5]

Problem 2: Low or no yield despite using a literature-reported temperature.

Possible Causes and Solutions:

  • Substrate Reactivity: Your specific substrate may be less reactive than the one reported in the literature, requiring more forcing conditions.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C to see if the yield improves.[5] For less reactive nucleophiles, a higher temperature may be necessary.[9]

  • Catalyst Deactivation: The catalyst may be deactivating at the reaction temperature.

    • Solution: If you suspect catalyst deactivation at higher temperatures, try running the reaction at a lower temperature for a longer duration. Also, ensure your reagents and solvents are pure and free of catalyst poisons.

  • Poor Solubility: One or more of the reaction components may not be fully dissolved at the operating temperature.

    • Solution: Choose a solvent in which all reactants are soluble at the desired temperature. In some cases, a mixture of solvents may be beneficial.[5]

Data Presentation

Table 1: Effect of Temperature on N-Arylation of 1,2,4-Triazole with Iodobenzene

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature1265
2Reflux397

Data extracted from a study on ligand-free CuO nanoparticle-catalyzed N-arylation.[9]

Table 2: General Temperature Ranges for Common N-Arylation Reactions

Reaction TypeTypical Temperature Range (°C)Notes
Ullmann Coupling125 - 220Traditional conditions are harsh; modern ligand-assisted protocols can lower this significantly.[8]
Buchwald-Hartwig80 - 100Highly dependent on the substrate, ligand, and base; can often be performed at lower temperatures.[5]
Ligand-Free Cu-catalyzedRoom Temperature - RefluxThe reactivity of the azole determines the required temperature.[9]

Experimental Protocols

Protocol 1: Ligand-Free CuO Nanoparticle-Catalyzed N-Arylation of 1,2,4-Triazole at Room Temperature [9]

  • Reactant Preparation: In a glass reactor, combine 1,2,4-triazole (3 mmol), iodobenzene (3.3 mmol), CuO nanoparticles (0.15 mmol), and K₂CO₃ (3 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (10 mL) to the reactor.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress using Co-TLC until completion.

  • Workup:

    • Upon completion, dilute the reaction mixture with 20 mL of water.

    • Wash the entire mixture with ethyl acetate (2 x 10 mL).

    • Separate the aqueous layer and centrifuge to recover the CuO nanocatalyst.

    • Combine the organic extracts, wash with brine, and dry over sodium sulphate.

    • Concentrate the solution to obtain the crude product, which can be further purified by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [5]

  • Inert Atmosphere: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (0.01-0.05 mmol), the ligand (0.01-0.05 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL) via syringe.

  • Reaction Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC/LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Mandatory Visualizations

G cluster_0 Troubleshooting Poor Regioselectivity Start Start: Poor Regioselectivity Observed CheckTemp Is the reaction temperature optimized? Start->CheckTemp AdjustTemp Adjust Temperature: - Lower T for kinetic product - Higher T for thermodynamic product CheckTemp->AdjustTemp No CheckReagents Are the base and ligand appropriate? CheckTemp->CheckReagents Yes AdjustTemp->CheckReagents ChangeReagents Screen different bases and ligands CheckReagents->ChangeReagents No CheckSolvent Is the solvent optimal? CheckReagents->CheckSolvent Yes ChangeReagents->CheckSolvent ChangeSolvent Try alternative solvents CheckSolvent->ChangeSolvent No Success Success: Desired Regioisomer Obtained CheckSolvent->Success Yes ChangeSolvent->Success

Caption: Troubleshooting workflow for poor regioselectivity.

G cluster_0 Kinetic vs. Thermodynamic Control Reactants Reactants (Unsymmetrical Heterocycle + Aryl Halide) TS1 Transition State 1 (Lower Activation Energy) Reactants->TS1 Low Temp, Short Time TS2 Transition State 2 (Higher Activation Energy) Reactants->TS2 High Temp, Long Time KineticProduct Kinetic Product (Less Stable, Forms Faster) TS1->KineticProduct ThermodynamicProduct Thermodynamic Product (More Stable, Forms Slower) TS2->ThermodynamicProduct KineticProduct->ThermodynamicProduct Equilibration at high temperature

Caption: Kinetic vs. Thermodynamic reaction pathways.

References

impact of solvent choice on the rate of SNAr reactions involving piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the rate of Nucleophilic Aromatic Substitution (SNAr) reactions involving piperidine. It is designed for researchers, scientists, and drug development professionals to optimize their experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during SNAr reactions with piperidine, with a focus on the role of the solvent.

Q1: My SNAr reaction with piperidine is sluggish or incomplete, resulting in a low yield. What are the potential solvent-related causes and how can I improve the conversion?

A1: Low conversion in an SNAr reaction involving piperidine can often be attributed to an inappropriate solvent choice. Here’s a systematic approach to troubleshooting this issue:

  • Solvent Polarity: SNAr reactions generally proceed faster in polar solvents. The mechanism involves the formation of a charged intermediate (Meisenheimer complex), which is stabilized by polar environments. If you are using a nonpolar solvent, consider switching to a polar alternative.

  • Solvent Type (Aprotic vs. Protic): The choice between a polar aprotic and a polar protic solvent is critical.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are often excellent choices for SNAr reactions.[1] They can solvate the cation but do not strongly solvate the anionic nucleophile, thus increasing its effective nucleophilicity. For many SNAr reactions, polar aprotic solvents lead to significantly faster rates.[1]

    • Polar Protic Solvents: Solvents like methanol, ethanol, and water can also be used. They are particularly effective when the leaving group is fluoride, as they can stabilize the departing fluoride ion through hydrogen bonding, which can be the rate-determining step.[2][3] However, they can also solvate the piperidine nucleophile through hydrogen bonding, potentially reducing its nucleophilicity.

  • Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor (HBD) or acceptor (HBA) plays a crucial role. Reactions of piperidine with certain electrophiles are favored in polar solvents that can both donate and accept hydrogen bonds.[4][5] This suggests that the solvent's interaction with both the nucleophile and the intermediate is important.

  • Solvent Purity: Ensure your solvent is anhydrous if your reaction is sensitive to water. While some SNAr reactions can be performed in aqueous media, the presence of water can sometimes lead to side reactions or affect the solubility of reactants.[6][7]

Q2: I am observing unexpected side products in my reaction. Could the solvent be the cause?

A2: Yes, the solvent can influence the reaction pathway and lead to the formation of side products.

  • Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols, can potentially compete with piperidine as the nucleophile, especially at elevated temperatures.[8]

  • Base-Catalyzed Side Reactions: In the presence of a strong base, some solvents may not be stable. For instance, esters are incompatible with strong bases like sodium hydride.[8] While piperidine is a base, stronger bases are sometimes added, which could lead to solvent degradation or side reactions.

  • Solvent-Mediated Degradation: Ensure your starting materials and product are stable in the chosen solvent under the reaction conditions. For example, some nitro-aromatic compounds might be susceptible to decomposition in certain solvents at high temperatures.[6]

Q3: My starting materials are not fully dissolving in the chosen solvent. What should I do?

A3: Poor solubility can significantly hinder reaction rates.

  • Solvent Screening: If solubility is an issue, you may need to screen a wider range of solvents. Piperidine itself is soluble in water and many organic solvents.[9] The solubility of your electrophile will be a key factor.

  • Co-solvents: Using a co-solvent system can sometimes improve solubility while maintaining a favorable reaction environment. For instance, a mixture of a highly polar solvent with a less polar one might be effective.

  • Temperature: Increasing the reaction temperature can improve solubility. However, be mindful of potential side reactions or degradation at higher temperatures.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on the rate of SNAr reactions with piperidine?

A1: In general, increasing the solvent polarity accelerates the rate of SNAr reactions. The reaction proceeds through a charged intermediate (Meisenheimer complex), which is stabilized by polar solvents. This stabilization lowers the activation energy of the reaction, leading to a faster rate.[11]

Q2: Which type of solvent is generally preferred for SNAr reactions with piperidine: polar aprotic or polar protic?

A2: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are often the solvents of first choice for SNAr reactions.[1][8] They effectively solvate the counter-ion of the Meisenheimer complex without strongly solvating the amine nucleophile, thereby enhancing its reactivity. However, the optimal solvent can depend on the specific substrate and leaving group. For instance, with fluoride as the leaving group, protic solvents can be beneficial by assisting in the departure of the fluoride ion.[12]

Q3: How does the hydrogen bonding ability of a solvent affect the reaction rate?

A3: The hydrogen bonding properties of a solvent can have a significant impact. Solvents with hydrogen bond donating (HBD) ability can stabilize the leaving group as it departs, which can be important if this is the rate-determining step.[2][3] Solvents with hydrogen bond accepting (HBA) ability can interact with the amine nucleophile. Studies have shown that for piperidine, solvents capable of both donating and accepting hydrogen bonds can be particularly effective.[5]

Q4: Can SNAr reactions with piperidine be performed in "green" solvents?

A4: Yes, there is a growing interest in performing SNAr reactions in more environmentally friendly solvents. Water has been successfully used as a solvent for some SNAr reactions, often with the addition of a phase-transfer catalyst or by heating above the melting points of the reactants.[6][7] Other greener solvent alternatives are also being explored.[8]

Data Presentation

Table 1: Effect of Solvent on the Relative Rate of an SNAr Reaction

This table summarizes the effect of different solvents on the relative rate of the reaction between piperidine and 2,4-dinitrophenyl halides.

SolventDielectric Constant (ε)Relative RateSolvent Type
Methanol331Polar Protic
Ethanol240.3Polar Protic
Acetonitrile385000Polar Aprotic
DMF3710000Polar Aprotic

Data is for the reaction of piperidine with 2,4-dinitrophenyl halides.[1]

Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction of 2-Chloro-5-nitropyridine with Piperidine in Ethanol

This protocol is suitable for the reaction of an activated aryl halide with a secondary amine like piperidine in a polar protic solvent.[13]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equivalent)

  • Piperidine (1.1 equivalents)

  • Triethylamine (Et3N) (1.2 equivalents)

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine in anhydrous ethanol to a concentration of approximately 0.1 M.

  • To this solution, add piperidine (1.1 equivalents) followed by triethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux (the boiling point of ethanol).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is completely consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired 2-(piperidin-1-yl)-5-nitropyridine.

Protocol 2: SNAr Reaction of 1-Fluoro-4-nitrobenzene with Piperidine in DMF

This protocol describes a typical SNAr reaction in a polar aprotic solvent.[14]

Materials:

  • 1-Fluoro-4-nitrobenzene (1.0 equivalent)

  • Piperidine (2.5 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve 1-fluoro-4-nitrobenzene in DMF.

  • Add piperidine (2.5 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir.[14]

  • Monitor the reaction progress using a suitable analytical technique such as HPLC, GC, or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The workup procedure typically involves pouring the reaction mixture into water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylX Ar-X (Electrophile) Meisenheimer Meisenheimer Complex ArylX->Meisenheimer + Piperidine (k1) Piperidine Piperidine (Nucleophile) Meisenheimer->ArylX - Piperidine (k-1) Product Ar-Piperidine Meisenheimer->Product - X⁻ (k2) X_ion X⁻ (Leaving Group)

Caption: General mechanism of an SNAr reaction with piperidine.

Experimental_Workflow start Start dissolve 1. Dissolve Aryl Halide in Chosen Solvent start->dissolve add_reagents 2. Add Piperidine (and Base if required) dissolve->add_reagents reaction 3. Heat and Stir (Monitor by TLC/HPLC) add_reagents->reaction workup 4. Reaction Workup (e.g., Quench, Extract) reaction->workup purification 5. Purification (e.g., Column Chromatography) workup->purification characterization 6. Characterization (e.g., NMR, MS) purification->characterization end End Product characterization->end

Caption: Typical experimental workflow for an SNAr synthesis.

References

Validation & Comparative

A Comparative Guide to 13C NMR Chemical Shifts for Substituted Phenylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13C Nuclear Magnetic Resonance (NMR) chemical shifts for substituted phenylpiperidines, a critical class of compounds in medicinal chemistry and drug development. Understanding the impact of substitution on the 13C NMR spectra is paramount for the structural elucidation and characterization of these molecules. This document presents experimental data, detailed methodologies for spectral acquisition, and a comparative overview of alternative analytical techniques.

13C NMR Chemical Shift Data for Substituted Phenylpiperidines

The 13C NMR chemical shifts of phenylpiperidine derivatives are significantly influenced by the nature and position of substituents on both the phenyl and piperidine rings. The electron-donating or electron-withdrawing properties of these substituents alter the electron density around the carbon atoms, leading to characteristic upfield or downfield shifts.

Below are tabulated 13C NMR chemical shift data for a series of N-benzylpiperidine derivatives with substituents on the para-position of the phenyl ring. These values provide a reference for understanding the electronic effects of substituents on the chemical shifts of the piperidine and phenyl carbons.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of para-Substituted N-Benzylpiperidines in DMSO

Substituent (X)C-2', C-6'C-3', C-5'C-4'C-1'Cα (CH2)C-2, C-6C-3, C-5C-4
-H128.19129.35126.94138.6364.0254.5926.0824.51
-CH3129.37127.95137.07138.5562.9453.9325.5724.05
-OCH3113.39129.86158.14130.4162.3453.7825.5924.11
-Br130.91130.74119.73138.1361.9853.8025.5623.97

Data sourced from supporting information of a study on the synthesis of tertiary amines.

Factors Influencing 13C NMR Chemical Shifts

The chemical shifts in substituted phenylpiperidines are governed by a combination of electronic and steric effects. The following diagram illustrates the key factors influencing the 13C NMR chemical shifts in a generalized substituted 4-phenylpiperidine structure.

G cluster_phenyl Phenyl Ring Substituent Effects cluster_piperidine Piperidine Ring Substituent & Conformation Effects C_ipso C-ipso (Attachment Point) C_ortho C-ortho C_ipso->C_ortho Inductive & Resonance Effects Piperidine_C4 C-4 (γ-carbon) C_ipso->Piperidine_C4 Connection C_meta C-meta C_para C-para Substituent_R1 Substituent (R1) (Electron Donating/Withdrawing) Substituent_R1->C_ipso N_substituent_R2 N-Substituent (R2) (Steric & Electronic Effects) Piperidine_N N N_substituent_R2->Piperidine_N Piperidine_C2_C6 C-2, C-6 (α-carbons) Piperidine_N->Piperidine_C2_C6 Piperidine_C3_C5 C-3, C-5 (β-carbons) Piperidine_C2_C6->Piperidine_C3_C5 Piperidine_C3_C5->Piperidine_C4 Conformation Ring Conformation (Chair/Boat) Piperidine_C4->Conformation Influences

Caption: Factors influencing 13C NMR chemical shifts in substituted 4-phenylpiperidines.

Experimental Protocols

A standardized protocol for acquiring high-quality 13C NMR spectra is crucial for accurate and reproducible results.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the purified substituted phenylpiperidine derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening.

2. NMR Instrument Setup and Data Acquisition:

  • The NMR spectra can be recorded on a spectrometer operating at a 1H frequency of 300 MHz or higher, which corresponds to a 13C frequency of 75 MHz or higher.[1]

  • The chemical shifts are typically referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]

  • For a standard proton-decoupled 13C NMR spectrum, the following parameters can be used as a starting point:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-250 ppm (e.g., -20 to 230 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons.

    • Number of Scans (ns): Varies depending on the sample concentration. Typically ranges from 128 to 1024 scans to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

  • Phase the spectrum manually or using an automatic phasing routine.

  • Calibrate the chemical shift axis using the reference signal.

  • Perform peak picking to identify the chemical shifts of all carbon signals.

Comparison with Alternative Analytical Techniques

While 13C NMR is a powerful tool for structural elucidation, other analytical techniques provide complementary information and are often used in conjunction for a comprehensive characterization of substituted phenylpiperidines.

Table 2: Comparison of Analytical Techniques for the Characterization of Substituted Phenylpiperidines

TechniquePrincipleAdvantagesDisadvantages
13C NMR Spectroscopy Measures the magnetic properties of 13C nuclei to provide information on the carbon skeleton.- Provides detailed structural information, including the number and type of carbon atoms.[2]- Non-destructive.- Relatively low sensitivity, requiring higher sample concentrations.[3]- Longer acquisition times compared to other techniques.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.- Excellent for purity determination and quantification.[4]- Can be coupled with various detectors (UV, MS) for enhanced specificity.[4]- Does not provide direct structural information of unknown compounds without reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by detection using a mass spectrometer.- High sensitivity and excellent separation efficiency for volatile and thermally stable compounds.[5]- Provides molecular weight and fragmentation patterns for structural clues.[5]- Requires compounds to be volatile and thermally stable, may require derivatization.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.- High sensitivity and selectivity.[5]- Provides molecular weight and structural information from fragmentation.[5]- Applicable to a wide range of compounds, including non-volatile and thermally labile ones.- Ionization efficiency can vary significantly between compounds.- Matrix effects can suppress or enhance the signal.

Logical Workflow for Characterization

The following diagram outlines a typical workflow for the comprehensive characterization of a newly synthesized substituted phenylpiperidine.

G start Synthesized Substituted Phenylpiperidine hplc HPLC Analysis (Purity Assessment) start->hplc nmr 1H & 13C NMR (Structural Elucidation) hplc->nmr If Pure hplc->nmr ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms gcms GC-MS (if applicable) (Volatility & Fragmentation) hplc->gcms final_structure Confirmed Structure & Purity nmr->final_structure ms->final_structure gcms->final_structure

Caption: A logical workflow for the analytical characterization of substituted phenylpiperidines.

References

mass spectrometry analysis of 1-(4-Fluoro-2-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 1-(4-Fluoro-2-nitrophenyl)piperidine

This guide provides a comprehensive, in-depth analysis of mass spectrometry techniques for the characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices. We will objectively compare the performance of different ionization methods, supported by predictive data based on established fragmentation principles, and provide detailed, validated protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge

This compound (MW: 224.23 g/mol , Formula: C₁₁H₁₃FN₂O₂) is a substituted aromatic amine containing several key functional groups that dictate its behavior in a mass spectrometer: a piperidine ring, a nitro group, and a fluorine atom.[1] The piperidine moiety is a common scaffold in pharmaceuticals, making the development of robust analytical methods for such derivatives crucial in drug discovery and quality control.[2] The analytical challenge lies in selecting an approach that can provide both unambiguous molecular weight confirmation and sufficient structural detail through fragmentation analysis.

This guide will compare two fundamentally different ionization strategies: the classic, high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the softer, more modern Electrospray Ionization (ESI), used with Liquid Chromatography (LC-MS). The choice between these techniques significantly impacts the resulting mass spectrum and the information that can be gleaned from it.[3]

Comparative Analysis of Ionization Techniques

The selection of an ionization source is the most critical decision in designing a mass spectrometry experiment. It determines whether the analyte molecule will remain largely intact or fragment into smaller, structurally informative pieces.[4]

Electron Ionization (EI): The "Hard" Approach for Structural Elucidation

Electron Ionization is the preferred choice for small (<600 Da), volatile, and thermally stable organic molecules.[3] It is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[5] This fragmentation pattern serves as a molecular "fingerprint," which is invaluable for structural confirmation.

Expected Fragmentation Behavior:

For this compound, EI is expected to produce a complex spectrum. While the molecular ion ([M]•+) at m/z 224 may be observed, its abundance could be low due to the molecule's propensity to fragment.[6] The fragmentation will be driven by the molecule's distinct functional groups:

  • Nitro Group: Nitroaromatic compounds characteristically lose •NO₂ (46 u) and •NO (30 u).[7] The loss of •NO₂ from the molecular ion would yield a significant fragment at m/z 178.

  • Piperidine Ring: The primary fragmentation pathway for aliphatic amines is α-cleavage—the breaking of the C-C bond adjacent to the nitrogen.[8] This would lead to the formation of a stable iminium ion. For the piperidine ring itself, the most prominent fragment in its EI spectrum is at m/z 84, corresponding to the loss of a hydrogen atom from the molecular ion followed by ring stabilization.[9]

  • Aromatic Ring: The stability of the aromatic ring means it will likely remain intact in many of the larger fragments.

The diagram below illustrates the predicted primary fragmentation pathway under Electron Ionization.

G cluster_path1 Nitro Group Loss cluster_path2 Ring Cleavage M Molecular Ion (M•+) m/z = 224 F1 [M - NO₂]•+ m/z = 178 M->F1 - •NO₂ (46 u) F2 Piperidinyl Cation [C₅H₁₀N]+ m/z = 84 M->F2 α-cleavage F3 Fluoronitrophenyl Cation [C₆H₃FNO₂]+ m/z = 140 M->F3 N-Ar bond cleavage

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation

Electrospray Ionization is a soft ionization technique ideal for analyzing polar, less volatile, and thermally labile molecules, including large biomolecules.[4][10] It generates ions from a solution, making it perfectly suited for coupling with High-Performance Liquid Chromatography (HPLC).[5] ESI imparts minimal excess energy, resulting in very little fragmentation.[3] The dominant species observed is typically the protonated molecule, [M+H]⁺.

Expected Ionization Behavior:

Given the presence of the basic nitrogen atom in the piperidine ring, this compound is an excellent candidate for positive-mode ESI. The expected result is a very simple mass spectrum dominated by a single, strong peak corresponding to the protonated molecule [M+H]⁺ at m/z 225. This provides clear and unambiguous confirmation of the molecular weight.

To gain structural information using ESI, it must be coupled with tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID) to produce product ions. This provides the "best of both worlds": confident molecular weight determination and controlled fragmentation for structural analysis.

Head-to-Head Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Principle High-energy electron bombardment in gas phase.[4]Ion formation from charged droplets in solution at atmospheric pressure.[5]
Ionization Type Hard Ionization[3]Soft Ionization[3]
Typical Platform Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Ion Molecular Ion [M]•+ (m/z 224)Protonated Molecule [M+H]⁺ (m/z 225)
Fragmentation Extensive, spontaneous, and reproducible.[10]Minimal; requires tandem MS (MS/MS) for fragmentation.[5]
Strengths Provides detailed structural information ("fingerprint"). Good for library matching.Unambiguous molecular weight confirmation. High sensitivity. Ideal for complex mixtures when coupled with LC.[11]
Limitations Molecular ion may be weak or absent.[6] Requires volatile and thermally stable analyte.Provides little to no structural information without MS/MS. Susceptible to matrix effects.
Best For Pure substance identification, structural elucidation.Molecular weight determination, quantification in complex matrices (e.g., biological samples), analysis of non-volatile compounds.[12]

Experimental Protocols & Workflows

A scientifically sound analysis requires a validated, step-by-step methodology. The following protocols are based on established practices for the analysis of piperidine derivatives and nitroaromatic compounds.[11][12]

The general analytical workflow involves a choice between a GC-MS path for structural detail and an LC-MS path for sensitivity and molecular weight confirmation.

Caption: Comparative workflow for GC-EI-MS and LC-ESI-MS analysis.

Protocol 1: GC-MS Analysis with Electron Ionization

This method is designed for the structural confirmation of a purified sample of this compound.

  • Sample Preparation: Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a suitable volatile solvent like ethyl acetate or dichloromethane to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.

  • Instrumentation: A standard GC system coupled to a mass spectrometer with an EI source (e.g., an Agilent GC-MSD system).

  • GC Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute. Ramp at 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-350.

  • Data Analysis: Examine the resulting total ion chromatogram (TIC) for the analyte peak. Analyze the mass spectrum of this peak, identifying the molecular ion (m/z 224) and key fragments (m/z 178, 140, 84) to confirm the structure.

Protocol 2: LC-MS/MS Analysis with Electrospray Ionization

This method offers high sensitivity and selectivity, making it ideal for detecting and quantifying the compound in complex matrices.[11]

  • Sample Preparation: Dissolve the sample in a mobile-phase compatible solvent (e.g., methanol or acetonitrile) to a concentration of ~1 µg/mL. For biological matrices, a protein precipitation or liquid-liquid extraction step may be required.[11]

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a Sciex Triple Quad or Thermo Orbitrap).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 225.

    • MS2 Fragmentation (for structural confirmation): Isolate the m/z 225 precursor ion and apply collision energy (e.g., 15-30 eV) to generate product ions. Monitor for characteristic fragments.

    • For Quantification: Use Multiple Reaction Monitoring (MRM) mode, monitoring a specific transition (e.g., m/z 225 → 179, corresponding to the loss of NO₂ from the protonated molecule).[11]

  • Data Analysis: Confirm the presence of the compound by its retention time and the detection of the [M+H]⁺ ion at m/z 225. For MS/MS data, analyze the product ion spectrum to verify the structure.

Conclusion and Recommendations

The optimal mass spectrometry method for analyzing this compound depends entirely on the analytical goal.

  • For unambiguous structural identification of a pure standard, GC-EI-MS is superior. Its reproducible and detailed fragmentation patterns provide a high degree of confidence in the compound's identity.

  • For sensitive detection and quantification , especially in complex mixtures or biological samples, LC-ESI-MS/MS is the clear choice. Its ability to gently ionize the molecule for molecular weight confirmation, coupled with the selectivity of tandem MS, provides unmatched performance for trace-level analysis.

By understanding the principles behind these complementary techniques, researchers can select the most appropriate workflow, ensuring data is both accurate and fit for purpose in the demanding landscape of pharmaceutical and chemical research.

References

A Comparative Analysis of the Reactivity of Fluoronitrobenzene and Chloronitrobenzene with Piperidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of fluoronitrobenzene and chloronitrobenzene with piperidine, a classic example of nucleophilic aromatic substitution (SNAr). The following sections present quantitative experimental data, detailed reaction protocols, and a mechanistic overview to support researchers in understanding and predicting the outcomes of similar synthetic transformations.

Quantitative Data Summary: Reaction Rate Constants

The reactivity of halonitrobenzenes in SNAr reactions is significantly influenced by the nature of the halogen leaving group. Experimental data consistently demonstrates that fluoronitrobenzene derivatives are substantially more reactive than their chloro-analogues. This is primarily attributed to the high electronegativity of the fluorine atom, which enhances the electrophilicity of the carbon atom at the site of nucleophilic attack, thereby accelerating the formation of the rate-determining Meisenheimer complex.

The following table summarizes the second-order rate constants (k) for the reaction of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine in various solvents.

CompoundSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)
1-Fluoro-2,4-dinitrobenzeneEthanol (99.8%)Not Specified50-100 times faster than chloro derivative[1]
1-Chloro-2,4-dinitrobenzeneEthanol (95%)0.20.0053
1-Chloro-2,4-dinitrobenzeneEthanol (95%)250.0291
1-Chloro-2,4-dinitrobenzeneEthanol (95%)400.0737
1-Chloro-2,4-dinitrobenzeneDioxane25.220.0747
1-Chloro-2,4-dinitrobenzene75% Dioxane25.220.0710
1-Chloro-2,4-dinitrobenzeneMethanol30.060.0475

Note: The data for 1-chloro-2,4-dinitrobenzene is compiled from studies by F. E. Jacob and Charles O. Frank, and J. F. Bunnett and E. W. Garbisch, Jr. The direct comparison in ethanol highlights the significantly greater reactivity of the fluoro-derivative.

Experimental Protocols

The following protocols describe common methods for determining the reaction kinetics of halonitrobenzenes with piperidine.

Spectrophotometric Method

This method is suitable for monitoring the reaction by observing the formation of the product, N-(2,4-dinitrophenyl)piperidine, which typically has a strong absorbance in the visible region.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene or 1-Chloro-2,4-dinitrobenzene

  • Piperidine (freshly distilled)

  • Absolute Ethanol (or other suitable solvent)

  • UV-Vis Spectrophotometer with a thermostated cell holder

  • Volumetric flasks, pipettes, and cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the halonitrobenzene (e.g., 0.01 M) in the chosen solvent.

    • Prepare a stock solution of piperidine (e.g., 0.6 M) in the same solvent.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).

    • In a cuvette, mix a known volume of the halonitrobenzene solution with the solvent.

    • To initiate the reaction, add a known volume of the piperidine solution to the cuvette, ensuring the piperidine is in large excess to maintain pseudo-first-order conditions.

    • Immediately start recording the absorbance at the wavelength of maximum absorbance (λmax) of the product (e.g., 360 nm for the product of the reaction with 1-chloro-2,4-dinitrobenzene).

    • Continue recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at infinite time and At is the absorbance at time t.

    • The second-order rate constant (k) is then calculated by dividing kobs by the concentration of piperidine.

Conductometric Method

This method is applicable when the reaction produces ions, leading to a change in the electrical conductivity of the solution. The reaction of a halonitrobenzene with piperidine produces piperidinium and halide ions.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene or 1-Chloro-2,4-dinitrobenzene

  • Piperidine

  • Ethanol (95%)

  • Conductivity bridge with an oscilloscope detector

  • Thermostated water bath

  • Conductivity cell

Procedure:

  • Solution Preparation:

    • Prepare solutions of the halonitrobenzene and piperidine in 95% ethanol at the desired concentrations.

  • Kinetic Run:

    • Place the conductivity cell containing the halonitrobenzene solution in the thermostated water bath.

    • Inject the piperidine solution into the cell to start the reaction.

    • Measure the conductance of the solution at regular time intervals.

  • Data Analysis:

    • The change in conductance is proportional to the progress of the reaction. The rate constant can be calculated from the change in conductance over time using the appropriate integrated rate law.

Reaction Mechanism and Visualization

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves two main steps:

  • Nucleophilic Attack: The nucleophile (piperidine) attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized intermediate called a Meisenheimer complex. This step is typically the rate-determining step.

  • Leaving Group Departure: The leaving group (fluoride or chloride ion) is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final product.

The higher electronegativity of fluorine makes the initial nucleophilic attack faster for fluoronitrobenzene compared to chloronitrobenzene.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

References

Comparative Biological Activity of Nitrophenylpiperidine Analogs and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the biological activities of various nitrophenyl- and fluorophenyl-substituted piperidine and piperazine derivatives. Direct experimental data on the biological activity of 1-(4-Fluoro-2-nitrophenyl)piperidine was not available in the public domain at the time of this report. The following information is compiled from studies on structurally related compounds to provide insights into potential structure-activity relationships.

The piperidine scaffold is a key component in many pharmaceuticals due to its favorable physicochemical properties.[1] The introduction of substituents such as nitrophenyl and fluorophenyl groups can significantly modulate the biological activity of the resulting compounds, leading to the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[1][2] This guide summarizes the available data on the anticancer and antimicrobial activities of analogs related to this compound, details the experimental methods used for their evaluation, and visualizes relevant cellular pathways and workflows.

Data Presentation: Comparative Biological Activity

The biological activities of various piperidine and piperazine derivatives are summarized below. Anticancer activity is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. Antimicrobial activity is often expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Anticancer Activity of Substituted Piperidine and Piperazine Derivatives

Compound/Analog ClassCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Pyrazoline-piperazine conjugates (e.g., 9b, 9m, 9w)A549 (Lung)MTT Assay3.78 - 7.80[3]
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives (C-4, C-5)A-549 (Lung)Not Specified21.22 - 33.20[4]
4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1- yl)ethanone derivatives (C-14)MIAPaCa-2 (Pancreatic)Not Specified<1[4]
1-substituted-4-phenylpiperazine derivatives (1b)MCF-7 (Breast)XTT AssayActivity close to 5-FU[5][6]
Vindoline–piperazine conjugates (20, 23, 25)Non-tumor CHO cellsCellTiter-Glo2.54 - 10.8[7]
1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivativesHUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal)Sulforhodamine B (SRB) AssayHigh cytotoxic activity[8]

Table 2: Comparative Antimicrobial Activity of Substituted Piperidine and Piperazine Derivatives

Compound/Analog ClassMicroorganismMIC (µg/mL)Reference
Piperidine derivatives (Compound 6)Bacillus subtilis0.75 mg/mL[9]
Piperidine derivatives (Compound 6)Bacillus cereus, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, Micrococcus luteus1.5 mg/mL[9]
22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM)Methicillin-resistant Staphylococcus aureus (MRSA)Potent bactericidal agent[10]
1-(3-nitrophenyl)piperidine-2,6-dione and analogs (2c, 2d)Escherichia coli, Bacillus subtilisGood activity
1-(4-chlorophenyl)piperidine-2,6-diones (3c)Staphylococcus aureusGood activity

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced literature are provided below.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[12]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[12]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is also included.[11]

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[12]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[12]

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.[11]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Cellular Stress cluster_1 Apoptotic Pathway Piperidine Analog Piperidine Analog Bax Bax Piperidine Analog->Bax activates Bcl-2 Bcl-2 Piperidine Analog->Bcl-2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl-2->Mitochondrion inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade activates Apoptosis Apoptosis Caspase Cascade->Apoptosis executes

Caption: Hypothesized intrinsic apoptosis pathway induced by piperidine analogs.

Experimental Workflow

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis Cell_Culture Cell Line Culture (e.g., A549, MCF-7) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution Treatment Treat with Compound Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Read_Plate Measure Absorbance Solubilization->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity (MTT) assay.

References

A Comparative Guide to the Synthesis of N-Aryl Piperidines: Catalytic vs. Non-Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-aryl piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The synthesis of this critical scaffold can be broadly categorized into catalytic and non-catalytic methods. This guide provides an objective comparison of these approaches, supported by experimental data, detailed protocols, and visual representations of key reaction pathways to aid researchers in selecting the optimal strategy for their synthetic needs.

At a Glance: Catalytic vs. Non-Catalytic Approaches

FeatureCatalytic Methods (e.g., Buchwald-Hartwig, Ullmann)Non-Catalytic Methods (e.g., SNAr, Reductive Amination)
Efficiency & Yield Generally high yields under optimized conditions.[1]Yields can be variable and are often substrate-dependent.
Substrate Scope Broad scope, tolerating a wide range of functional groups.[2][3]Often limited to specific substrate classes (e.g., electron-deficient arenes for SNAr).[4]
Reaction Conditions Milder conditions are often achievable, though some methods require high temperatures.[5]Can range from mild to harsh, sometimes requiring high temperatures and strong bases.[4]
Cost & Scalability Catalysts and ligands can be expensive, potentially impacting large-scale synthesis.Generally uses readily available and cheaper reagents, making it cost-effective for large-scale production.
Generality Highly versatile and widely applicable for C-N bond formation.[3][6]Methods are often more specialized for particular types of starting materials.

Catalytic Methods for N-Aryl Piperidine Synthesis

Transition metal-catalyzed cross-coupling reactions have become the most prevalent methods for the synthesis of N-aryl piperidines due to their broad applicability and high efficiency.[7] The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[2][3] It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[1] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[8]

Key Features:

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aryl halide and the piperidine.[2]

  • High Yields: Generally provides good to excellent yields.[1]

  • Milder Conditions: Can often be performed at lower temperatures compared to Ullmann condensation.[1]

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalyst systems.[5][9] It typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base, often at elevated temperatures.[9] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder conditions.[5]

Key Features:

  • Cost-Effective: Copper catalysts are generally less expensive than palladium catalysts.

  • Alternative for Specific Substrates: Can be a viable alternative to palladium-catalyzed methods for certain substrates.

  • Harsher Conditions: Often requires higher temperatures than the Buchwald-Hartwig reaction.[9]

Quantitative Comparison of Catalytic Methods

The following table summarizes representative data for the synthesis of N-aryl piperidines using Buchwald-Hartwig and Ullmann reactions.

MethodAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Buchwald-Hartwig 4-BromotoluenePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1004-1270-95[1]
Ullmann 4-IodotolueneCuI (10)L-Proline (20)K₂CO₃DMF100-12012-2460-85[1]
Buchwald-Hartwig 4-Chloroanisole(NHC)Pd(allyl)Cl-NaOtBuDioxane1000.2543[10]

Non-Catalytic Methods for N-Aryl Piperidine Synthesis

While catalytic methods are often preferred for their versatility, non-catalytic approaches offer valuable alternatives, particularly for specific applications and large-scale synthesis where cost is a major factor.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical method for forming C-N bonds. This reaction typically requires a highly electron-deficient aryl halide and a strong nucleophile. The aromatic ring must be activated by electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group.[4]

Key Features:

  • Cost-Effective: Does not require expensive metal catalysts.

  • Limited Scope: The requirement for highly activated aryl halides limits its broad applicability.[4]

  • Harsh Conditions: Often requires high temperatures and strong bases.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines, including N-aryl piperidines. This can be achieved through a one-pot reaction of an aryl amine with a suitable 1,5-dicarbonyl compound, followed by reduction.[11] A notable variation is the double reductive amination, which is a powerful tool for constructing the piperidine skeleton.[11][12]

Key Features:

  • Convergent Synthesis: Allows for the rapid assembly of the N-aryl piperidine core.

  • Readily Available Starting Materials: Utilizes common and accessible starting materials.

  • Control of Stereochemistry: The use of chiral starting materials or catalysts can allow for stereocontrolled synthesis.

Quantitative Data for Non-Catalytic Methods

Quantitative data for non-catalytic methods is highly dependent on the specific substrates and reaction conditions. Below are representative examples.

MethodReactantsReagentsSolventTemp (°C)Yield (%)
SNAr 2,4-Dinitrochlorobenzene, PiperidineK₂CO₃EthanolRefluxHigh
Double Reductive Amination 1,5-Dicarbonyl compound, AnilineNaBH₃CNMethanolRT77[11]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for N-(4-tolyl)piperidine

Materials:

  • 4-Bromotoluene

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add 4-bromotoluene (1.0 mmol) and piperidine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution for N-(2,4-dinitrophenyl)piperidine

Materials:

  • 2,4-Dinitrochlorobenzene

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene (1.0 mmol) in ethanol (10 mL).

  • Add piperidine (1.2 mmol) and K₂CO₃ (2.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Pathways

To further elucidate the mechanisms of these key synthetic routes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and the general scheme for nucleophilic aromatic substitution.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII_ArX LnP(Ar)(X)Pd(II) OxiAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord HNR'R'' PdII_Amine [LnP(Ar)(HNR'R'')]Pd(II)X AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amide LnP(Ar)(NR'R'')Pd(II) Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product SNAr_Mechanism cluster_1 Nucleophilic Aromatic Substitution (SNAr) Reactants Ar-X + Nu- Addition Nucleophilic Addition Reactants->Addition Intermediate Meisenheimer Complex [Ar(X)(Nu)]- Addition->Intermediate Slow Elimination Elimination of Leaving Group Intermediate->Elimination Fast Product Ar-Nu + X- Elimination->Product

References

A Comparative Guide to the Purity Validation of 1-(4-Fluoro-2-nitrophenyl)piperidine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-(4-Fluoro-2-nitrophenyl)piperidine is a key building block in the synthesis of various pharmacologically active compounds.[1][2] Its purity must be rigorously controlled to prevent the incorporation of unwanted impurities into the final drug substance.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound. While HPLC is the cornerstone for quantifying the main component and its non-volatile impurities, GC-MS serves as an essential orthogonal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[3][4]

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Reversed-phase HPLC (RP-HPLC) is the premier method for determining the purity of this compound. It excels at separating the target compound from structurally similar, non-volatile impurities that may arise during synthesis, such as starting materials, by-products, or degradation products. The method's precision and robustness make it ideal for quantitative analysis in quality control environments.

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic nitro compounds.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: A mixture of acetonitrile and water (50:50 v/v).

3. Chromatographic Conditions:

  • Mobile Phase Gradient: A gradient elution is employed to ensure the separation of compounds with varying polarities.

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    17.0 95
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 254 nm, suitable for aromatic compounds.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.

5. Data Analysis:

  • The purity of the sample is determined by the area percent method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all observed peaks in the chromatogram.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful complementary technique for impurity profiling.[5] It is particularly effective for the detection and identification of volatile and semi-volatile organic compounds that may be present as impurities, such as residual solvents from the synthesis or unreacted volatile starting materials.[3] The mass spectrometer provides structural information, allowing for the confident identification of unknown peaks by comparison to spectral libraries.[6]

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

2. Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

4. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve in 5 mL of ethyl acetate to achieve a concentration of 1 mg/mL.

5. Data Analysis:

  • Peaks are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is performed by comparing the peak area of an impurity to the total peak area.

Data Presentation: A Comparative Analysis

The following table presents hypothetical data from the analysis of a batch of this compound, illustrating the complementary nature of HPLC and GC-MS.

AnalyteMethodRetention Time (min)Area % / ResultIdentification
This compound HPLC 10.5 99.55% Main Component
Impurity AHPLC8.20.20%1,4-Difluoro-2-nitrobenzene (Starting Material)
Impurity BHPLC9.70.15%Positional Isomer
Impurity CHPLC11.80.10%Unknown By-product
TolueneGC-MS 4.1 Detected Residual Solvent
Ethyl AcetateGC-MS 3.5 Detected Residual Solvent

This illustrative data shows that while HPLC effectively quantifies the main compound and non-volatile impurities, GC-MS is essential for detecting residual solvents that would be missed by the HPLC method.

Visualizing the Workflow and Application

Diagrams created with Graphviz provide a clear visual representation of the analytical workflow and the potential relevance of the compound in a drug discovery context.

G cluster_0 Purity Validation Workflow cluster_hplc HPLC Analysis (Non-Volatiles) cluster_gcms GC-MS Analysis (Volatiles) start Sample of this compound hplc_prep Dissolve in ACN/H2O Filter (0.45 µm) start->hplc_prep gcms_prep Dissolve in Ethyl Acetate start->gcms_prep hplc_analysis Inject into RP-HPLC-UV hplc_prep->hplc_analysis hplc_data Quantify Purity & Non-Volatile Impurities hplc_analysis->hplc_data result Comprehensive Purity Profile hplc_data->result gcms_analysis Inject into GC-MS gcms_prep->gcms_analysis gcms_data Identify Residual Solvents & Volatile Impurities gcms_analysis->gcms_data gcms_data->result

Caption: Analytical workflow for comprehensive purity validation.

G cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Binds mapk_kinase MAPK Kinase receptor->mapk_kinase Activates effector Effector Protein mapk_kinase->effector Phosphorylates response Cell Proliferation effector->response Promotes inhibitor Active Derivative: (4-Fluoro-2-aminophenyl)piperidine inhibitor->mapk_kinase Inhibits

Caption: Hypothetical inhibition of a kinase pathway by a derivative.

Conclusion

For the comprehensive purity validation of this compound, a dual-method approach is recommended. HPLC stands as the primary technique for accurate quantification of the main component and detection of non-volatile, process-related impurities.[7] Its precision and robustness are essential for routine quality control. However, to ensure a complete impurity profile, GC-MS is an invaluable complementary method for identifying and quantifying residual solvents and other volatile impurities that are not amenable to HPLC analysis.[4] The use of these orthogonal techniques provides a robust and reliable assessment of purity, ensuring the highest quality standard for this critical pharmaceutical intermediate.

References

A Comparative Guide to the X-ray Crystallographic Studies of Fluoronitrophenyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of fluoronitrophenyl piperazine derivatives. The following sections detail the crystallographic parameters, experimental protocols for synthesis and data collection, and a visual representation of the crystallographic workflow. This information is intended to aid researchers in understanding the structural properties of this class of compounds, which are of significant interest in medicinal chemistry.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic data for two fluoronitrophenyl piperazine derivatives, offering a side-by-side comparison of their structural parameters.

ParameterDerivative 1: 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine[1]Derivative 2: bis[4-(4-nitrophenyl)piperazin-1-ium] bis(4-fluorobenzoate) trihydrate[2]
Chemical Formula C₁₃H₁₄FN₃O₂2C₁₀H₁₄N₃O₂⁺·2C₇H₄FO₂⁻·3H₂O
Formula Weight 279.27812.80
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 9.7366(8)-
b (Å) 17.9148(13)-
c (Å) 7.5270(6)-
α (°) 9090
β (°) 102.397(8)-
γ (°) 9090
Volume (ų) 1282.4(2)-
Z 44
Calculated Density (Mg/m³) 1.447-
Absorption Coefficient (mm⁻¹) 0.113-
F(000) 584-

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray data collection are crucial for reproducibility and for informing the design of new experiments.

Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine[1]
  • Synthesis of 1-(2-fluoro-4-nitrophenyl)piperazine: To a solution of 1-bromo-2-fluoro-4-nitrobenzene in a suitable solvent, an excess of piperazine was added. The reaction mixture was stirred at room temperature and then refluxed to ensure complete reaction. The resulting product was isolated by filtration and purified by recrystallization.

  • Synthesis of the final compound: 1-(2-fluoro-4-nitrophenyl)piperazine was dissolved in a suitable solvent, and a base such as potassium carbonate was added. Propargyl bromide was then added dropwise to the mixture, which was stirred at room temperature until the reaction was complete, as monitored by thin-layer chromatography. The final product was isolated by filtration and purified by recrystallization.

Crystallization[1]

Single crystals of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine suitable for X-ray diffraction were obtained by the slow evaporation of a saturated solution of the compound in a suitable organic solvent at room temperature.

X-ray Data Collection and Refinement[1]

A single crystal of suitable dimensions was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data were processed, and the structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic study of fluoronitrophenyl piperazine derivatives, from synthesis to structural analysis.

X-ray Crystallography Workflow Workflow for X-ray Crystallographic Studies of Fluoronitrophenyl Piperazine Derivatives cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Elucidation Synthesis Synthesis of Fluoronitrophenyl Piperazine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Characterization->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection DataProcessing Data Processing and Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods, Patterson Method) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation and Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure and Crystallographic Data

Caption: A flowchart illustrating the key stages in the X-ray crystallographic analysis of novel compounds.

References

comparative study of the antimicrobial efficacy of different piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antimicrobial Efficacy of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a crucial pharmacophore in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have garnered significant attention for their potent and diverse biological activities, including promising antimicrobial effects against a range of bacterial and fungal pathogens. This guide provides an objective comparison of the antimicrobial performance of several distinct piperidine derivatives, supported by quantitative experimental data, to aid in ongoing research and development efforts.

Comparative Antimicrobial Efficacy

The antimicrobial activities of various piperidine derivatives have been evaluated using standardized methods such as the disc diffusion assay and broth microdilution to determine the Zone of Inhibition (ZOI) and Minimum Inhibitory Concentration (MIC), respectively. The data below summarizes the efficacy of representative compounds against Gram-positive and Gram-negative bacteria.

Data Summary: Antimicrobial Activity of Selected Piperidine Derivatives

Compound/Derivative NameTest MethodMicroorganismEfficacy (Zone of Inhibition in mm or MIC in µg/mL)Reference
(E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (Cmpd 1) Disc DiffusionEscherichia coli9 ± 1.41 mm (at 20 µL of 10mg/ml)
Staphylococcus aureus22 ± 4.32 mm (at 20 µL of 10mg/ml)
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate (Cmpd 2) Disc DiffusionEscherichia coli12 ± 0 mm (at 20 µL of 10mg/ml)
Staphylococcus aureus24 ± 3.26 mm (at 20 µL of 10mg/ml)
2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-one (Cmpd 1a) Broth MicrodilutionStaphylococcus aureus125 µg/mL[1]
Escherichia coli125 µg/mL[1]
Bacillus subtilis250 µg/mL[1]
2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one (Cmpd 2a) Broth MicrodilutionStaphylococcus aureus125 µg/mL[1]
Escherichia coli250 µg/mL[1]
Bacillus subtilis250 µg/mL[1]
Piperidine Derivative 6 Broth MicrodilutionBacillus subtilis0.75 mg/mL (750 µg/mL)[2]
Bacillus cereus, E. coli, S. aureus, P. aeruginosa, K. pneumoniae, M. luteus1.5 mg/mL (1500 µg/mL)[2]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antimicrobial efficacy studies. The following are summaries of standard protocols used to generate the data cited in this guide.

Disc Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition around a disc impregnated with the test compound.

  • Inoculum Preparation: Bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are cultured in a suitable medium like Mueller-Hinton agar (MHA).

  • Sample Preparation: The synthesized piperidine derivatives are dissolved in a solvent (e.g., ethanol) to a specific concentration (e.g., 10 mg/mL).

  • Assay:

    • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with known volumes (e.g., 10 µL and 20 µL) of the test compound solutions.

    • The impregnated discs are placed on the surface of an agar plate previously swabbed with the bacterial inoculum.

    • A standard antibiotic (e.g., Chloramphenicol) is used as a positive control, and a disc with the solvent alone serves as a negative control.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

Broth Microdilution Method for MIC Determination

This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Solutions: Test compounds are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) and then serially diluted in a 96-well microtiter plate using a suitable broth medium to achieve a range of final concentrations (e.g., 0.25 to 512 µg/mL).

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared and adjusted to a specific cell density.

  • Assay:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the microbial suspension.

    • Control wells are included: a growth control (no compound) and a sterility control (no inoculum).

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizations: Workflows and Mechanisms

To better illustrate the processes and concepts involved in antimicrobial research of piperidine derivatives, the following diagrams have been generated.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plates or Agar Plates A->C B Prepare Serial Dilutions of Piperidine Derivatives B->C D Incubate under Optimal Conditions C->D E Measure Zone of Inhibition or Observe Growth (Turbidity) D->E F Determine MIC Value or Activity Level E->F

Caption: General experimental workflow for determining antimicrobial susceptibility.

G cluster_sar Structure-Activity Relationship (SAR) Example scaffold Piperidine Acrylate Core cmpd1 Compound 1 (Ethyl Ester) scaffold->cmpd1 + Ethyl group cmpd2 Compound 2 (Methyl Ester) scaffold->cmpd2 + Methyl group activity1 Good Activity cmpd1->activity1 activity2 Higher Activity (vs S. aureus & E. coli) cmpd2->activity2

Caption: A simplified Structure-Activity Relationship (SAR) diagram.

G cluster_moa Potential Mechanism of Action: Inhibition of Bacterial Translation mrna mRNA ribosome Bacterial Ribosome (A-Site) mrna->ribosome Binds protein Polypeptide Chain (Protein Synthesis) ribosome->protein Elongation derivative 3,5-Diamino-piperidine Derivative derivative->ribosome Inhibits (Binds to RNA loop)

Caption: Conceptual diagram of bacterial translation inhibition.[3][4]

References

Safety Operating Guide

Proper Disposal Procedures for 1-(4-Fluoro-2-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 1-(4-Fluoro-2-nitrophenyl)piperidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. This substance should be handled only by trained professionals familiar with its hazards.

Immediate Safety and Handling

Warning: this compound and related compounds are hazardous. Based on data for similar chemical structures, this compound is likely harmful if swallowed, toxic in contact with skin or if inhaled, and may cause severe skin and eye irritation or damage.[1][2] It is crucial to avoid direct contact and inhalation. Always handle this chemical inside a certified fume hood.

Personal Protective Equipment (PPE): Personnel must wear appropriate PPE when handling this substance.

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles and a face shield.[1]
Skin Protection Wear flame-retardant, antistatic, and chemical-resistant protective clothing.
Hand Protection Use chemically impermeable gloves (e.g., nitrile, neoprene).
Respiratory Use a NIOSH-approved respirator if inhalation risk is high or ventilation is inadequate.[3]
Primary Disposal Method

The required and only acceptable method for disposing of this compound is through a licensed and approved hazardous waste disposal facility.[3] Under no circumstances should this chemical be discharged into sewer systems, drains, or the general environment. [4] The most common disposal technique for such compounds is controlled incineration at high temperatures in a facility equipped with flue gas scrubbers to neutralize harmful emissions.[4][5]

Hazard Profile Summary

The following table summarizes the hazard classifications based on data for structurally related nitrophenyl and piperidine compounds. This data underscores the necessity for careful handling and professional disposal.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.[2]
Acute Toxicity (Inhalation) Category 3H331: Toxic if inhaled.[2]
Skin Corrosion/Irritation Sub-category 1B/1CH314: Causes severe skin burns and eye damage.[2]
Serious Eye Damage/Irritation Category 1H319: Causes serious eye irritation.[3]
Aquatic Hazard (Acute) Category 3H402: Harmful to aquatic life.

Step-by-Step Disposal Workflow

Follow this procedure to ensure safe and compliant disposal from the laboratory.

  • Segregation and Collection :

    • Collect waste this compound and materials contaminated with it in a dedicated waste container.

    • Do not mix with other waste streams, especially acids, bases, or oxidizers, to prevent unintended reactions.[6] Keep halogenated and non-halogenated organic waste streams separate if required by your institution.[7]

  • Container Requirements :

    • Use a sturdy, leak-proof container made of a compatible material (e.g., glass or polyethylene).

    • Ensure the container is in good condition and has a tightly sealing cap.[6][8] The container must remain closed at all times except when adding waste.[6]

  • Labeling :

    • Clearly label the waste container with the words "HAZARDOUS WASTE ".[6][9]

    • The label must also include the full chemical name: "this compound" and its concentration or percentage in the waste mixture.[6]

  • Secure Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8]

    • The storage area must be well-ventilated, secure, and under the control of laboratory personnel.[6] Keep it away from heat, sparks, or open flames.

  • Arrange for Pickup :

    • Once the container is full (no more than ¾ full) or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to request a hazardous waste pickup.[8][9]

    • Follow your institution's specific procedures for waste pickup requests.[6]

G cluster_workflow Disposal Workflow A Step 1: Segregate Waste Collect in a dedicated, compatible container. B Step 2: Label Container Mark as 'HAZARDOUS WASTE' with full chemical name. A->B C Step 3: Store Securely Keep container sealed in a designated Satellite Accumulation Area (SAA). B->C D Step 4: Request Pickup Contact institutional EH&S for professional disposal. C->D E Step 5: Professional Disposal Hand off to licensed waste management for incineration. D->E

Caption: Visual workflow for the safe disposal of this compound.

Spill and Contaminated Material Disposal

In the event of a spill, immediate and proper cleanup is critical.

  • Emergency Response : Evacuate the immediate area and alert personnel. Ensure adequate ventilation. Remove all sources of ignition.[4]

  • Containment & Cleanup : For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or dry sand). For solid spills, carefully sweep up the material to avoid creating dust.[3]

  • Disposal of Cleanup Materials : All materials used for cleanup (absorbents, contaminated PPE, wipes, etc.) must be collected in a suitable, sealed container.[3] The container should be labeled as hazardous waste containing this compound and disposed of through the same professional waste stream described above.[6]

Experimental Protocols

No laboratory-scale experimental protocols for the degradation or neutralization of this compound are recommended. The chemical stability and hazardous nature of this compound and its potential byproducts make such procedures unsafe outside of a specialized industrial facility. The standard and required procedure is professional disposal via controlled incineration.[5]

References

Essential Safety and Operational Guidance for 1-(4-Fluoro-2-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 1-(4-Fluoro-2-nitrophenyl)piperidine. The information is targeted towards laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe handling and mitigate potential risks.

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Toxicity: Similar compounds exhibit toxicity if swallowed, inhaled, or absorbed through the skin.[3][4]

Given these potential hazards, strict adherence to the following PPE and handling protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended equipment for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][5]To protect against splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A chemical-resistant lab coat or apron.[1]To prevent skin contact and potential irritation or absorption.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1]
Foot Protection Closed-toe, chemical-resistant safety shoes.[5]To protect feet from spills.

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for laboratory safety.

Handling Procedures:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[1]

  • Donning PPE: All personnel must wear the appropriate PPE as detailed in the table above before entering the handling area.[1]

  • Containment: Conduct all work involving solid or solutions of the compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Hygiene: Avoid generating dust.[1] Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[2]

Spill Response:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: Prevent the further spread of the spill. Use appropriate absorbent materials for liquid spills. For solid spills, carefully sweep or vacuum, avoiding dust generation.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal Plan:

  • Dispose of unused or waste material by transferring it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]

  • Do not allow the material to contaminate water sources or sewer systems.[6][7]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Avoid Dust Generation handle1->handle2 handle3 Wash Hands After Handling handle2->handle3 store1 Tightly Closed Container handle3->store1 Store Unused Material dispose1 Dispose as Hazardous Waste handle3->dispose1 Dispose of Waste store2 Cool, Dry, Well-Ventilated Area store1->store2 dispose2 Follow All Regulations dispose1->dispose2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.